molecular formula C15H30O2 B10783286 Pentadecanoic acid-d3

Pentadecanoic acid-d3

カタログ番号: B10783286
分子量: 245.42 g/mol
InChIキー: WQEPLUUGTLDZJY-FIBGUPNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Pentadecylic acid(d3) is a long-chain fatty acid and a deuterated fatty acid.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

15,15,15-trideuteriopentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEPLUUGTLDZJY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pentadecanoic Acid-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pentadecanoic acid-d3, a deuterated stable isotope of pentadecanoic acid (C15:0). This document details its primary application as an internal standard in quantitative mass spectrometry-based research, alongside an exploration of the broader research context of its non-deuterated analogue, pentadecanoic acid. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (C15:0-d3) is a synthetically manufactured version of pentadecanoic acid where three hydrogen atoms on the terminal methyl group have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for the precise quantification of endogenous pentadecanoic acid in various biological matrices using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its chemical and physical properties are nearly identical to the natural analyte, allowing it to co-elute during chromatography and exhibit similar ionization efficiency, thus correcting for variations in sample preparation and instrument response.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Formal Name pentadecanoic-15,15,15-d₃ acid
CAS Number 352431-40-4
Molecular Formula C₁₅H₂₇D₃O₂
Formula Weight 245.4
Purity ≥99% deuterated forms (d₁-d₃)
Formulation A crystalline solid
Storage -20°C
Stability ≥ 4 years

The Role of Pentadecanoic Acid in Research

The quantification of pentadecanoic acid is of significant interest in several research areas, primarily due to its association with dietary intake and various health outcomes.

Biomarker of Dairy Fat Intake

Pentadecanoic acid is a saturated fatty acid found in dairy products and ruminant meat.[4][5] Numerous epidemiological studies have established that levels of pentadecanoic acid in plasma and erythrocytes serve as a reliable short-term biomarker for the intake of dairy fat.[6][7] This objective measure is crucial for nutritional studies seeking to understand the relationship between dairy consumption and health, as it overcomes the limitations of self-reported dietary data.[7]

Association with Metabolic and Cardiovascular Health

Higher circulating levels of pentadecanoic acid have been inversely associated with the risk of developing type 2 diabetes and cardiovascular disease.[6][8] Research suggests that pentadecanoic acid may have beneficial effects on glucose metabolism by promoting glucose uptake in muscle cells.[9] Specifically, it has been shown to stimulate basal glucose uptake through the AMPK-AS160 pathway and enhance insulin-stimulated glucose uptake.[9]

Cellular and Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of pentadecanoic acid. It has been shown to modulate key cellular signaling pathways involved in metabolism, inflammation, and cellular health.[10][11][12]

  • AMPK Activation and mTOR Inhibition: Pentadecanoic acid activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10][11] Activated AMPK promotes catabolic pathways, such as fatty acid oxidation, while inhibiting anabolic processes.[10] Concurrently, it can inhibit the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[11]

  • PPARα/δ Agonism: It acts as a partial agonist for Peroxisome Proliferator-Activated Receptors alpha and delta (PPARα/δ), which are nuclear receptors that play a critical role in lipid metabolism.[10]

  • Anti-inflammatory and Anti-fibrotic Effects: Studies have demonstrated that pentadecanoic acid possesses anti-inflammatory and anti-fibrotic properties.[12]

The following diagram illustrates the key signaling pathways influenced by pentadecanoic acid.

cluster_metabolism Metabolic Regulation cluster_inflammation Inflammatory Response C150 Pentadecanoic Acid (C15:0) AMPK AMPK C150->AMPK activates mTOR mTOR C150->mTOR inhibits PPAR PPARα/δ C150->PPAR activates AntiInflammatory Anti-inflammatory Effects C150->AntiInflammatory AntiFibrotic Anti-fibrotic Effects C150->AntiFibrotic GlucoseUptake Glucose Uptake AMPK->GlucoseUptake promotes FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation promotes CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes PPAR->FattyAcidOxidation promotes

Signaling pathways modulated by Pentadecanoic Acid (C15:0).

Experimental Protocols for Quantification using this compound

The following sections provide detailed methodologies for the quantification of pentadecanoic acid in biological samples using this compound as an internal standard.

General Workflow for Sample Analysis

The general workflow for the quantification of fatty acids involves several key steps, from sample preparation to data analysis.

Start Biological Sample (Plasma, Cells, Tissue) Spike Spike with This compound (Internal Standard) Start->Spike Extraction Lipid Extraction Spike->Extraction Derivatization Derivatization (e.g., FAMEs, PFB esters) Extraction->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Quantification Data Processing & Quantification Analysis->Quantification End Results Quantification->End

General workflow for fatty acid quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Plasma Samples

This protocol is adapted from established methods for fatty acid analysis.[13][14][15]

Materials:

  • Plasma samples

  • This compound internal standard solution (in ethanol)

  • Methanol

  • 1N Hydrochloric acid (HCl)

  • Iso-octane

  • 1% Pentafluorobenzyl (PFB) bromide in acetonitrile

  • 1% Diisopropylethylamine (DIPEA) in acetonitrile

  • Anhydrous sodium sulfate

  • Glass tubes and vials

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma in a glass tube, add 10 µL of the this compound internal standard solution.

    • Add 1 mL of methanol and vortex thoroughly to precipitate proteins.

    • Add 50 µL of 1N HCl to acidify the mixture.

  • Lipid Extraction:

    • Add 2 mL of iso-octane to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper iso-octane layer to a clean glass tube.

    • Repeat the extraction with another 2 mL of iso-octane and pool the organic layers.

    • Pass the combined extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization to PFB Esters:

    • To the dried lipid extract, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

    • Incubate at room temperature for 20 minutes.

    • Evaporate the reagents to dryness under nitrogen.

    • Reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 6890N or similar.

    • Column: DB-225ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 150°C, ramp to 270°C at 10°C/min, then to 310°C at 40°C/min, and hold for 1 minute.[15]

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in Negative Chemical Ionization (NCI) mode.

    • Monitored Ions: Monitor the specific m/z ions corresponding to the PFB esters of pentadecanoic acid and this compound.

Table 2: Example GC-MS Parameters

ParameterSetting
Injection Volume 1 µL
Inlet Mode Splitless
Transfer Line Temp. 280°C
Ion Source Temp. 150°C
Quadrupole Temp. 150°C
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Cell Culture Samples

This protocol provides a general framework for LC-MS analysis of fatty acids.[16][17]

Materials:

  • Cell pellets

  • This compound internal standard solution

  • Methanol

  • Chloroform

  • Glacial acetic acid

  • Water

  • LC-MS grade solvents (e.g., acetonitrile, water with formic acid)

Procedure:

  • Sample Preparation:

    • To a pre-weighed cell pellet (approx. 10 mg), add 5 µL of the this compound internal standard solution.

    • Add 2.5 mL of water and 100 µL of glacial acetic acid. Vortex to mix.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add 5 mL of a 1:1 (v/v) mixture of chloroform/methanol.

    • Agitate the mixture overnight at room temperature.

    • Centrifuge at 1000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent to dryness under nitrogen.

  • LC-MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol).

    • Liquid Chromatograph: Agilent 1290 Infinity II or similar.

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to separate fatty acids (e.g., start with 60% B, increase to 98% B over 15 minutes).

    • Mass Spectrometer: Operated in negative electrospray ionization (ESI-) mode.

    • Detection: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) for the specific precursor and product ions of pentadecanoic acid and this compound.

Table 3: Example LC-MS/MS Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Pentadecanoic acid 241.2241.2 (for SIM) or specific fragments
This compound 244.2244.2 (for SIM) or specific fragments

Quantitative Data and Applications

The use of this compound as an internal standard enables accurate and precise quantification of pentadecanoic acid in various research contexts.

Table 4: Representative Quantitative Data from a Fictional Study on Dairy Intake

Subject GroupSample TypePentadecanoic Acid Concentration (µg/mL) ± SD
Low Dairy Intake Plasma3.8 ± 0.9
High Dairy Intake Plasma7.2 ± 1.5
Low Dairy Intake Erythrocytes0.15 ± 0.04
High Dairy Intake Erythrocytes0.32 ± 0.07

This data is for illustrative purposes and does not represent a specific study.

A randomized controlled trial investigating the effects of pentadecanoic acid supplementation in young adults with overweight and obesity demonstrated a significant increase in circulating C15:0 levels in the treatment group compared to the placebo group.[18] The mean increase in the treatment group was 1.88 µg/mL greater than in the placebo group.[18]

Conclusion

This compound is an indispensable tool for researchers in the fields of nutrition, metabolism, and drug development. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative data for its non-deuterated counterpart, pentadecanoic acid. The growing body of evidence linking pentadecanoic acid to various health outcomes underscores the importance of its precise measurement, a task for which this compound is ideally suited. The detailed protocols and information provided in this guide are intended to support the rigorous scientific investigation of the role of this important fatty acid in health and disease.

References

An In-depth Technical Guide to Pentadecanoic Acid-d3: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of pentadecanoic acid-d3. This deuterated fatty acid is a crucial tool in metabolic research, particularly in the accurate quantification of its non-deuterated counterpart, pentadecanoic acid (C15:0), a biomarker for dairy fat intake and a molecule with emerging biological significance.

Core Chemical Properties and Structure

This compound, also known as pentadecanoic-15,15,15-d3 acid, is a stable isotope-labeled version of pentadecanoic acid. The deuterium atoms are typically located on the terminal methyl group, which provides a distinct mass shift for mass spectrometry-based analysis without significantly altering its chemical behavior.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name pentadecanoic-15,15,15-d3 acid[1]
Synonyms C15:0-d3, FA 15:0-d3, Pentadecylic Acid-d3[1]
CAS Number 352431-40-4[1]
Molecular Formula C₁₅H₂₇D₃O₂[1]
Molecular Weight 245.4 g/mol [1]
Physical Form Crystalline solid
Purity ≥99% deuterated forms (d₁-d₃)[1]
Storage Temperature -20°C[1]

Table 2: Solubility of this compound

SolventSolubilitySource(s)
DMF 25 mg/ml[1]
DMF:PBS (pH 7.2) (1:1) 0.5 mg/ml[1]
DMSO 10 mg/ml[1]
Ethanol 25 mg/ml[1]

The structure of this compound is identical to that of pentadecanoic acid, with the exception of the three deuterium atoms on the omega-carbon.

Chemical Structure:

Experimental Protocols: Quantification of Pentadecanoic Acid using GC-MS

This compound is primarily utilized as an internal standard for the precise quantification of pentadecanoic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification as it corrects for variations in sample preparation, injection volume, and instrument response.

Below is a detailed methodology for the extraction and quantification of free fatty acids, including pentadecanoic acid, from biological samples using this compound as an internal standard. This protocol is adapted from established methods for fatty acid analysis.[2]

Materials:

  • Biological sample (e.g., plasma, cells, tissue)

  • This compound internal standard solution

  • Methanol (MeOH)

  • Iso-octane

  • Hydrochloric acid (HCl)

  • Pentafluorobenzyl bromide (PFB-Br) derivatizing agent

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To a known amount of the biological sample (e.g., 100 µL of plasma), add a precise amount of the this compound internal standard solution.

    • Add methanol to precipitate proteins and extract lipids.

    • Acidify the mixture with HCl to ensure fatty acids are in their protonated form.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction by adding iso-octane to the sample mixture.

    • Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the upper organic layer containing the fatty acids.

    • Repeat the extraction step to ensure complete recovery.

    • Dry the pooled organic extracts under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization:

    • To the dried lipid extract, add a solution of 1% PFB-Br in acetonitrile and 1% DIPEA in acetonitrile.[2]

    • Incubate at room temperature for approximately 20 minutes to convert the fatty acids to their pentafluorobenzyl esters.[2] This derivatization step improves the chromatographic properties and detection sensitivity of the fatty acids in GC-MS.

    • Dry the derivatized sample under nitrogen.

  • GC-MS Analysis:

    • Reconstitute the dried, derivatized sample in iso-octane.

    • Inject an aliquot of the sample into the GC-MS system.

    • The fatty acid esters are separated on a suitable capillary column and detected by the mass spectrometer, typically in negative ion chemical ionization (NCI) mode for high sensitivity.

  • Quantification:

    • Monitor the specific ions for both the derivatized pentadecanoic acid and the derivatized this compound.

    • Calculate the ratio of the peak area of the endogenous pentadecanoic acid to the peak area of the this compound internal standard.

    • Determine the concentration of pentadecanoic acid in the original sample by comparing this ratio to a standard curve prepared with known concentrations of non-deuterated pentadecanoic acid and a fixed concentration of the internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample add_is Add Pentadecanoic Acid-d3 (Internal Standard) sample->add_is extract Lipid Extraction (MeOH, Iso-octane) add_is->extract dry1 Dry Extract extract->dry1 add_reagents Add PFB-Br and DIPEA dry1->add_reagents incubate Incubate add_reagents->incubate dry2 Dry Derivatized Sample incubate->dry2 reconstitute Reconstitute in Iso-octane dry2->reconstitute gcms GC-MS Analysis reconstitute->gcms quantify Quantification gcms->quantify

Experimental workflow for fatty acid quantification using a deuterated internal standard.

Biological Activity and Signaling Pathways

While this compound is primarily used as a tracer and internal standard, its non-deuterated form, pentadecanoic acid (C15:0), has been shown to possess biological activity. Understanding these pathways is critical for researchers using this compound to study its metabolism and effects.

Emerging research indicates that pentadecanoic acid is an odd-chain saturated fatty acid with beneficial effects on metabolic health. It has been shown to have anti-inflammatory, antifibrotic, and antioxidant properties. Key signaling pathways modulated by pentadecanoic acid include:

  • AMP-activated protein kinase (AMPK) activation: AMPK is a central regulator of cellular energy homeostasis. Its activation generally shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes.

  • Mammalian target of rapamycin (mTOR) inhibition: The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Inhibition of mTOR is a therapeutic target in various diseases, including cancer.

This compound is an invaluable tool for elucidating the mechanisms of action of pentadecanoic acid. Through stable isotope tracing studies, researchers can track the uptake, metabolism, and incorporation of pentadecanoic acid into various lipid species and cellular compartments. This allows for a detailed investigation of how pentadecanoic acid influences the AMPK and mTOR signaling pathways and other cellular processes.

signaling_pathway cluster_input Metabolic Input cluster_cellular Cellular Processes C15_d3 This compound (Tracer) AMPK AMPK C15_d3->AMPK Activates mTOR mTOR C15_d3->mTOR Inhibits Metabolism Cellular Metabolism (e.g., Lipid Synthesis) AMPK->Metabolism Regulates Growth Cell Growth & Proliferation mTOR->Growth Promotes

References

Pentadecanoic Acid-d3 as a Biomarker for Dairy Fat Intake: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterated pentadecanoic acid (C15:0-d3) in the accurate assessment of dairy fat intake. Pentadecanoic acid (C15:0), a saturated odd-chain fatty acid, is primarily found in ruminant fat, making it a reliable biomarker for the consumption of dairy products.[1][2] The use of a stable isotope-labeled internal standard, such as pentadecanoic acid-d3, is crucial for precise quantification in complex biological matrices. This guide details the experimental protocols, presents quantitative data from various studies, and illustrates the metabolic context of this important biomarker.

Introduction to Pentadecanoic Acid as a Biomarker

The accurate measurement of dietary intake in nutritional epidemiology and clinical research is a significant challenge. Self-reported dietary information is often subject to recall bias and measurement error. Objective biomarkers of food intake are therefore invaluable tools for obtaining more accurate data. Pentadecanoic acid has emerged as a key biomarker for dairy fat consumption due to its relatively low endogenous synthesis in humans and its primary dietary origin from dairy and ruminant fats.[3][4][5][6][7] Plasma and erythrocyte concentrations of C15:0 have been shown to correlate with reported dairy fat intake in numerous studies.[2][8][9]

Quantitative Analysis of Pentadecanoic Acid using Isotope Dilution Mass Spectrometry

The gold standard for the quantification of pentadecanoic acid in biological samples is gas chromatography-mass spectrometry (GC-MS) coupled with stable isotope dilution. This method utilizes a known amount of a stable isotope-labeled internal standard, such as this compound, which is added to the sample at the beginning of the analytical process. This allows for the correction of any analyte loss during sample preparation and analysis, thereby ensuring high accuracy and precision.

Experimental Workflow Overview

The general workflow for the analysis of pentadecanoic acid in plasma or serum involves several key steps: lipid extraction, saponification and methylation to form fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma/Serum Sample AddIS Addition of This compound Internal Standard Plasma->AddIS LLE Liquid-Liquid Extraction (e.g., Folch Method) AddIS->LLE Saponification Saponification LLE->Saponification Methylation Methylation to FAMEs Saponification->Methylation GCMS GC-MS Analysis Methylation->GCMS Quantification Quantification GCMS->Quantification

Figure 1: General experimental workflow for the quantification of pentadecanoic acid.
Detailed Experimental Protocol

This protocol outlines a standard procedure for the quantification of total pentadecanoic acid in human plasma using this compound as an internal standard, followed by GC-MS analysis.

Materials:

  • Human plasma

  • This compound (internal standard)

  • Chloroform

  • Methanol

  • Sodium chloride (NaCl) solution (0.9%)

  • Sodium hydroxide in methanol (0.5 M)

  • Boron trifluoride in methanol (14%)

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-225 or equivalent)

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • To 100 µL of plasma in a glass tube with a Teflon-lined cap, add a known amount of this compound solution in methanol (e.g., 10 µg).

  • Lipid Extraction (Modified Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution.

    • Vortex again for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Saponification and Methylation (to form FAMEs):

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

    • Add 1 mL of 0.5 M sodium hydroxide in methanol.

    • Heat at 100°C for 5 minutes in a heating block.

    • Cool to room temperature.

    • Add 1 mL of 14% boron trifluoride in methanol.

    • Heat again at 100°C for 5 minutes.

    • Cool to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the final hexane extract into the GC-MS system.

    • GC Conditions (example):

      • Inlet temperature: 250°C

      • Carrier gas: Helium at a constant flow rate of 1 mL/min

      • Oven temperature program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.

    • MS Conditions (example):

      • Ion source temperature: 230°C

      • Electron ionization (EI) at 70 eV

      • Acquisition mode: Selected Ion Monitoring (SIM)

      • Monitor characteristic ions for pentadecanoic acid methyl ester (e.g., m/z 270) and this compound methyl ester (e.g., m/z 273).

  • Quantification:

    • Create a calibration curve using known concentrations of unlabeled pentadecanoic acid standard and a fixed concentration of the this compound internal standard.

    • Calculate the concentration of pentadecanoic acid in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data on Pentadecanoic Acid and Dairy Fat Intake

Numerous studies have investigated the relationship between plasma or erythrocyte pentadecanoic acid concentrations and dairy fat intake. The following tables summarize key quantitative findings from observational and intervention studies.

Table 1: Correlation between Plasma/Erythrocyte Pentadecanoic Acid and Dairy Fat Intake in Observational Studies

Study PopulationSample MatrixDietary Assessment MethodCorrelation Coefficient (r) with Total Dairy Fat IntakeReference
Young children (3-10 years)Plasma phospholipidsFood Frequency Questionnaire0.39[8]
AdolescentsErythrocytes24-hour diet recallsPositive correlation (p < 0.05)[9]
Children (8-17 years)Plasma24-hour dietary recalls-0.162 (with liver fat, inversely)[10][11]
Adults (Food4Me study)Dried blood spotsFood Frequency QuestionnairePositive association (β = 1.02)[12]

Table 2: Changes in Plasma Pentadecanoic Acid in a Controlled Dairy Intake Intervention Study

Intervention GroupDurationChange in Dairy IntakeChange in Erythrocyte C15:0 (µg/mL)Reference
≥ 4 dairy servings/day12 months+2.4 servings/day+0.37 (p = 0.01)[9]
3 dairy servings/day12 months+1.4 servings/dayNo significant change[9]
Control12 monthsNo changeNo significant change[9]

Metabolism and Biological Role of Pentadecanoic Acid

Dietary pentadecanoic acid is absorbed in the small intestine and incorporated into various lipid pools, including triglycerides, phospholipids, and cholesterol esters. Its metabolic fate involves several pathways.

Metabolic Pathway of Pentadecanoic Acid

The primary metabolic pathway for pentadecanoic acid is mitochondrial β-oxidation. Unlike even-chain fatty acids which are completely oxidized to acetyl-CoA, the final round of β-oxidation of pentadecanoic acid yields one molecule of propionyl-CoA and six molecules of acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle, highlighting a potential anaplerotic role for odd-chain fatty acids.[13]

metabolic_pathway cluster_intake Dietary Intake cluster_absorption Absorption & Transport cluster_circulation Circulation & Tissue Uptake cluster_metabolism Mitochondrial β-Oxidation Dairy Dairy Fat Absorption Intestinal Absorption Dairy->Absorption Transport Incorporation into Chylomicrons Absorption->Transport Plasma Plasma C15:0 (in Lipoproteins) Transport->Plasma Tissue Tissue Uptake Plasma->Tissue BetaOx β-Oxidation Tissue->BetaOx AcetylCoA Acetyl-CoA (x6) BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA Krebs Krebs Cycle AcetylCoA->Krebs PropionylCoA->Krebs

Figure 2: Simplified metabolic pathway of dietary pentadecanoic acid.

Recent research also suggests that pentadecanoic acid can be metabolized into pentadecanoylcarnitine (PDC), an endocannabinoid that can activate both cannabinoid receptors CB1 and CB2.[14] This finding opens up new avenues for understanding the potential health effects of dairy fat consumption beyond its nutritional value.

Conclusion

Pentadecanoic acid is a well-established and reliable biomarker of dairy fat intake. The use of this compound as an internal standard in GC-MS analysis provides a robust and accurate method for its quantification in biological samples. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to implement this biomarker in their studies, from detailed experimental protocols to an understanding of its metabolic context. The continued use of this biomarker will be crucial in elucidating the complex relationship between dairy consumption and human health.

References

A Technical Guide to Pentadecanoic Acid-d3: Sourcing, Purity, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pentadecanoic acid-d3, a deuterated stable isotope of pentadecanoic acid. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its suppliers, purity specifications, and its application in experimental settings, particularly in mass spectrometry-based quantification. Furthermore, this guide explores the significant biological signaling pathways associated with its non-deuterated counterpart, pentadecanoic acid.

Sourcing and Purity of this compound

This compound is primarily utilized as an internal standard for the precise quantification of pentadecanoic acid in various biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] Several reputable suppliers offer this compound with high isotopic and chemical purity, crucial for accurate and reproducible experimental results.

Below is a summary of prominent suppliers and their typical purity specifications for this compound.

SupplierCatalog Number (Example)Purity SpecificationAvailable SizesCAS NumberMolecular Formula
Cayman Chemical 28596≥99% deuterated forms (d1-d3)1 mg, 5 mg, 10 mg352431-40-4C₁₅H₂₇D₃O₂
Cambridge Isotope Laboratories, Inc. DLM-130798% (Chemical Purity)0.1 g352431-40-4CD₃(CH₂)₁₃COOH
Larodan >99%352431-40-4C₁₅H₂₇D₃O₂
CD Biosynsis >99%352431-40-4C₁₅H₂₇D₃O₂
Eurisotop (a subsidiary of Cambridge Isotope Laboratories, Inc.) DLM-130798% (Chemical Purity)0.1 g352431-40-4CD₃(CH₂)₁₃COOH

Experimental Protocol: Quantification of Pentadecanoic Acid using Stable Isotope Dilution GC-MS

The following protocol outlines a general workflow for the quantification of pentadecanoic acid in a biological matrix (e.g., plasma, serum, cell lysates) using this compound as an internal standard. This method is based on the principles of stable isotope dilution, a highly accurate quantification technique.[5][6][7]

Materials:

  • Biological sample (e.g., plasma)

  • This compound (internal standard)

  • Solvents (e.g., methanol, chloroform, iso-octane, hexane) of appropriate purity

  • Reagents for derivatization (e.g., pentafluorobenzyl bromide)

  • GC-MS system

Methodology:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • To a known volume or weight of the sample, add a precise amount of this compound solution of a known concentration. The amount of internal standard added should be comparable to the expected amount of the endogenous pentadecanoic acid.

  • Lipid Extraction:

    • Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer method. This typically involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase from the aqueous phase.

    • Carefully collect the organic phase containing the lipids.

  • Saponification (Optional, for total fatty acid analysis):

    • To measure total pentadecanoic acid (both free and esterified), the extracted lipids must be saponified. This is achieved by treating the lipid extract with a strong base (e.g., KOH in methanol) at an elevated temperature to hydrolyze the ester bonds and release the free fatty acids.

  • Derivatization:

    • To improve the volatility and chromatographic properties of the fatty acids for GC-MS analysis, they are typically derivatized. A common method is the formation of pentafluorobenzyl (PFB) esters by reacting the fatty acids with pentafluorobenzyl bromide.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the different fatty acid derivatives based on their boiling points and interaction with the column stationary phase.

    • The mass spectrometer detects and quantifies the derivatized pentadecanoic acid and this compound. The quantification is based on the ratio of the peak area of the endogenous pentadecanoic acid to the peak area of the this compound internal standard.

  • Data Analysis:

    • A calibration curve is generated using known concentrations of a pentadecanoic acid standard and a fixed concentration of the this compound internal standard.

    • The concentration of pentadecanoic acid in the biological sample is then calculated by comparing the peak area ratio of the sample to the calibration curve.

Below is a DOT script for a logical workflow of this experimental protocol.

experimental_workflow start Start: Biological Sample add_is Add this compound (Internal Standard) start->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction saponification Saponification (Optional) (for Total Fatty Acids) extraction->saponification derivatization Derivatization (e.g., PFB Esterification) saponification->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Quantification) gcms->data_analysis end Result: Pentadecanoic Acid Concentration data_analysis->end

Experimental workflow for fatty acid quantification.

Biological Significance and Signaling Pathways of Pentadecanoic Acid

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that is gaining significant attention for its potential health benefits.[1][8] While primarily obtained from dietary sources such as dairy fat, it is also endogenously synthesized to some extent.[9][10] Emerging research indicates that pentadecanoic acid is not merely a passive component of cell membranes but an active signaling molecule involved in several key cellular pathways that are critical for metabolic health, inflammation, and cellular aging.

Key Signaling Pathways Modulated by Pentadecanoic Acid:

  • AMP-activated Protein Kinase (AMPK) Activation: Pentadecanoic acid has been shown to activate AMPK, a central regulator of cellular energy homeostasis.[1][2][8] AMPK activation promotes catabolic pathways (like fatty acid oxidation) and inhibits anabolic pathways (like protein synthesis), thereby helping to maintain cellular energy balance.

  • Mammalian Target of Rapamycin (mTOR) Inhibition: In conjunction with activating AMPK, pentadecanoic acid can inhibit the mTOR signaling pathway.[1][2][8] The mTOR pathway is a key regulator of cell growth, proliferation, and survival. Its inhibition is associated with longevity and has therapeutic potential in cancer and other age-related diseases.

  • Peroxisome Proliferator-Activated Receptor (PPAR) α/δ Agonism: Pentadecanoic acid acts as a dual partial agonist for PPARα and PPARδ.[2] These nuclear receptors are critical in the regulation of lipid and glucose metabolism. Their activation by pentadecanoic acid can lead to increased fatty acid oxidation and improved insulin sensitivity.

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Inhibition: Pentadecanoic acid has been demonstrated to inhibit the JAK/STAT signaling pathway, which is a crucial pathway in cytokine signaling and inflammation.[2][11] By inhibiting this pathway, pentadecanoic acid may exert anti-inflammatory effects.

The following DOT script visualizes the integrated signaling network engaged by pentadecanoic acid.

signaling_pathway C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates mTOR mTOR C15_0->mTOR Inhibits PPAR PPARα/δ C15_0->PPAR Activates JAK_STAT JAK/STAT C15_0->JAK_STAT Inhibits Metabolism Improved Metabolism (↑ Fatty Acid Oxidation) AMPK->Metabolism Cell_Growth Reduced Cell Growth & Proliferation mTOR->Cell_Growth Lipid_Metabolism Regulated Lipid Metabolism PPAR->Lipid_Metabolism Inflammation Reduced Inflammation JAK_STAT->Inflammation

Signaling pathways modulated by pentadecanoic acid.

Conclusion

This compound is an indispensable tool for researchers investigating the role of its non-deuterated counterpart in health and disease. Its high purity and availability from various suppliers facilitate accurate and reliable quantification in complex biological matrices. The growing body of evidence on the diverse biological activities of pentadecanoic acid, particularly its influence on key signaling pathways related to metabolism, inflammation, and cellular aging, underscores the importance of continued research in this area. This guide provides a foundational resource for scientists and drug development professionals to effectively source and utilize this compound in their experimental workflows and to understand the broader biological context of their findings.

References

An In-depth Technical Guide to Isotopic Labeling of Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling for the study of fatty acid metabolism. By employing stable isotopes as tracers, researchers can quantitatively measure the dynamic processes of fatty acid synthesis, transport, and utilization in vivo and in vitro.[1][2] This powerful technique offers unique insights into metabolic pathways critical to both health and disease, aiding in the development of novel therapeutic strategies.

Core Concepts of Isotopic Labeling

Isotopic labeling utilizes non-radioactive, stable isotopes (e.g., ¹³C, ²H) to "tag" fatty acids or their precursors.[3] These labeled molecules, or tracers, are chemically identical to their unlabeled counterparts ("tracees") and are metabolized through the same biochemical pathways.[4] The key assumption is that the body does not distinguish between the tracer and the tracee.[1] By introducing a known amount of a tracer and measuring its incorporation into various lipid pools over time, the rates of metabolic processes (fluxes) can be determined with high precision using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][5]

Commonly used stable isotopes in fatty acid research include:

  • ¹³C (Carbon-13): Often used in uniformly labeled fatty acids (e.g., [U-¹³C]palmitate) or in precursors like [¹³C]acetate to study de novo lipogenesis.[6][7]

  • ²H (Deuterium): A cost-effective option frequently used to label fatty acids.[1] Deuterated tracers are particularly useful in studies analyzed by gas chromatography-mass spectrometry (GC/MS).[7]

The choice of isotope and labeling position depends on the specific metabolic pathway under investigation.[8]

Experimental Protocols: Methodologies for Key Experiments

The successful application of isotopic labeling hinges on robust experimental design and meticulous execution. Protocols vary based on the biological system (in vivo vs. in vitro) and the specific research question.

This protocol is a gold-standard method for determining systemic fatty acid flux, oxidation, and lipolysis rates in vivo.[2][9]

Objective: To measure the rate of appearance (Ra) of fatty acids in plasma, which at steady state equals the turnover rate.

Detailed Methodology:

  • Tracer Preparation:

    • Prepare a sterile solution of a stable isotope-labeled fatty acid, such as [1-¹³C]palmitate or [U-¹³C]palmitate.[9][10]

    • Since long-chain fatty acids are insoluble in aqueous solutions, the tracer must be complexed with human albumin for intravenous infusion.[2]

    • For studies measuring lipolysis, a deuterated glycerol tracer (e.g., [²H₅]glycerol) is often co-infused.[9]

  • Subject Preparation:

    • Subjects are typically studied after an overnight fast to achieve a metabolic steady state.[9]

    • Establish intravenous access for both tracer infusion and blood sampling.

  • Tracer Infusion:

    • To reach isotopic equilibrium quickly, a priming dose of the tracer may be administered, especially for glycerol tracers (e.g., 1.5 µmol/kg for [²H₅]glycerol).[9]

    • Begin a continuous intravenous infusion of the tracer(s) at a constant rate. Typical infusion rates are low to minimize physiological perturbation (e.g., 0.04 µmol/kg/min for [1-¹³C]palmitate).[9][10]

  • Sample Collection:

    • Collect baseline blood samples before the infusion begins (t=0).[9]

    • After starting the infusion, collect serial blood samples at timed intervals (e.g., 60, 70, 80, 90 minutes) to confirm that isotopic steady state has been achieved in the plasma.[9]

    • For oxidation studies using ¹³C-labeled fatty acids, collect breath samples to measure the enrichment of ¹³CO₂.[9]

  • Sample Processing and Analysis:

    • Separate plasma from blood samples by centrifugation.

    • Perform lipid extraction from plasma. Common methods include the Folch or Bligh and Dyer techniques, which use a chloroform/methanol mixture to partition lipids from other cellular components.[11][12]

    • Derivatize fatty acids to a more volatile form (e.g., fatty acid methyl esters, FAMEs) for GC/MS analysis.

    • Measure the isotopic enrichment of the tracer in plasma using GC/MS or Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) for higher sensitivity.[7][10]

Objective: To determine the relative contributions of de novo synthesis versus uptake from media to cellular fatty acid pools.[6]

Detailed Methodology:

  • Cell Culture:

    • Plate cells (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes) and grow to the desired confluency in standard culture media.

  • Labeling:

    • Prepare labeling media by supplementing standard media with a stable isotope-labeled precursor. For de novo synthesis studies, this is often [U-¹³C]glucose or [¹³C]glutamine.[13] For uptake studies, media is supplemented with a labeled fatty acid like [U-¹³C]oleic acid.

    • Replace the standard media with the labeling media and incubate the cells for a defined period (e.g., 8-24 hours) to allow for incorporation of the label into cellular lipids.

  • Cell Harvesting and Lipid Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS) to remove residual labeling media.

    • Lyse the cells and homogenize the sample.[12]

    • Perform a total lipid extraction using a method like the Bligh and Dyer procedure.[11]

  • Analysis:

    • Saponify the lipid extract to release free fatty acids.

    • Derivatize the fatty acids to FAMEs.

    • Analyze the isotopic labeling patterns of the fatty acids using GC/MS or LC/MS.[6][13] The distribution of mass isotopomers reveals the contribution of the labeled precursor to the fatty acid carbon backbone.[6]

Data Presentation and Quantitative Analysis

A primary output of these experiments is quantitative data on the movement of fatty acids through metabolic pathways. Summarizing this data in tables is crucial for interpretation and comparison.

Table 1: In Vivo Fatty Acid Flux Calculations

Parameter Formula Description
Rate of Appearance (Ra) Ra = I * ((Ei / Ep) - 1) Calculates the flux of a fatty acid into the plasma.[9]
Fatty Acid Oxidation (Eb * VCO₂) / (Ep * k * %FA) Estimates the rate of fatty acid oxidation from ¹³CO₂ in breath.[9]
Intracellular Recycling 3 * Ra_glycerol - Ra_FFA Measures re-esterification of fatty acids within the adipocyte.[9]
Extracellular Recycling Ra_FFA - Total Fat Oxidation Measures re-esterification of fatty acids after release into circulation.[9]

I = Infusion rate; Ei = Enrichment of infusate; Ep = Enrichment in plasma; Eb = Enrichment in breath CO₂; VCO₂ = CO₂ production rate; k = Bicarbonate retention factor; %FA = % contribution of the specific fatty acid to total FFA pool.

Table 2: Representative Quantitative Data from Isotopic Labeling Studies

Study Type Organism/Cell Line Tracer Measured Parameter Typical Value Reference
In Vivo Flux Human (Fasting) [U-¹³C]palmitate Palmitate Flux 1-3 µmol/kg/min [10]
In Vivo Flux Human (Exercise) [U-¹³C]palmitate Palmitate Flux 4-8 µmol/kg/min [10]
In Vivo Conversion Human d₂-Stearic Acid (18:0) Conversion to Oleic Acid (18:1) 14% over 144h [7]
In Vitro Flux Cancer Cells ¹³C-Glucose Glucose Uptake 100-400 nmol/10⁶ cells/h [14]
In Vivo Uptake Mouse (Fasting) [U-¹³C]palmitate Hepatic Triglyceride Incorporation 511 ± 160 nmol/g protein (at 10 min) [15]

| In Vivo Uptake | Mouse (Fasting) | [U-¹³C]palmitate | Muscle Acylcarnitine Incorporation | 0.95 ± 0.47 nmol/g protein (at 10 min) |[15] |

Visualization of Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and the metabolic pathways they interrogate.

G cluster_0 In Vivo Continuous Infusion Workflow start Subject Preparation (Fasting, IV Lines) infusion Priming Dose & Continuous Infusion ([13C]Palmitate + [2H5]Glycerol) start->infusion sampling Timed Blood & Breath Sampling infusion->sampling processing Plasma Separation & Lipid Extraction sampling->processing analysis GC/MS or IRMS Analysis (Isotopic Enrichment) processing->analysis calc Calculate Flux Rates (Ra, Oxidation, etc.) analysis->calc

Caption: Workflow for in vivo fatty acid flux measurement.

G cluster_1 In Vitro De Novo Lipogenesis Workflow start Cell Seeding & Growth labeling Incubate with Labeling Media ([U-13C]Glucose) start->labeling harvest Cell Wash & Harvest labeling->harvest extraction Total Lipid Extraction harvest->extraction analysis GC/MS Analysis (Mass Isotopomer Distribution) extraction->analysis quant Determine Fractional New Synthesis analysis->quant

Caption: Workflow for in vitro de novo lipogenesis study.

Isotopically labeled fatty acids are instrumental in tracing the flow of carbon through central metabolic pathways.

G cluster_0 Key Fatty Acid Metabolic Pathways Ext_FA Exogenous [13C]Fatty Acid Plasma_FA Plasma FFA Pool Ext_FA->Plasma_FA Tracer Infusion Tissue_Uptake Tissue Uptake (e.g., via CD36) Plasma_FA->Tissue_Uptake Acyl_CoA Intracellular [13C]Fatty Acyl-CoA Tissue_Uptake->Acyl_CoA Beta_Ox β-Oxidation Acyl_CoA->Beta_Ox Storage Esterification (Triglycerides, Phospholipids) Acyl_CoA->Storage Acetyl_CoA [13C]Acetyl-CoA Beta_Ox->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA CO2 Expired [13C]O2 TCA->CO2 Lipid_Pools Labeled Lipid Pools (TAG, PL) Storage->Lipid_Pools

Caption: Fate of an exogenous labeled fatty acid tracer.

The metabolism of fatty acids is tightly regulated by complex signaling networks. Fatty acids themselves can act as signaling molecules, binding to receptors like FFARs (Free Fatty Acid Receptors) and peroxisome proliferator-activated receptors (PPARs) to modulate gene expression related to lipid metabolism.[16][17][18]

G cluster_1 Fatty Acid Signaling & Regulation FA Fatty Acids / Fatty Acyl-CoAs PPAR PPARα/γ FA->PPAR activate AMPK AMPK FA->AMPK activate CPT1 CPT1 PPAR->CPT1 ↑ expression ACC ACC AMPK->ACC inhibit FAS FAS / SREBP-1c AMPK->FAS inhibit DNL ↓ De Novo Lipogenesis ACC->DNL catalyzes first step Beta_Ox ↑ β-Oxidation CPT1->Beta_Ox enables FAS->DNL catalyzes

Caption: Key signaling nodes regulating fatty acid metabolism.

References

An In-depth Technical Guide to Pentadecanoic Acid-d3: Properties, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on pentadecanoic acid-d3, a deuterated analog of pentadecanoic acid. It covers its fundamental properties, its primary application as an internal standard in quantitative mass spectrometry, a detailed experimental protocol for its use, and the biological relevance of its non-labeled counterpart.

Core Properties of this compound

This compound is a stable, isotopically labeled form of pentadecanoic acid, an odd-chain saturated fatty acid. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous pentadecanoic acid in various biological matrices.

PropertyValueSource(s)
CAS Number 352431-40-4[1][2][3][4][5][6][7][8][9][10]
Molecular Formula C₁₅H₂₇D₃O₂[1][3][5][6][8]
Molecular Weight 245.42 g/mol [3][4][6][9][10]
Synonyms Pentadecanoic-15,15,15-d3 acid, C15:0-d3, Pentadecylic Acid-d3[1][4]

Application in Quantitative Analysis: Use as an Internal Standard

This compound is primarily utilized as an internal standard for the precise quantification of unlabeled pentadecanoic acid in biological samples, such as plasma, serum, and tissues, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[7]. The addition of a known amount of the deuterated standard to a sample prior to processing allows for the correction of analyte loss during sample preparation and variations in instrument response, thereby ensuring accurate quantification.

Experimental Workflow for Fatty Acid Quantification

The following diagram outlines a typical workflow for the quantification of fatty acids in a biological sample using a deuterated internal standard like this compound.

experimental_workflow sample Biological Sample (e.g., Plasma) is_addition Addition of This compound (Internal Standard) sample->is_addition extraction Lipid Extraction is_addition->extraction derivatization Derivatization (e.g., to FAMEs or PFB esters) extraction->derivatization analysis GC-MS or LC-MS Analysis derivatization->analysis quantification Data Analysis & Quantification analysis->quantification metabolic_pathway C15_0 Pentadecanoic Acid (C15:0) beta_ox β-Oxidation C15_0->beta_ox propionyl_coa Propionyl-CoA beta_ox->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa tca Citric Acid Cycle (TCA Cycle) succinyl_coa->tca Anaplerosis

References

Pentadecanoic acid-d3 safety and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Pentadecanoic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for this compound. The information is compiled from available safety data sheets (SDS) for pentadecanoic acid and general knowledge of handling deuterated compounds. It is intended to supplement, not replace, formal laboratory safety training and institutional protocols. Always consult the specific SDS provided by the supplier for the most accurate and up-to-date information.

Introduction

This compound is a deuterated form of pentadecanoic acid, a saturated fatty acid. It is commonly used as an internal standard in mass spectrometry-based research for the quantification of its non-deuterated counterpart.[1][2] While deuteration does not significantly alter the chemical reactivity of the fatty acid, it is crucial to handle this compound with the same precautions as non-labeled pentadecanoic acid to ensure personnel safety and experimental integrity. This guide outlines the essential safety protocols, handling procedures, and emergency responses for this compound.

Hazard Identification and Classification

Based on the data for pentadecanoic acid, the deuterated form should be considered a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[3][4][5]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[3][4]
Eye Irritation2AH319: Causes serious eye irritation.[3][4]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[3][4]

Pictogram:

alt text

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.[3][6][7]

Body PartRecommended PPESpecifications
Eyes/Face Safety glasses with side shields or chemical goggles.[6][7]Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7]
Skin/Hands Chemical-resistant gloves (e.g., nitrile or butyl rubber).[6][8]Breakthrough time should be considered based on the duration of handling.[6]
Body Laboratory coat.[6][8]Should be clean and buttoned.
Respiratory Not generally required for small quantities in a well-ventilated area.[8]A NIOSH-approved respirator may be necessary for large spills or when generating dust.[3]

Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Work in a well-ventilated area, preferably a chemical fume hood.[3]

  • Avoid all personal contact, including inhalation of dust.[6]

  • Minimize dust generation and accumulation.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory.[3]

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Recommended storage temperature is typically -20°C for long-term stability.[1][2]

  • Keep away from incompatible substances such as oxidizing agents, bases, and strong reducing agents.[6][7]

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the key steps for safely handling this compound during a typical experimental procedure, such as preparing a standard solution for mass spectrometry.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Gather Materials Gather Materials Prepare Fume Hood->Gather Materials Weigh Compound Weigh Compound Gather Materials->Weigh Compound Begin Experiment Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Vortex and Aliquot Vortex and Aliquot Dissolve in Solvent->Vortex and Aliquot Dispose of Waste Dispose of Waste Vortex and Aliquot->Dispose of Waste Finalize Experiment Clean Workspace Clean Workspace Dispose of Waste->Clean Workspace Store Aliquots Store Aliquots Clean Workspace->Store Aliquots Doff PPE Doff PPE Store Aliquots->Doff PPE

Caption: Standard laboratory workflow for handling this compound.

First-Aid Measures

In case of exposure, immediate action is necessary. The following are general first-aid guidelines.[3][7]

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation persists.[3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

G Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small Spill Assess->SmallSpill Controllable LargeSpill Large Spill Assess->LargeSpill Uncontrollable Cleanup Clean up with appropriate absorbent material SmallSpill->Cleanup Evacuate Evacuate Area and Alert EHS LargeSpill->Evacuate Dispose Dispose of waste in a sealed container Cleanup->Dispose

Caption: Decision tree for responding to a chemical spill.

Spill Cleanup:

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • For large spills, evacuate the area and contact your institution's environmental health and safety department.[6]

Fire-Fighting Measures

This compound is a combustible solid.[6]

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[3][7]

  • Specific Hazards: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO2).[6][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[6]

  • Dispose of unused material and contaminated waste in a designated hazardous waste container.

  • Do not allow the chemical to enter drains or waterways.[7]

  • Consult with your institution's environmental health and safety department for specific disposal procedures.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between exposure routes and the required personal protective equipment.

G cluster_exposure Potential Exposure Routes cluster_ppe Required PPE Inhalation Inhalation Respirator Respirator Inhalation->Respirator Prevents Dermal Dermal Gloves Gloves Dermal->Gloves Prevents LabCoat Lab Coat Dermal->LabCoat Prevents Ocular Ocular Goggles Goggles Ocular->Goggles Prevents

Caption: Relationship between exposure routes and required PPE.

References

Methodological & Application

Application Notes and Protocols for Pentadecanoic Acid-d3 in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that is gaining attention in the scientific community for its potential roles in human health and disease.[1][2] Historically used as an internal standard in fatty acid analysis due to its low endogenous concentrations in humans, recent studies have linked plasma levels of C15:0 to various health outcomes, including a lower risk of cardiometabolic diseases.[1][2] Accurate and precise quantification of pentadecanoic acid and other fatty acids in biological samples is crucial for advancing research in this area.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of fatty acids.[3][4] This application note provides a detailed protocol for the quantitative analysis of fatty acids in biological matrices using Pentadecanoic acid-d3 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for sample loss during preparation and for variations in instrument response, thereby ensuring high accuracy and precision.[5]

This document outlines the necessary steps for sample preparation, including lipid extraction and derivatization, followed by GC-MS analysis. The provided protocols are designed to be adaptable for various biological samples such as plasma, serum, tissues, and cell cultures.

Signaling and Metabolic Relevance of Pentadecanoic Acid

Pentadecanoic acid is involved in several key cellular signaling pathways. Its metabolism can influence energy homeostasis and cellular signaling. The diagram below illustrates a simplified overview of the metabolic fate and signaling interactions of Pentadecanoic acid.

Pentadecanoic_Acid_Pathway cluster_intake Dietary Intake / Endogenous Synthesis cluster_metabolism Metabolism cluster_signaling Signaling Pathways Dietary Sources Dietary Sources Pentadecanoic Acid (C15:0) Pentadecanoic Acid (C15:0) Dietary Sources->Pentadecanoic Acid (C15:0) Ingestion Endogenous Synthesis Endogenous Synthesis Endogenous Synthesis->Pentadecanoic Acid (C15:0) α-oxidation Beta-oxidation Beta-oxidation Pentadecanoic Acid (C15:0)->Beta-oxidation Metabolized to AMPK Activation AMPK Activation Pentadecanoic Acid (C15:0)->AMPK Activation mTOR Inhibition mTOR Inhibition Pentadecanoic Acid (C15:0)->mTOR Inhibition PPARα/δ Agonism PPARα/δ Agonism Pentadecanoic Acid (C15:0)->PPARα/δ Agonism Propionyl-CoA Propionyl-CoA Beta-oxidation->Propionyl-CoA TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle Enters

Caption: Metabolic and signaling pathways of Pentadecanoic acid.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Fatty acid standards for calibration curve

  • Solvents: Methanol, Chloroform, n-Hexane, Iso-octane (all GC grade)

  • Reagents for derivatization:

    • For FAMEs: Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or Methanolic HCl.[4]

    • For PFB esters: Pentafluorobenzyl bromide (PFB-Br) and N,N-Diisopropylethylamine (DIPEA).[5][6]

  • Sodium chloride (NaCl) solution (0.9% w/v)

  • Anhydrous sodium sulfate

  • Glassware: Screw-cap glass tubes, vials with inserts

  • Nitrogen gas evaporator

  • Centrifuge

  • Vortex mixer

  • Heater block or water bath

Sample Preparation

The following protocol is a general guideline and may need to be optimized for specific sample types and concentrations.

2.1. Lipid Extraction (Folch Method)

  • To a known amount of sample (e.g., 100 µL of plasma, 10-20 mg of homogenized tissue, or 1x10^6 cells) in a screw-capped glass tube, add a known amount of this compound internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new clean glass tube.[4]

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

2.2. Derivatization

Fatty acids need to be derivatized to increase their volatility for GC analysis. Two common methods are presented below.

Method A: Esterification to Fatty Acid Methyl Esters (FAMEs) [4]

  • To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of n-hexane and 1 mL of water, then vortex for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final extract to a GC vial with an insert for analysis.

Method B: Derivatization to Pentafluorobenzyl (PFB) Esters [5][6]

  • To the dried lipid extract, add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

  • Vortex and let the reaction proceed at room temperature for 20 minutes.

  • Dry the sample under a gentle stream of nitrogen.

  • Reconstitute the sample in 50 µL of iso-octane.

  • Transfer the final extract to a GC vial with an insert for analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These may need to be optimized based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-23, DB-FFAP, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Oven ProgramInitial temp 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) for FAMEs; Negative Chemical Ionization (NCI) for PFB esters
Ion Source Temp230°C
Quadrupole Temp150°C
Transfer Line Temp280°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

Selected Ion Monitoring (SIM) Ions:

AnalyteDerivatizationm/z for Quantificationm/z for Confirmation
Pentadecanoic acidFAME25674, 87
This compoundFAME25974, 87
Pentadecanoic acidPFB241-
This compoundPFB244-

Note: The specific ions for other fatty acids will need to be determined based on their mass spectra.

Data Presentation and Quantification

Quantitative analysis is performed by constructing a calibration curve. Prepare a series of calibration standards containing known concentrations of the target fatty acids and a constant concentration of the this compound internal standard. Process these standards in the same manner as the samples.

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the fatty acids in the samples can then be determined from this calibration curve.

Table 1: Example Calibration Data for Pentadecanoic Acid

Standard Concentration (µg/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)
150,0001,000,0000.05
5250,0001,000,0000.25
10500,0001,000,0000.50
251,250,0001,000,0001.25
502,500,0001,000,0002.50
1005,000,0001,000,0005.00

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for the GC-MS analysis of fatty acids using this compound as an internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Add Internal Standard (this compound) Add Internal Standard (this compound) Sample->Add Internal Standard (this compound) Lipid Extraction Lipid Extraction Add Internal Standard (this compound)->Lipid Extraction Dry Extract Dry Extract Lipid Extraction->Dry Extract Derivatization Derivatization Dry Extract->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Peak Integration Peak Integration GC-MS Analysis->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification Results Results Quantification->Results

References

Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices using LC-MS/MS with a Pentadecanoic acid-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acids (FAs) are fundamental lipids that serve as crucial energy sources, integral components of cellular membranes, and precursors for signaling molecules.[1] The accurate quantification of fatty acid profiles in biological samples is vital for understanding metabolic states and diagnosing diseases.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable technique for this purpose due to its high sensitivity and precision.[2] This application note details a robust LC-MS/MS method for the quantification of various fatty acids in plasma, utilizing Pentadecanoic acid-d3 as an internal standard to ensure accuracy and reproducibility.

Experimental Protocols

  • Solvents: Methanol, Acetonitrile (ACN), Isopropanol (IPA), Water (HPLC Grade)

  • Reagents: Formic Acid, Ammonium Acetate, Potassium Hydroxide (KOH)

  • Internal Standard (IS): this compound (C15:0-d3)

  • Fatty Acid Standards: A certified reference mixture containing saturated and unsaturated fatty acids.

This protocol outlines a liquid-liquid extraction procedure for total fatty acids from plasma samples.

  • Aliquoting: In a glass tube, add 200 µL of plasma.

  • Internal Standard Spiking: Add a known concentration of this compound internal standard solution to the plasma sample.

  • Hydrolysis (Saponification): To release esterified fatty acids, add 1 mL of 90:10 methanol:water containing 0.3 M KOH.[3] Vortex thoroughly and incubate in an 80°C water bath for 60 minutes to hydrolyze the lipids.[3]

  • Acidification: After cooling the samples on ice, add 100 µL of formic acid to neutralize the solution and protonate the fatty acids.[3]

  • Extraction: Add 900 µL of hexane, vortex for 1 minute, and centrifuge for 5 minutes to separate the layers.[3]

  • Collection: Carefully transfer the upper hexane layer to a new clean glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a solution composed of 65:30:5 acetonitrile:isopropanol:water for LC-MS/MS analysis.[3]

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Ionization Source: Electrospray Ionization (ESI) in negative mode.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm × 3.0 mm, 2.7 µm).[1]

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.

  • Flow Rate: 0.45 mL/min.[1]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 5 µL.

Gradient Elution:

Time (min) % Mobile Phase B
0.0 30
2.0 45
5.5 66
9.0 75
10.0 97
13.0 97
13.1 30

| 15.0 | 30 |

This gradient is adapted from a similar separation and may require optimization.[1]

Mass Spectrometry Conditions:

  • Ion Mode: Negative ESI.[4]

  • Interface Temperature: 300°C.[4]

  • Desolvation Line Temperature: 250°C.[4]

  • Heat Block Temperature: 400°C.[4]

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each fatty acid and the internal standard. The selection of optimal MRM transitions is achieved by direct infusion of individual compound standards.[5]

Data Presentation

Quantitative analysis is performed by constructing calibration curves for each analyte using the ratio of the analyte peak area to the internal standard peak area. The table below provides representative MRM transitions for common fatty acids. Note: Collision energies (CE) and other compound-specific parameters must be empirically optimized on the specific instrument being used.

Table 1: Representative MRM Transitions for Fatty Acid Analysis

Analyte Common Name Precursor Ion (Q1) [M-H]⁻ Product Ion (Q3)
C15:0-d3 (IS) This compound 244.2 Optimized Fragment
C14:0 Myristic acid 227.2 227.2 (SIR) or Fragment
C16:0 Palmitic acid 255.2 255.2 (SIR) or Fragment
C16:1 Palmitoleic acid 253.2 Optimized Fragment
C18:0 Stearic acid 283.3 283.3 (SIR) or Fragment
C18:1 Oleic acid 281.3 Optimized Fragment
C18:2 Linoleic acid 279.2 Optimized Fragment
C20:4 Arachidonic acid 303.2 Optimized Fragment

| C22:6 | Docosahexaenoic acid (DHA) | 327.2 | Optimized Fragment |

Note: For saturated fatty acids, fragmentation efficiency can be low. Analysis in Single Ion Recording (SIR) mode may provide better sensitivity, though MRM is preferred for selectivity.[5]

Visualizations

The diagram below illustrates the complete workflow from sample collection to data analysis for the quantification of fatty acids.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with C15:0-d3 IS Sample->Spike Hydrolysis Saponification (KOH, 80°C) Spike->Hydrolysis Extract Liquid-Liquid Extraction (Hexane) Hydrolysis->Extract Dry Dry Down (Nitrogen) Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC C18 Reverse Phase Separation Reconstitute->LC MS ESI- MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify

Caption: Workflow for LC-MS/MS Fatty Acid Quantification.

Fatty acids are catabolized through beta-oxidation in the mitochondria to produce energy. This pathway breaks down long-chain acyl-CoA molecules into acetyl-CoA units.[6]

G cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix FA Fatty Acid AcylCoA Fatty Acyl-CoA FA->AcylCoA Activation (FACS) AcylCoA_mito Fatty Acyl-CoA AcylCoA->AcylCoA_mito Carnitine Shuttle b_ox Beta-Oxidation Cycle AcetylCoA Acetyl-CoA b_ox->AcetylCoA b_ox->AcylCoA_mito Shortened by 2 Carbons TCA TCA Cycle AcetylCoA->TCA AcylCoA_mito->b_ox ATP ATP (Energy) TCA->ATP

Caption: Overview of the Fatty Acid Beta-Oxidation Pathway.

References

Application Note: Quantitative Analysis of Fatty Acids in Human Plasma Using Pentadecanoic Acid-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid increasingly recognized as a biomarker for dietary dairy fat intake and for its potential roles in cardiometabolic health.[1][2] Accurate quantification of C15:0 and other fatty acids in complex biological matrices like plasma is crucial for clinical research and drug development. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of fatty acids in human plasma. The protocol employs a stable isotope-labeled internal standard, Pentadecanoic acid-d3 (C15:0-d3), to ensure high accuracy and precision by correcting for analyte loss during sample preparation and instrumental variability.[3][4]

The methodology involves a liquid-liquid extraction of total lipids, followed by acid-catalyzed transesterification to convert fatty acids into their corresponding Fatty Acid Methyl Esters (FAMEs), which are more volatile and suitable for GC analysis.[5][6]

Experimental Protocols

This protocol provides a step-by-step procedure for the extraction, derivatization, and analysis of fatty acids from human plasma samples.

1. Materials and Reagents

  • Standards: this compound (C15:0-d3) (e.g., CDN Isotopes D-5258), analytical standards for fatty acids of interest.[7]

  • Solvents (HPLC or GC grade): Methanol, Chloroform, n-Hexane, Iso-octane.

  • Reagents: Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/w), Sodium Chloride (NaCl), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Glassware: Screw-cap glass test tubes (contaminant-free), Pasteur pipettes, autosampler vials with inserts.

  • Equipment: Vortex mixer, Centrifuge, Heating block or water bath, Nitrogen evaporator.

2. Standard Solution Preparation

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • IS Working Solution (10 µg/mL): Dilute the IS Stock Solution with methanol. Store both solutions at -20°C under argon or nitrogen.[7]

  • Calibration Standards: Prepare a series of calibration standards by mixing known concentrations of the target fatty acid analytical standards with a constant amount of the IS Working Solution.

3. Sample Preparation Protocol

  • Sample Thawing & Aliquoting: Thaw frozen human plasma samples on ice. Aliquot 100 µL of plasma into a clean glass screw-cap tube.

  • Internal Standard Spiking: Add 10 µL of the this compound IS Working Solution (10 µg/mL) to each plasma sample, calibrator, and quality control (QC) sample.

  • Lipid Extraction (Modified Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the tube.[3]

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another 30 seconds.

    • Centrifuge at 3000 x g for 5 minutes. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower organic (chloroform) layer containing the lipids.[3]

    • Using a glass Pasteur pipette, carefully transfer the lower organic layer to a new clean glass tube, avoiding the protein disk.

  • Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 1 mL of BF3-methanol reagent.[5]

    • Seal the tube tightly and heat at 60°C for 10 minutes in a heating block or water bath. This step converts the fatty acids to their methyl esters (FAMEs).

  • FAMEs Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of n-hexane and 0.5 mL of HPLC-grade water.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Final Sample Preparation:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis.

Experimental Workflow Diagram

Caption: Workflow for Fatty Acid Quantification.

Data and Performance Characteristics

The following table summarizes typical performance data for the quantitative analysis of Pentadecanoic Acid (C15:0) using the described method. Data is representative and should be confirmed during in-lab validation.

ParameterResult
Linearity
Calibration Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.995
Sensitivity
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)
Intra-day (n=6)< 10%
Inter-day (n=18)< 15%
Accuracy
Recovery (%)85 - 115%

Table 1: Representative method performance characteristics.

GC-MS Analytical Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: High polarity phase GC column optimized for FAMEs separation (e.g., TRACE TR-FAME, Rt-2560).[5][6]

  • Injection: 1 µL, Splitless mode.

  • Oven Program: Start at 150°C, ramp to 270°C at 10°C/min.[4]

  • Carrier Gas: Helium.

  • MS Mode: Selected Ion Monitoring (SIM) for target quantification.

  • Monitored Ions: Specific m/z ions for each target FAME and for this compound methyl ester.

Metabolic Context of Pentadecanoic Acid

Pentadecanoic acid is an odd-chain saturated fatty acid whose levels in humans are primarily influenced by diet, particularly the consumption of ruminant fat from dairy and meat.[1] Beyond being a dietary biomarker, C15:0 is an active fatty acid with pleiotropic benefits, including anti-inflammatory and anti-fibrotic properties.[8][9] Recent research suggests it may be an essential fatty acid, playing a role in maintaining metabolic health by interacting with key cellular pathways like AMPK activation and mTOR inhibition, which are central to cellular energy homeostasis and longevity.[8][10]

Caption: Metabolic Influence of Pentadecanoic Acid (C15:0).

The protocol described provides a reliable and accurate method for the quantification of fatty acids in human plasma using this compound as an internal standard. The use of a stable isotope-labeled standard is critical for minimizing analytical variability and achieving the high-quality data required in research and clinical settings.[11] This method is suitable for applications in nutritional science, metabolic disease research, and drug development.

References

Application Note: Quantitative Analysis of Pentadecanoic Acid Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is a saturated fatty acid found in sources such as dairy fat and ruminant meat.[1][2] Its levels in biological samples are increasingly recognized as a significant biomarker for dietary intake and have been linked to various metabolic health factors.[1][2] Accurate and precise quantification of pentadecanoic acid in complex biological matrices is crucial for research in nutrition, metabolic diseases, and drug development. This application note provides a detailed protocol for the quantitative analysis of pentadecanoic acid using Pentadecanoic acid-d3 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The stable isotope dilution method is a robust technique that corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.[3]

Principle of the Method

This method utilizes a stable isotope-labeled internal standard, this compound, which is chemically identical to the endogenous analyte but isotopically distinct.[4] A known amount of the deuterated standard is added to the samples at the beginning of the preparation process.[3] Both the analyte and the internal standard are co-extracted, derivatized (if necessary), and analyzed by LC-MS/MS. By measuring the ratio of the peak area of the endogenous pentadecanoic acid to the peak area of the this compound internal standard, precise quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.[3] A standard curve is generated using known concentrations of unlabeled pentadecanoic acid with a fixed amount of the internal standard to calculate the concentration of the analyte in the unknown samples.[5]

Experimental Protocols

This protocol outlines the procedure for the analysis of total pentadecanoic acid in human plasma.

Materials and Reagents

  • Pentadecanoic acid standard (≥99% purity)

  • This compound (≥99% deuterated forms)[6]

  • HPLC-grade methanol, chloroform, hexane, acetonitrile, and isopropanol[3]

  • LC-MS grade water[3]

  • Potassium hydroxide (KOH)[3]

  • Hydrochloric acid (HCl)[3]

  • Human plasma (or other biological matrix)

Equipment

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Analytical balance

  • Calibrated pipettes

Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve pentadecanoic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of pentadecanoic acid by serial dilution of the primary stock solution with methanol. These will be used to create the standard curve.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 10 µg/mL.

Sample Preparation

  • Sample Spiking: To 100 µL of plasma sample, add 10 µL of the 10 µg/mL this compound internal standard working solution.

  • Lipid Extraction:

    • Add 500 µL of a chloroform:methanol (2:1, v/v) mixture to the spiked plasma sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the lower organic layer to a clean tube.

    • Repeat the extraction step on the remaining aqueous layer and combine the organic extracts.

    • Dry the pooled organic extract under a gentle stream of nitrogen.[3]

  • Saponification (for Total Fatty Acid Analysis):

    • To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.

    • Incubate at 60°C for 30 minutes to hydrolyze the fatty acids from their esterified forms.[3]

    • Allow the sample to cool to room temperature.

    • Neutralize the solution by adding 200 µL of 1 M HCl.

  • Free Fatty Acid Extraction:

    • Add 1 mL of hexane to the saponified sample and vortex for 1 minute.

    • Centrifuge at 3000 x g for 5 minutes.

    • Transfer the upper hexane layer to a clean tube.

    • Repeat the extraction and combine the hexane layers.

    • Dry the final extract under nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

Standard Curve Preparation

Prepare a set of calibration standards by adding a fixed amount of the this compound internal standard (e.g., 10 µL of 10 µg/mL) to varying known amounts of the unlabeled pentadecanoic acid working standards. Process these standards using the same extraction and saponification procedure as the samples.

Data Presentation

The following table represents a typical standard curve for the quantification of pentadecanoic acid.

Calibration StandardPentadecanoic Acid Concentration (µg/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)Accuracy (%)
10.10.0520.09898.0
20.50.2550.501100.2
31.00.5101.005100.5
45.02.4954.98099.6
510.05.05010.08100.8
625.012.6225.15100.6
750.025.1049.9599.9

A linear regression of the peak area ratio against the concentration of the standards should yield a correlation coefficient (R²) of >0.99.

LC-MS/MS Analysis

Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Gradient: A suitable gradient to separate pentadecanoic acid from other matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Pentadecanoic acid: Precursor ion (m/z) 241.2 → Product ion (m/z) 241.2

    • This compound: Precursor ion (m/z) 244.2 → Product ion (m/z) 244.2

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike_is Spike with This compound (IS) sample->spike_is standards Pentadecanoic Acid Standards standards->spike_is extraction Lipid Extraction (Chloroform:Methanol) spike_is->extraction saponification Saponification (Methanolic KOH) extraction->saponification ffa_extraction Free Fatty Acid Extraction (Hexane) saponification->ffa_extraction dry_reconstitute Dry & Reconstitute in Mobile Phase ffa_extraction->dry_reconstitute lcms LC-MS/MS Analysis (MRM Mode) dry_reconstitute->lcms integration Peak Integration lcms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio std_curve Generate Standard Curve ratio->std_curve quantification Quantify Analyte Concentration std_curve->quantification

Caption: Experimental workflow for the quantification of pentadecanoic acid.

fatty_acid_metabolism cluster_intake Dietary Intake & Cellular Uptake cluster_cellular Cellular Metabolism diet Dietary Fats (e.g., Dairy) c15_0 Pentadecanoic Acid (C15:0) diet->c15_0 activation Activation to Pentadecanoyl-CoA c15_0->activation beta_oxidation Mitochondrial β-Oxidation activation->beta_oxidation synthesis Incorporation into Complex Lipids (e.g., Phospholipids, Triglycerides) activation->synthesis acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle propionyl_coa->tca_cycle energy Energy Production (ATP) tca_cycle->energy membrane Cell Membranes synthesis->membrane storage Lipid Droplets synthesis->storage

Caption: Simplified overview of pentadecanoic acid metabolism.

References

Application Notes and Protocols for the Use of Pentadecanoic Acid-d3 in Human Plasma Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has garnered increasing interest in the scientific community. Once considered primarily a biomarker for dairy fat intake, recent studies have highlighted its potential health benefits, including its association with a lower risk of cardiometabolic diseases. This has underscored the importance of accurate and precise quantification of C15:0 in human plasma for clinical research and drug development. Pentadecanoic acid-d3 (C15:0-d3) serves as an ideal internal standard for mass spectrometry-based quantification, correcting for variations in sample preparation and analytical response. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in human plasma lipidomics.

Historically, odd-chain fatty acids like C15:0 were considered insignificant in human physiology and were sometimes used as internal standards themselves.[1][2] However, their roles in health and disease are now more clearly understood, necessitating the use of stable isotope-labeled standards like this compound for accurate measurement.

Quantitative Data Summary

The following tables provide a summary of typical concentrations used for this compound as an internal standard and the reported endogenous levels of Pentadecanoic acid in human plasma.

ParameterValueReference
Internal Standard Stock Solution
Concentration of this compound25 ng/µL (in ethanol)--INVALID-LINK--
Internal Standard Working Solution
Recommended final concentration in sample~25 ng/mLBased on common dilution factors in protocols
Endogenous Pentadecanoic Acid in Human Plasma
Typical Concentration Range4.23 - 4.33 µg/mL--INVALID-LINK--
Percentage of Total Fatty Acids< 1%--INVALID-LINK--

Experimental Protocols

This section details the methodologies for the quantification of pentadecanoic acid in human plasma using this compound as an internal standard. Two common lipid extraction methods, the Folch and Methyl-tert-butyl ether (MTBE) methods, are described, followed by a general Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis plasma Human Plasma Sample add_is Spike with This compound Internal Standard plasma->add_is folch Folch Method (Chloroform/Methanol) add_is->folch Option 1 mtbe MTBE Method (Methyl-tert-butyl ether) add_is->mtbe Option 2 drydown Dry Down Extract folch->drydown mtbe->drydown reconstitute Reconstitute in Injection Solvent drydown->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Processing and Quantification lcms->data

A high-level overview of the analytical workflow.
Protocol 1: Lipid Extraction using the Folch Method

The Folch method is a classic and widely used technique for total lipid extraction.

Materials:

  • Human plasma

  • This compound internal standard solution

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 15 mL glass centrifuge tube, add 100 µL of human plasma.

  • Spike the plasma with an appropriate amount of this compound internal standard solution (e.g., to achieve a final concentration of 25 ng/mL in the final extract).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully aspirate the upper aqueous layer.

  • Transfer the lower organic layer (containing the lipids) to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen at 30-40°C.

  • The dried lipid extract is now ready for reconstitution and LC-MS/MS analysis.

Protocol 2: Lipid Extraction using the Methyl-tert-butyl ether (MTBE) Method

The MTBE method is a safer alternative to the Folch method as it avoids the use of chloroform.

Materials:

  • Human plasma

  • This compound internal standard solution

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a 2 mL microcentrifuge tube, add 100 µL of human plasma.

  • Add the this compound internal standard.

  • Add 300 µL of methanol and vortex for 30 seconds.

  • Add 1 mL of MTBE and vortex for 1 minute.

  • Incubate on a shaker for 10 minutes at room temperature.

  • Add 250 µL of water to induce phase separation.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper organic layer (containing the lipids) and transfer to a new tube.

  • Dry the extract under a gentle stream of nitrogen.

  • The dried extract is ready for reconstitution.

Protocol 3: LC-MS/MS Analysis

This is a general protocol and parameters should be optimized for the specific instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B and equilibrate

MS/MS Conditions (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Ionization Mode: Negative

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350°C

  • Gas Flow: Optimized for the instrument

  • Multiple Reaction Monitoring (MRM) Transitions: The exact m/z values for precursor and product ions should be determined by infusing pure standards of pentadecanoic acid and this compound. The following are suggested transitions based on their molecular weights:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Pentadecanoic acid (C15:0)241.2241.2 (or a characteristic fragment)Optimization Required
This compound (C15:0-d3)244.2244.2 (or a characteristic fragment)Optimization Required

Note on MRM Transitions: For fatty acids, the precursor ion is often the deprotonated molecule [M-H]⁻. A common approach is to monitor the precursor ion itself in the third quadrupole if fragmentation is not efficient. However, it is highly recommended to optimize collision energy to find a characteristic fragment ion for better specificity.

Signaling Pathways Involving Pentadecanoic Acid

Recent research has elucidated several signaling pathways modulated by pentadecanoic acid, highlighting its bioactive properties beyond being a simple dietary biomarker.

G cluster_activation Activation cluster_inhibition Inhibition cluster_outcomes Cellular Outcomes C150 Pentadecanoic Acid (C15:0) AMPK AMPK C150->AMPK PPAR PPARα/δ C150->PPAR mTOR mTOR C150->mTOR JAK2STAT3 JAK2/STAT3 Signaling C150->JAK2STAT3 FatOx Increased Fatty Acid Oxidation AMPK->FatOx GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake PPAR->FatOx AntiCancer Anti-cancer Effects mTOR->AntiCancer AntiInflammatory Anti-inflammatory Effects JAK2STAT3->AntiInflammatory JAK2STAT3->AntiCancer

Key signaling pathways modulated by Pentadecanoic Acid.

Pentadecanoic acid has been shown to:

  • Activate AMP-activated protein kinase (AMPK): This activation can lead to increased fatty acid oxidation and glucose uptake.

  • Activate Peroxisome Proliferator-Activated Receptors (PPARα/δ): These receptors are key regulators of lipid metabolism.

  • Inhibit the mammalian Target of Rapamycin (mTOR): mTOR is a central regulator of cell growth and proliferation, and its inhibition is linked to anti-cancer effects.

  • Inhibit Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling: This pathway is often implicated in inflammation and cancer.

Conclusion

The use of this compound as an internal standard is essential for the reliable quantification of pentadecanoic acid in human plasma. The provided protocols offer a robust framework for researchers in lipidomics, clinical diagnostics, and drug development. The increasing understanding of the biological activities of C15:0 further emphasizes the need for accurate measurement to elucidate its role in human health and disease.

References

Pentadecanoic acid-d3 application in tissue sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Pentadecanoic Acid-d3 for Quantitative Tissue Analysis

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid present in trace amounts in human tissues, with primary dietary sources being dairy fat and ruminant meat.[1][2] Historically, odd-chain fatty acids were considered metabolically insignificant and often used as internal standards for gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) analyses due to their low endogenous concentrations.[2][3][4][5][6] this compound (C15:0-d3) is a stable isotope-labeled version of pentadecanoic acid, designed for use as an internal standard in mass spectrometry-based quantification.[1] Its utility lies in its chemical similarity to the analyte of interest, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for analyte loss and ionization variability.

Principle of Application

In quantitative mass spectrometry, an ideal internal standard (IS) is a non-endogenous compound with physicochemical properties nearly identical to the analyte. Stable isotope-labeled standards like this compound are considered the gold standard. When a known amount of C15:0-d3 is spiked into a tissue sample at the beginning of the workflow, it experiences the same extraction inefficiencies, derivatization reactions, and ionization suppression or enhancement in the mass spectrometer as the endogenous C15:0 and other fatty acids.[7] By measuring the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled standard, accurate and precise quantification can be achieved, regardless of sample matrix effects or variations in sample processing.

The overall process for using this compound in tissue sample analysis involves several key stages, from sample preparation to data acquisition.

G cluster_prep Sample Preparation cluster_analysis Analysis Tissue 1. Tissue Collection & Homogenization Spike 2. Spike with This compound Tissue->Spike Extract 3. Lipid Extraction (e.g., Folch Method) Spike->Extract Deriv 4. Derivatization (Optional, for GC-MS) Extract->Deriv LCMS 5. LC-MS/MS or GC-MS Analysis Deriv->LCMS Data 6. Data Processing LCMS->Data Quant 7. Quantification Data->Quant Result Result Quant->Result Final Concentration (Analyte/IS Ratio) G cluster_tca TCA Cycle Anaplerosis C150 Pentadecanoic Acid (C15:0) BetaOx β-Oxidation Cycles C150->BetaOx AcetylCoA Acetyl-CoA (x6) BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA TCA TCA Cycle AcetylCoA->TCA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA SuccinylCoA->TCA

References

Application Notes and Protocols for Derivatization of Fatty Acids for GC-MS with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the qualitative and quantitative analysis of fatty acids in various biological and pharmaceutical matrices. However, the inherent low volatility and high polarity of free fatty acids present a significant challenge for direct GC analysis, often resulting in poor chromatographic peak shape and inaccurate quantification.[1][2] To overcome these limitations, a derivatization step is essential to convert the fatty acids into more volatile and less polar derivatives, making them amenable to GC separation and analysis.[2]

This document provides detailed application notes and standardized protocols for the two most common derivatization techniques: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.[1][2] Furthermore, it emphasizes the critical role of deuterated internal standards in achieving accurate and precise quantification through the stable isotope dilution method, which compensates for sample loss during preparation and corrects for variations in instrument response.[3][4]

Quantitative Data Summary

The choice of derivatization method can significantly impact the efficiency and reproducibility of fatty acid analysis. The following tables summarize key quantitative parameters for the most common derivatization reagents.

Table 1: Comparison of Common Derivatization Reagents for Fatty Acid Analysis

Derivatization ReagentDerivative TypeTypical Reaction ConditionsKey AdvantagesKey Disadvantages
Boron Trifluoride-Methanol (BF3-Methanol) FAME60°C for 5-10 minutesComplete methylation of free fatty acids[5], relatively short reaction time[5]Reagent is harsh and can degrade polyunsaturated fatty acids (PUFAs) if not handled properly[6], toxic[7]
Methanolic HCl FAME80°C for 20 minutes[8]Effective for a wide range of vegetable oils and fats[8]Acid-catalyzed methods may lead to changes in double bond configuration[6]
BSTFA (+1% TMCS) TMS Ester60°C for 60 minutes[2]Derivatizes multiple functional groups (hydroxyls, amines)[2], byproducts are volatile and do not interfere with early eluting peaks[9]Moisture sensitive[10], may not be suitable for all fatty acids, especially those with complex structures
MSTFA TMS Ester60°C for 60 minutes[2]Similar to BSTFA, effective for various functional groups[2]Moisture sensitive[10]
Diazomethane FAMERoom temperature, rapid[9]Reacts rapidly and quantitatively with fatty acids[9]Highly toxic, carcinogenic, and potentially explosive[9]
Pentafluorobenzyl (PFB) Bromide PFB EsterRoom temperature for 20 minutes[3][11]Enhances sensitivity for Negative Chemical Ionization (NCI)-MS[4]Requires specific NCI-MS capability

Table 2: Reproducibility of Fatty Acid Quantification using Automated TMSH Derivatization

Fatty AcidReproducibility (%RSD)
Hexacosanoic acid (C26:0) 23.61%
Other Fatty Acids (average) < 20% (good), with many < 10% (superb)[12]

Data from an automated online derivatization method using trimethyl sulfonium hydroxide (TMSH) showcases the high reproducibility achievable with optimized protocols.[12]

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol is suitable for the esterification of free fatty acids.

Materials:

  • Sample containing fatty acids (1-25 mg)

  • BF3-Methanol solution (12% w/w)

  • Hexane or Heptane (GC grade)[2]

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Deuterated fatty acid internal standard solution (of known concentration)

  • Micro reaction vessels (5-10 mL)

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the sample into a micro reaction vessel. If the sample is in an aqueous solvent, evaporate to dryness first.

  • Internal Standard Spiking: Add a known amount of the deuterated fatty acid internal standard solution to the sample. The amount should be comparable to the expected concentration of the target analytes.

  • Derivatization: Add 2 mL of 12% BF3-Methanol solution to the reaction vessel.

  • Reaction: Tightly cap the vessel and heat at 60°C for 5-10 minutes in a heating block or water bath.

  • Extraction: Cool the vessel to room temperature. Add 1 mL of water and 1 mL of hexane.

  • Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the FAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate. The upper layer is the organic phase containing the FAMEs.

  • Collection and Drying: Carefully transfer the upper organic layer to a clean vial. Pass the organic layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation of Fatty Acids using BSTFA with 1% TMCS

This protocol is effective for derivatizing free fatty acids and other functional groups like hydroxyls.

Materials:

  • Dried sample containing fatty acids (e.g., 1 mg/mL in an aprotic solvent like acetonitrile)[1]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][2]

  • Aprotic solvent (e.g., Dichloromethane, Acetonitrile)[1][2]

  • Deuterated fatty acid internal standard solution (of known concentration)

  • Autosampler vials with caps

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Place the dried sample or a solution of the sample in an aprotic solvent into an autosampler vial.[1]

  • Internal Standard Spiking: Add a known amount of the deuterated fatty acid internal standard solution to the sample.

  • Reagent Addition: Add 50 µL of BSTFA with 1% TMCS to the vial.[1][2]

  • Reaction: Immediately cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][2]

  • Cooling and Dilution: Allow the vial to cool to room temperature. If necessary, a solvent of choice (e.g., dichloromethane) can be added for dilution.[1][2]

  • Analysis: The sample is now ready for injection into the GC-MS system.

Visualizations

Experimental Workflow for Fatty Acid Derivatization

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological or Pharmaceutical Sample Extraction Lipid Extraction Sample->Extraction InternalStandard Spike with Deuterated Internal Standards Extraction->InternalStandard Derivatization Derivatization (Esterification or Silylation) InternalStandard->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Caption: Workflow for fatty acid analysis by GC-MS.

Logic of Stable Isotope Dilution for Quantification

G cluster_sample Sample cluster_standard Standard cluster_measurement Measurement cluster_quantification Quantification Analyte Target Fatty Acid (Unknown Amount) MS Mass Spectrometer Detects Both Analytes Analyte->MS DeuteratedStandard Deuterated Fatty Acid (Known Amount) DeuteratedStandard->MS Ratio Calculate Peak Area Ratio (Analyte / Standard) MS->Ratio CalibrationCurve Compare Ratio to Calibration Curve Ratio->CalibrationCurve Concentration Determine Analyte Concentration CalibrationCurve->Concentration

Caption: Principle of quantification using deuterated standards.

References

Application Note: Quantification of Pentadecanoic Acid using Pentadecanoic Acid-d3 in Targeted Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentadecanoic acid (C15:0) is a saturated odd-chain fatty acid found in trace amounts in dairy products and some plants.[1][2] Historically, odd-chain fatty acids were often used as internal standards in fatty acid analysis because their endogenous concentrations were considered negligible.[2][3] However, recent research has highlighted C15:0's role as a bioactive molecule and a biomarker for dairy fat intake.[4] Studies have linked circulating C15:0 levels to various health outcomes, including a lower risk of cardiometabolic diseases.[3][5] Given its growing biological importance, accurate and precise quantification of pentadecanoic acid in complex biological matrices is crucial.

This application note describes a robust targeted metabolomics workflow for the quantification of pentadecanoic acid in plasma using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with pentadecanoic acid-d3 as an internal standard.[4][6]

Principle of the Method

The stable isotope dilution method is the gold standard for quantitative mass spectrometry. A known concentration of a stable isotope-labeled internal standard (in this case, this compound) is added to a sample at the beginning of the sample preparation process.[7] This deuterated standard is chemically and physically identical to the endogenous analyte (pentadecanoic acid) and therefore experiences the same effects of sample extraction, derivatization, and ionization.[7][8]

By measuring the peak area ratio of the endogenous analyte to the stable isotope-labeled internal standard, any variability or sample loss during the workflow is normalized.[7] This allows for highly accurate and precise quantification when referenced against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. The analysis is performed by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[7]

Experimental Workflow for Fatty Acid Quantification

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Add IS Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Vortex Dry Dry Down (under Nitrogen) Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Integrate Peak Integration LCMS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Quantification Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: General workflow for targeted quantification of pentadecanoic acid.

Detailed Experimental Protocol

This protocol is intended for the quantification of pentadecanoic acid in human plasma.

1. Materials and Reagents

  • Standards: Pentadecanoic acid (analytical standard), this compound (internal standard).[4]

  • Solvents: HPLC or LC-MS grade methanol, chloroform, acetonitrile, isopropanol, and water.[7]

  • Reagents: Formic acid, ammonium acetate, nitrogen gas.

  • Equipment: Vortex mixer, centrifugal vacuum evaporator (SpeedVac), analytical balance, liquid chromatograph coupled to a triple quadrupole mass spectrometer.

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve pentadecanoic acid and this compound in methanol to create individual primary stock solutions.

  • Working Calibration Standard Solutions: Serially dilute the pentadecanoic acid primary stock with methanol to prepare a series of working standards for the calibration curve (e.g., 0.1 µM to 50 µM).

  • Working Internal Standard (IS) Solution: Dilute the this compound primary stock with methanol to a final concentration of 10 µM.

3. Sample Preparation

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or blank (methanol).

  • Internal Standard Spiking: Add 10 µL of the 10 µM working IS solution to every tube (except for "no IS" blanks).

  • Protein Precipitation & Lipid Extraction: Add 500 µL of a cold 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully collect the lower organic phase into a new glass tube.[9]

  • Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[7]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds and transfer to an LC autosampler vial.

4. LC-MS/MS Analysis The analysis is performed using a liquid chromatography system coupled with a triple quadrupole mass spectrometer operating in negative ionization mode.[10]

LC Parameter Condition
Column Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient Start at 60% B, linear increase to 100% B over 8 min, hold for 2 min, return to initial conditions
Injection Volume 5 µL
Column Temp 50 °C
MS Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Q1/Q3 (Pentadecanoic Acid) m/z 241.2 → 241.2[11]
Q1/Q3 (this compound) m/z 244.2 → 244.2
Collision Energy Optimized for specific instrument (typically low for precursor scan)
Source Temperature 350 °C

5. Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the specified MRM transitions of both pentadecanoic acid and this compound.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, blanks, and calibration standards.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Concentration Determination: Determine the concentration of pentadecanoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Representative Performance Characteristics

The following table summarizes typical quantitative performance data for a targeted fatty acid assay.

Parameter Result
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 100 nM[12]
Intra-day Precision (%CV) ≤ 10%[13]
Inter-day Precision (%CV) < 15%[13]
Accuracy (% Recovery) 90-110%[12]

Biological Role of Pentadecanoic Acid

Pentadecanoic acid is not just a biomarker but an active signaling molecule. It has been shown to interact with key cellular pathways that regulate metabolism, inflammation, and cellular health.[5][14] C15:0 activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR), two central regulators of cellular energy homeostasis and longevity.[5] It also acts as a partial agonist for peroxisome proliferator-activated receptors (PPARs), which are critical in lipid metabolism and inflammation control.[14]

Signaling_Pathway cluster_pathways Cellular Targets & Pathways cluster_outcomes Biological Outcomes C150 Pentadecanoic Acid (C15:0) AMPK AMPK C150->AMPK Activates mTOR mTOR C150->mTOR Inhibits PPAR PPARα/δ C150->PPAR Activates Metabolism Improved Metabolic Health AMPK->Metabolism Inflammation Reduced Inflammation mTOR->Inflammation PPAR->Metabolism PPAR->Inflammation Antifibrotic Antifibrotic Effects PPAR->Antifibrotic

Caption: Simplified signaling pathways influenced by pentadecanoic acid (C15:0).

This application note provides a comprehensive framework for the targeted quantification of pentadecanoic acid using its deuterated analog, this compound. The use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides the necessary accuracy, precision, and robustness for applications in clinical research, nutritional science, and drug development.[7][13] This method enables researchers to reliably measure C15:0 concentrations and further investigate its role in health and disease.

References

Standard Operating Procedure for Quantitative Fatty Acid Analysis Using C15:0-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids are carboxylic acids with aliphatic chains that are integral to cellular structure, energy metabolism, and signaling pathways. Accurate quantification of fatty acid profiles is crucial in various research fields, including drug development, clinical diagnostics, and nutritional science, to understand their role in health and disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of fatty acids.[1] However, the inherent polarity and low volatility of free fatty acids present analytical challenges, often leading to poor chromatographic peak shape and inaccurate results.[2]

To overcome these challenges, a derivatization step to convert fatty acids into their more volatile and less polar fatty acid methyl esters (FAMEs) is employed.[3][4] This protocol details a robust and widely used method for the quantitative analysis of fatty acids in biological matrices. The procedure involves lipid extraction, followed by acid-catalyzed transesterification of fatty acids to FAMEs, and subsequent analysis by GC-MS.

For accurate and precise quantification, this protocol utilizes a stable isotope-labeled internal standard, Pentadecanoic acid-d3 (C15:0-d3).[5] The addition of a known amount of C15:0-d3 at the beginning of the sample preparation process corrects for variability in extraction efficiency, derivatization yield, and instrument response.[6][7] This stable isotope dilution technique ensures high accuracy and reproducibility of the quantitative results.[8]

Materials and Reagents

  • Internal Standard: this compound (C15:0-d3) solution (e.g., 1 mg/mL in methanol)

  • Fatty Acid Standards: A certified reference mixture of FAMEs and individual fatty acid standards for calibration curves.

  • Solvents (HPLC or GC grade):

    • Chloroform

    • Methanol

    • Hexane

    • Isopropanol

  • Reagents:

    • Boron trifluoride-methanol solution (BF3-methanol), 14% (w/v)

    • Sodium chloride (NaCl), 0.9% (w/v) aqueous solution

    • Anhydrous sodium sulfate (Na2SO4)

  • Glassware:

    • Screw-cap glass test tubes with PTFE-lined caps

    • Volumetric flasks

    • Pipettes and tips

    • GC vials with inserts

  • Equipment:

    • Vortex mixer

    • Centrifuge

    • Water bath or heating block

    • Nitrogen evaporation system

    • Gas chromatograph-mass spectrometer (GC-MS) system

Experimental Protocols

The overall workflow for fatty acid analysis is depicted below.

G Experimental Workflow for Fatty Acid Analysis cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Add C15:0-d3 Internal Standard Sample->Add_IS Spike Extraction Lipid Extraction (Folch Method) Add_IS->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Derivatization FAMEs Derivatization (BF3-Methanol) Evaporation->Derivatization FAME_Extraction Extract FAMEs (Hexane) Derivatization->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data_Analysis Data Processing and Quantification GCMS->Data_Analysis

Caption: A high-level overview of the fatty acid analysis workflow.

Lipid Extraction (Modified Folch Method)

This protocol is a widely accepted method for the total lipid extraction from biological samples.[1]

  • Sample Preparation:

    • For liquid samples (e.g., plasma, serum), use a precise volume (e.g., 100 µL).

    • For solid samples (e.g., tissue, cell pellets), use a known weight (e.g., 10-20 mg) and homogenize in a suitable buffer.

  • Internal Standard Spiking: To the prepared sample in a screw-cap glass tube, add a known amount of C15:0-d3 internal standard solution. The amount should be chosen to be within the range of the expected endogenous fatty acid concentrations.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.

  • Extraction: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 2000 x g for 5 minutes to facilitate phase separation.[4]

  • Collection of Lipid Layer: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or in a heated block at 40-50°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This procedure converts the extracted fatty acids into their corresponding methyl esters, which are more volatile and suitable for GC-MS analysis.[2][4]

  • Reagent Addition: To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

  • Reaction: Tightly cap the tube and heat at 60°C for 10 minutes in a water bath or heating block.[2]

  • Quenching and Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[2]

  • Collection of FAMEs: Allow the layers to separate (centrifugation may be required). Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for FAME analysis. These may need to be optimized for your specific instrument and application.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: A polar capillary column such as a DB-FATWAX UI (30 m x 0.25 mm ID x 0.25 µm film thickness) is recommended for good separation of FAMEs.[4]

  • Injector:

    • Temperature: 250°C

    • Mode: Splitless

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 175°C, hold for 10 minutes.

    • Ramp 2: 5°C/min to 220°C, hold for 20 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[3] Monitor the characteristic ions for each FAME and the C15:0-d3 internal standard.

Data Analysis and Quantification

The principle of quantification using a deuterated internal standard is based on the constant ratio between the analyte and the standard.

G Quantification Principle with Internal Standard Analyte Endogenous Fatty Acid Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS C15:0-d3 Internal Standard IS->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Analyte Concentration CalCurve->Concentration

Caption: The ratio of analyte to internal standard is used for quantification.

  • Peak Identification: Identify the FAME peaks in the chromatogram based on their retention times compared to a known FAME standard mixture.

  • Peak Integration: Integrate the peak areas for each target fatty acid and the C15:0-d3 internal standard.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target fatty acids and a constant concentration of the C15:0-d3 internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The resulting calibration curve should be linear.[4]

  • Quantification: Calculate the concentration of each fatty acid in the unknown samples by using the peak area ratio and the linear regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this method. The values are indicative and may vary depending on the specific matrix and instrumentation.

ParameterTypical ValueReference
Linearity (R²) > 0.99[9]
Limit of Detection (LOD) 1 - 30 µg/L[10]
Limit of Quantification (LOQ) 5 - 100 nM[11]
Intra-assay Precision (%CV) ≤ 9.0%[9]
Inter-assay Precision (%CV) ≤ 13.2%[9]
Recovery 90 - 110%[1]

Conclusion

This standard operating procedure provides a detailed and robust method for the quantitative analysis of fatty acids in biological samples using C15:0-d3 as an internal standard. The use of a deuterated internal standard is critical for achieving high accuracy and precision by correcting for variations throughout the analytical process.[8] This protocol is suitable for a wide range of research applications where reliable fatty acid quantification is essential.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape for Pentadecanoic Acid-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving common peak shape issues encountered during the LC-MS analysis of Pentadecanoic acid-d3. By addressing frequent problems in a direct question-and-answer format, this center aims to streamline method development and ensure high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape problem for acidic compounds like this compound. The primary causes include:

  • Secondary Silanol Interactions: The negatively charged carboxylate group of the analyte can interact strongly with residual, ionized silanol groups (Si-O⁻) on the surface of silica-based columns.[1][2] This secondary interaction provides an unwanted retention mechanism, causing some molecules to elute later and form a "tail".[3][4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not sufficiently acidic, a significant portion of Pentadecanoic acid will be ionized (deprotonated), increasing its affinity for the active silanol sites.[1][5]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak tailing.[1][6]

  • Column Contamination: Buildup of contaminants on the column's inlet frit or packing material can create new active sites for secondary interactions.[7]

Q2: My this compound peak is fronting. What are the likely causes?

Peak fronting, where the peak is broader in the first half, is less common than tailing but typically points to issues of overload or incompatibility.[5][8]

  • Column Overload / Saturation: The concentration of the analyte is too high for the column's capacity. Excess molecules are not retained and travel faster through the column, causing the peak to front.[6][8]

  • Poor Sample Solubility: If the sample solvent is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the analyte may not partition correctly onto the stationary phase upon injection, leading to a distorted, fronting peak.[8]

  • Column Collapse or Void: A physical change in the column's packed bed, such as a void at the inlet, can disrupt the flow path and cause fronting.[8][9] This is often accompanied by a sudden drop in backpressure.

Q3: What causes my this compound peak to be broad?

Broad peaks can significantly reduce sensitivity and resolution. Common causes include:

  • Extra-Column Volume: Excessive volume from wide or long tubing, fittings, or a large detector flow cell can cause the analyte band to spread out before and after the column.[1][6]

  • Low Column Temperature: Lower temperatures increase mobile phase viscosity and slow mass transfer, which can lead to broader peaks. Increasing the temperature often improves efficiency.[10]

  • Column Degradation: Over time, a column's performance will naturally degrade, leading to broader peaks. A contaminated guard column or a fouled analytical column are common culprits.[10]

Q4: My peak is split or has a shoulder. What should I investigate?

Split peaks suggest that the analyte band is being distorted as it enters or passes through the column.

  • Sample Solvent Mismatch: Injecting the sample in a solvent much stronger than the initial mobile phase is a primary cause of peak splitting. The sample solvent acts as a strong eluent, distorting the peak shape.[8][11]

  • Partially Blocked Frit or Column Void: A blockage at the column inlet can create an uneven flow path, splitting the sample band as it enters the column. This typically affects all peaks in the chromatogram.[8][9]

  • Incomplete Sample Dissolution: If the analyte is not fully dissolved in the sample solvent, it can lead to split peaks upon injection.[10]

Q5: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter for ionizable compounds.[12] For Pentadecanoic acid, an acidic analyte, a low pH (typically 2.5-4) is beneficial for two reasons:

  • Suppresses Analyte Ionization: It keeps the carboxylic acid group in its neutral, protonated form (R-COOH), making it less polar and better retained in reversed-phase chromatography.

  • Suppresses Silanol Ionization: It also protonates the residual silanol groups on the silica surface (Si-OH), minimizing the strong secondary ionic interactions that cause peak tailing.[2][8]

Q6: Which mobile phase additives are best for analyzing this compound?

Volatile mobile phase additives are essential for LC-MS compatibility.

  • Acids (Formic Acid or Acetic Acid): Adding a small amount (e.g., 0.1%) of a weak acid is standard practice to lower the mobile phase pH and improve the peak shape of acidic compounds.[13][14]

  • Buffers (Ammonium Formate or Ammonium Acetate): At a concentration of 5-10 mM, these volatile salts help control the pH and increase the ionic strength of the mobile phase.[9] The ammonium ions can also help shield the negatively charged silanol sites, further reducing tailing.[4][15] For negative ion mode analysis, 10 mM ammonium acetate with 0.1% acetic acid can provide a good balance of signal intensity and retention time stability.[16][17]

Q7: What is the best MS polarity mode for this compound analysis?

Negative Ion Mode is generally preferred for analyzing free fatty acids.[18] In this mode, the molecule is detected as the deprotonated ion [M-H]⁻. This is often more sensitive and specific than positive ion mode, which can suffer from poor ionization efficiency and in-source fragmentation (e.g., loss of water) when acidic mobile phase modifiers are used.[19]

Troubleshooting Guides & Protocols

Guide 1: Systematic Protocol for Resolving Peak Tailing

This protocol outlines a step-by-step approach to diagnose and fix peak tailing for this compound.

Objective: To achieve a symmetric peak with a tailing factor between 0.9 and 1.2.

Methodology:

  • Assess the Scope: Determine if only the this compound peak is tailing or if all peaks are affected. If all peaks tail, suspect a system-wide issue like a blocked frit or extra-column volume.[9] If only the analyte peak is tailing, proceed with the following chemical optimizations.

  • Verify and Optimize Mobile Phase pH:

    • Prepare a fresh aqueous mobile phase (Solvent A) containing 0.1% formic acid.

    • Prepare a fresh organic mobile phase (Solvent B) also containing 0.1% formic acid.

    • Equilibrate the column with the new mobile phase for at least 10 column volumes.

    • Inject a standard and observe the peak shape. Lowering the pH should suppress silanol interactions and reduce tailing.[8]

  • Introduce a Buffer:

    • If tailing persists, add a volatile buffer to the mobile phase.

    • Prepare Solvent A: Water with 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Prepare Solvent B: Acetonitrile/Isopropanol with 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Equilibrate the system thoroughly and re-inject the standard. The buffer will help maintain a consistent pH and shield active silanol sites.[10]

  • Check for Overload:

    • Reduce the injection volume by half and re-analyze.

    • If the peak shape improves, dilute the sample concentration by a factor of 5 or 10 and inject the original volume. If improvement is seen, the original sample was overloading the column.[6]

  • Evaluate Column Health:

    • If a guard column is installed, remove it and connect the analytical column directly. If the peak shape improves, the guard column is fouled and must be replaced.[9]

    • If tailing remains, flush the analytical column according to the manufacturer's instructions.

    • As a final step, replace the analytical column with a new, high-quality, end-capped C8 or C18 column.[8]

Guide 2: Protocol for Addressing Peak Fronting

Objective: To eliminate peak fronting and achieve a symmetric peak.

Methodology:

  • Rule out Column Overload:

    • Dilute the sample stock solution 10-fold with the sample solvent.

    • Inject the diluted sample. If the fronting is eliminated or significantly reduced, the original concentration was causing mass overload.[8]

  • Match Sample Solvent to Mobile Phase:

    • Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase conditions.

    • Ideally, dissolve the sample directly in the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.1% formic acid).[10]

    • If the sample is not soluble in the mobile phase, use the weakest possible solvent and keep the injection volume minimal (e.g., < 5 µL for a 4.6 mm ID column).[20]

  • Inspect the Column:

    • Monitor the system backpressure. A sudden drop or unusually low pressure may indicate a column void.[8]

    • If a void is suspected, reverse-flush the column (if permitted by the manufacturer) at a low flow rate to remove any blockage at the inlet frit.

    • If fronting persists across multiple injections and is not related to overload or solvent effects, the column packing may be irreversibly damaged ("collapsed"), and the column should be replaced.[9]

Data Presentation

Table 1: Impact of Common Mobile Phase Additives on this compound Peak Shape

Mobile Phase AdditiveTypical ConcentrationPrimary Effect on Peak ShapeMechanism of Action
Formic Acid 0.1% (v/v)Reduces TailingLowers mobile phase pH, suppressing the ionization of both the analyte's carboxylic acid group and the column's residual silanol groups.[12]
Acetic Acid 0.1% (v/v)Reduces TailingSimilar to formic acid, it lowers the mobile phase pH to suppress ionization. Often used with acetate buffers.[16]
Ammonium Formate 5 - 10 mMReduces TailingActs as a pH buffer to maintain a stable, low pH. The ammonium ions (NH₄⁺) also compete with the analyte for interaction with ionized silanol sites.[4][15]
Ammonium Acetate 5 - 10 mMReduces TailingProvides pH buffering. It is a good choice for negative ion mode as it can improve signal intensity and stability.[16][17]

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (this compound) tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No tailing_sol 1. Check/Adjust Mobile Phase pH (Add 0.1% Formic Acid) 2. Add Buffer (10mM NH4-Formate) tailing->tailing_sol Yes split_broad Split / Broad Peak? fronting->split_broad No fronting_load Reduce Sample Load (Mass Overload Check) fronting->fronting_load Yes split_solv Match Sample Solvent to Mobile Phase split_broad->split_solv Yes end_node Symmetric Peak Achieved split_broad->end_node No tailing_load Reduce Sample Load (Dilute Sample or Lower Inj. Volume) tailing_sol->tailing_load tailing_col Check Column Health (Replace Guard / Flush / Replace Column) tailing_load->tailing_col tailing_col->end_node fronting_solv Match Sample Solvent to Mobile Phase fronting_load->fronting_solv fronting_col Inspect for Column Void or Collapse (Replace if Needed) fronting_solv->fronting_col fronting_col->end_node split_sys Check for System Issues (Blocked Frit, Extra-Column Volume) split_solv->split_sys split_sys->end_node Peak_Tailing_Mechanism Chemical Interactions Causing Peak Tailing cluster_0 Scenario 1: High pH (Suboptimal) cluster_1 Scenario 2: Low pH with Buffer (Optimal) analyte_ion Pentadecanoic Acid (R-COO⁻) silanol_ion Silica Surface (Si-O⁻) analyte_ion->silanol_ion Strong Ionic Interaction (Causes Tailing) analyte_neutral Pentadecanoic Acid (R-COOH) silanol_neutral Silica Surface (Si-OH) analyte_neutral->silanol_neutral Weak van der Waals Interaction (Good Peak Shape) buffer_ion Buffer Cation (NH₄⁺) buffer_ion->silanol_ion Shields Site acid_proton Acid Proton (H⁺) acid_proton->analyte_ion Suppresses Ionization acid_proton->silanol_ion Suppresses Ionization

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Pentadecanoic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Pentadecanoic acid-d3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the successful implementation of this compound as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound (C15:0-d3) is a stable isotope-labeled version of Pentadecanoic acid, a saturated fatty acid. The three deuterium atoms on the terminal methyl group give it a distinct mass from its unlabeled counterpart.[1] In mass spectrometry, it is primarily used as an internal standard for the accurate quantification of unlabeled Pentadecanoic acid and other fatty acids.[1][2] Because it is chemically almost identical to the analyte of interest, it can be used to correct for variability during sample preparation, extraction, and analysis, leading to more accurate and precise results.

Q2: What are the typical sample preparation steps for analyzing this compound in biological samples?

A2: A general workflow for the analysis of fatty acids from biological matrices such as plasma, serum, or cells involves several key steps:

  • Internal Standard Spiking: A known amount of this compound is added to the sample at the beginning of the preparation process.

  • Lipid Extraction: Lipids, including the analyte and internal standard, are extracted from the sample matrix, often using a solvent mixture like methanol and chloroform.

  • Saponification (for total fatty acid analysis): To release fatty acids from complex lipids like triglycerides, the sample is treated with a base (e.g., potassium hydroxide in methanol) to break the ester bonds.

  • Derivatization: To improve chromatographic separation and mass spectrometric detection, fatty acids are often converted to a less polar form. Common derivatization methods include:

    • Fatty Acid Methyl Esters (FAMEs): For Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

    • Pentafluorobenzyl (PFB) esters: For highly sensitive GC-MS analysis using negative chemical ionization.

  • LC-MS/MS or GC-MS Analysis: The prepared sample is injected into the mass spectrometer for separation and detection.

Q3: Which ionization mode is typically used for the analysis of this compound?

A3: For LC-MS/MS analysis of fatty acids, negative ion electrospray ionization (ESI) is most commonly used.[3] This is because the carboxylic acid group readily loses a proton to form a negatively charged ion [M-H]⁻. For GC-MS analysis, after derivatization to FAMEs or PFB esters, electron ionization (EI) or negative chemical ionization (NCI) are common.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Extraction - Verify the extraction solvent system is appropriate for fatty acids (e.g., Folch or Bligh-Dyer methods using chloroform/methanol).- Ensure proper phase separation during liquid-liquid extraction.- Check the pH of the aqueous phase; it should be acidic to ensure fatty acids are protonated and partition into the organic layer.
Degradation of Internal Standard - Store this compound stock solutions at -20°C or lower and protect from light.- Avoid repeated freeze-thaw cycles.- Prepare working solutions fresh.
Poor Ionization - For LC-MS, ensure the mobile phase composition is suitable for negative ion mode (e.g., contains a weak acid like formic acid or a salt like ammonium acetate).- Clean the ion source of the mass spectrometer, as contamination can suppress the signal.[4]
Incorrect Mass Spectrometry Parameters - Verify that the correct precursor and product ions are being monitored for this compound.- Optimize the collision energy and other MS parameters.
Instrumental Issues - Check for leaks in the LC or GC system.- Ensure the autosampler is injecting the sample correctly.- Verify that the detector is functioning properly.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Overload - Reduce the amount of sample injected onto the column.
Active Sites in the Analytical Column - Use a new, high-quality column specifically designed for fatty acid analysis.- Flush the column with a strong solvent to remove contaminants.
Inappropriate Mobile Phase (LC-MS) - Ensure the mobile phase pH is compatible with the analyte and column chemistry.- Check for mobile phase mismatch between the sample solvent and the initial gradient conditions.
Poor Derivatization (GC-MS) - Ensure the derivatization reaction has gone to completion.- Remove any excess derivatizing reagent before injection.
Contamination in the GC Inlet - Clean or replace the GC inlet liner.
Issue 3: High Variability in this compound Signal

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure accurate and precise pipetting of the internal standard and sample.- Standardize solvent evaporation and sample reconstitution steps.
Matrix Effects - Components in the sample matrix can suppress or enhance the ionization of the analyte and/or internal standard. To mitigate this: - Improve sample cleanup to remove interfering substances. - Dilute the sample. - Optimize chromatography to separate the analyte from matrix components.
Inconsistent Extraction Recovery - Optimize the extraction procedure to ensure consistent recovery for both the analyte and the internal standard.

Experimental Protocols

Protocol 1: Total Fatty Acid Analysis from Plasma using GC-MS

This protocol outlines the steps for the analysis of total fatty acids, including the use of this compound as an internal standard.

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of this compound internal standard solution.

    • Add 2 mL of a 1:1 methanol:chloroform solution and vortex thoroughly.

  • Saponification:

    • Add 500 µL of 10 M potassium hydroxide and incubate at 60°C for 1 hour to release fatty acids from complex lipids.

  • Acidification and Extraction:

    • Cool the sample and add 1 mL of 12 M hydrochloric acid to acidify the solution.

    • Add 2 mL of hexane, vortex, and centrifuge to separate the layers.

    • Transfer the upper hexane layer containing the fatty acids to a new tube. Repeat the extraction.

  • Derivatization to FAMEs:

    • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

    • Add 1 mL of 14% boron trifluoride in methanol and incubate at 100°C for 30 minutes.

    • Add 1 mL of water and 1 mL of hexane, vortex, and centrifuge.

    • Transfer the upper hexane layer containing the FAMEs for GC-MS analysis.

Protocol 2: Free Fatty Acid Analysis from Cell Culture using LC-MS/MS

This protocol is for the analysis of free fatty acids from cell pellets.

  • Sample Preparation:

    • To a cell pellet, add a known amount of this compound internal standard.

    • Add 1 mL of ice-cold methanol to precipitate proteins and extract lipids.

    • Vortex and centrifuge at a high speed.

  • Extraction:

    • Transfer the supernatant to a new tube.

    • Add 2 mL of methyl tert-butyl ether (MTBE) and 500 µL of water.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper organic layer.

  • Drying and Reconstitution:

    • Evaporate the organic solvent under nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 90:10 acetonitrile:water).

Mass Spectrometry Parameters (Quantitative Data Summary)

The following tables provide recommended starting parameters for mass spectrometry analysis of Pentadecanoic acid and its deuterated internal standard. Note: These parameters should be optimized for your specific instrument.

Table 1: Recommended GC-MS Parameters (as Fatty Acid Methyl Ester - FAME)

ParameterSetting
Analysis Mode Selected Ion Monitoring (SIM)
Ionization Mode Electron Ionization (EI)
Quantifier Ion (Pentadecanoic acid methyl ester) m/z 74
Qualifier Ion (Pentadecanoic acid methyl ester) m/z 87
Quantifier Ion (this compound methyl ester) m/z 77
Qualifier Ion (this compound methyl ester) m/z 90

Table 2: Recommended LC-MS/MS Parameters (Underivatized)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pentadecanoic acid 241.2241.2 (for quantification) / 197.2 (for confirmation)User-defined optimization required
This compound 244.2244.2 (for quantification) / 200.2 (for confirmation)User-defined optimization required

Note on LC-MS/MS parameters: The precursor ion for fatty acids in negative ESI mode is the deprotonated molecule [M-H]⁻. A common practice for saturated fatty acids is to monitor the precursor ion as the product ion for quantification due to limited fragmentation. A neutral loss of CO2 (-44 Da) can sometimes be observed and used as a confirmatory transition. The optimal collision energy will vary significantly between different mass spectrometer models and should be determined empirically by the user.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Start Biological Sample (e.g., Plasma) Spike_IS Spike with This compound Start->Spike_IS Extraction Lipid Extraction (Methanol/Chloroform) Spike_IS->Extraction Saponification Saponification (KOH) Extraction->Saponification Derivatization Derivatization to FAMEs (BF3/Methanol) Saponification->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Inject Sample Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for total fatty acid analysis using GC-MS.

Troubleshooting_Logic cluster_sample_prep Sample Preparation Checks cluster_instrument Instrument Performance Checks cluster_ms_params MS Parameter Checks Start Problem Encountered (e.g., Low Signal) Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Instrument Evaluate Instrument Performance Start->Check_Instrument Check_MS_Params Verify MS Parameters Start->Check_MS_Params Extraction_Efficiency Extraction Efficiency Check_Sample_Prep->Extraction_Efficiency IS_Integrity Internal Standard Integrity Check_Sample_Prep->IS_Integrity Derivatization_Yield Derivatization Yield (GC-MS) Check_Sample_Prep->Derivatization_Yield LC_GC_System LC/GC System Leaks/ Flow Rate Check_Instrument->LC_GC_System Ion_Source Ion Source Cleanliness Check_Instrument->Ion_Source Detector_Status Detector Functionality Check_Instrument->Detector_Status MRM_Transitions MRM Transitions (Precursor/Product Ions) Check_MS_Params->MRM_Transitions Collision_Energy Collision Energy Check_MS_Params->Collision_Energy Ionization_Settings Ionization Mode/ Source Settings Check_MS_Params->Ionization_Settings Solution Identify & Resolve Issue Extraction_Efficiency->Solution IS_Integrity->Solution Derivatization_Yield->Solution LC_GC_System->Solution Ion_Source->Solution Detector_Status->Solution MRM_Transitions->Solution Collision_Energy->Solution Ionization_Settings->Solution

Caption: Logical workflow for troubleshooting common MS issues.

References

Technical Support Center: Preventing Isotopic Exchange of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address the isotopic exchange of deuterated internal standards in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem?

Isotopic exchange, also known as back-exchange, is a chemical reaction where a deuterium atom on a deuterated internal standard (IS) is replaced by a hydrogen atom from the surrounding environment, such as solvents or the sample matrix.[1] This phenomenon can significantly compromise the accuracy and reliability of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS).[2]

The core issue is that the mass spectrometer differentiates between the analyte and the internal standard based on their mass difference. If the deuterated IS loses its deuterium atoms, it can lead to two primary problems:

  • Underestimation of the Internal Standard: The signal for the deuterated IS decreases, leading to an artificially high analyte-to-IS ratio.[2]

  • Overestimation of the Analyte: The back-exchanged IS contributes to the signal of the native, unlabeled analyte, causing a "false positive" signal and leading to an overestimation of the analyte's concentration.[2]

Q2: Which deuterium labels are most susceptible to exchange?

The stability of a deuterium label is highly dependent on its position within the molecule. Deuterium atoms attached to heteroatoms like oxygen (in alcohols, phenols, carboxylic acids), nitrogen (in amines), and sulfur are highly susceptible to exchange.[1][3] Additionally, deuterium atoms on a carbon atom adjacent to a carbonyl group can also exchange under certain conditions due to a process called keto-enol tautomerism.[1][4]

Q3: What are the primary factors that promote isotopic exchange?

Several factors can influence the rate and extent of isotopic exchange:

FactorInfluence on Isotopic ExchangeRecommendations for Minimization
pH The rate of exchange is highly dependent on pH. It is generally slowest at a pH of approximately 2.5-3 and increases significantly under acidic or basic conditions.[1][5]Maintain the pH of your samples and mobile phase in the range of 2.5-7.[6]
Temperature Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][5]Store and analyze samples at low temperatures (e.g., 4°C). Keep the autosampler cooled.[6]
Solvent Composition Protic solvents (e.g., water, methanol) are a source of hydrogen atoms and can facilitate the exchange.[1][2]Use aprotic solvents (e.g., acetonitrile, tetrahydrofuran) when possible. If aqueous solutions are necessary, consider using D₂O-based buffers.[1][6]
Label Position Deuterium labels on heteroatoms (O, N, S) or on carbons alpha to a carbonyl group are more prone to exchange.[3][6]Choose internal standards with deuterium labels on stable carbon positions (e.g., aromatic or aliphatic C-H).[6]
Sample Matrix Components within a biological matrix (e.g., plasma, urine) can catalyze the exchange process.[5]Perform a stability assessment of the deuterated standard in the specific biological matrix.[7]

Q4: Are there more reliable alternatives to deuterated internal standards?

Yes, stable isotope-labeled internal standards using Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are preferred alternatives to avoid exchange problems.[1][3] These isotopes are not susceptible to exchange.[3] However, the synthesis of ¹³C and ¹⁵N labeled compounds can be more complex and expensive than deuterium labeling.[1][3]

Troubleshooting Guides

Guide 1: Investigating the Loss of a Deuterium Label

If you observe a decreasing signal from your deuterated internal standard or an unexpected increase in your analyte signal, follow this workflow to diagnose the issue.

TroubleshootingWorkflow start Symptom: Inconsistent or decreasing internal standard signal. check_purity Step 1: Verify Isotopic and Chemical Purity - Review Certificate of Analysis. - Analyze IS solution alone to check for unlabeled analyte. start->check_purity incubation_study Step 2: Perform Incubation Study - Incubate IS in blank matrix and solvent. - Compare with T=0 sample. check_purity->incubation_study analyze_results Step 3: Analyze LC-MS/MS Data - Monitor for decrease in IS signal. - Look for increase in unlabeled analyte signal. incubation_study->analyze_results conclusion Conclusion: Significant signal change indicates isotopic exchange. analyze_results->conclusion Decrease in IS or increase in analyte >15-20% no_exchange Conclusion: No significant signal change. Investigate other causes (e.g., matrix effects). analyze_results->no_exchange Stable signals

Troubleshooting workflow for identifying the source of deuterium exchange.

Guide 2: My calibration curve is non-linear.

Non-linearity, especially at the lower or upper ends of a calibration curve, can be related to the deuterated internal standard.

CalibrationCurveTroubleshooting start Symptom: Non-linear calibration curve. check_impurity Possibility 1: Unlabeled Analyte Impurity in IS - Affects accuracy at different concentrations. - Verify isotopic purity from Certificate of Analysis. start->check_impurity check_interference Possibility 2: Isotopic Interference - Natural heavy isotopes of analyte interfere with IS signal. - More common with low deuteration (d1, d2). start->check_interference solution_impurity Solution: - Source higher purity IS. - Perform independent purity assessment. check_impurity->solution_impurity solution_interference Solution: - Use IS with higher deuteration (e.g., d5 or greater). - Switch to a ¹³C or ¹⁵N labeled IS. check_interference->solution_interference

Troubleshooting workflow for a non-linear calibration curve.

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Internal Standard

This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.

Objective: To assess the stability of the deuterated internal standard by incubating it in the sample matrix and solvent over time.

Materials:

  • Deuterated internal standard (IS) stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Sample preparation solvents (e.g., reconstitution solvent, mobile phase)

  • LC-MS/MS system

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol.

    • Incubated Matrix Samples: Spike the IS into the blank matrix and incubate under the same conditions (time, temperature, pH) as your typical sample preparation.

    • Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under similar conditions.

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Analysis:

    • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15-20%) in the IS signal suggests degradation or exchange.[5]

    • Monitor for any increase in the signal of the non-deuterated analyte in the incubated samples compared to the T=0 samples. A significant increase indicates back-exchange.[7]

Protocol 2: Best Practices for Preparing and Storing Deuterated Standard Solutions

Proper handling and storage are crucial to maintaining the integrity of your deuterated internal standards.

Objective: To provide a standard operating procedure for the preparation and storage of deuterated standard solutions to minimize the risk of isotopic exchange.

Materials:

  • Deuterated internal standard (lyophilized powder or oil)

  • High-purity, dry, aprotic solvent (e.g., acetonitrile, tetrahydrofuran)

  • Calibrated analytical balance

  • Volumetric flasks

  • High-quality, tightly sealed vials (amber if light-sensitive)

Methodology:

  • Equilibration: Allow the container of the deuterated standard to come to room temperature before opening to prevent condensation of atmospheric moisture.[6]

  • Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.

  • Dissolution: Dissolve the standard in a high-purity, dry, aprotic solvent. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Homogenization: Once dissolved, cap the flask and invert it multiple times (e.g., 15-20 times) to ensure the solution is homogeneous.

  • Storage:

    • Transfer the stock solution to a pre-labeled, airtight storage vial.

    • Store stock solutions at the recommended low temperature, such as -20°C or -80°C, to slow down any potential exchange.[1]

    • For working solutions that require aqueous components, prepare them fresh and use them as quickly as possible. If storage is necessary, maintain a pH of ~2.5-3.0 and store at low temperatures.[1]

By following these guidelines and troubleshooting steps, researchers can minimize the risk of isotopic exchange and ensure the generation of accurate and reliable quantitative data.

References

Improving recovery of Pentadecanoic acid-d3 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the recovery of Pentadecanoic acid-d3. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor or low recovery of this compound?

Low recovery of this compound, a common internal standard, can arise from several factors throughout the analytical process.[1] These can be broadly categorized as:

  • Extraction Inefficiency: The chosen extraction method may not be optimal for the sample matrix. This can be due to incorrect solvent selection, suboptimal pH, or insufficient mixing.[2]

  • Matrix Effects: Components within the biological sample (e.g., plasma, tissue) can interfere with the extraction process or suppress the instrument signal.[2][3] This is a common issue in both LC-MS and GC-MS analysis.[2]

  • Analyte Instability: Although saturated fatty acids like pentadecanoic acid are relatively stable, degradation can occur due to exposure to harsh conditions like extreme pH, high temperatures, or light.[3]

  • Adsorptive Losses: Dicarboxylic acids and other lipids can adsorb to plasticware or glassware, leading to losses during sample transfer steps.[4]

  • Improper Method Execution: Deviations from the validated protocol, such as incorrect volumes, timing, or temperature, can significantly impact recovery.

Q2: My this compound recovery is inconsistent across a batch of samples. What could be the issue?

Inconsistent recovery often points to variability in sample processing or matrix effects that differ between samples. Key areas to investigate include:

  • Inconsistent Sample Handling: Ensure uniform treatment of all samples, including thawing times, mixing, and temperature.

  • Variable Matrix Effects: The composition of biological samples can vary, leading to different levels of signal suppression or enhancement.[5] A post-extraction spike analysis can help determine if matrix effects are the cause.[2]

  • Pipetting Errors: Inaccurate pipetting of the internal standard, sample, or solvents will lead to variability. Ensure pipettes are properly calibrated.

  • Incomplete Reactions: If a derivatization step is used, ensure it goes to completion for all samples by optimizing reaction time, temperature, and reagent concentrations.

Q3: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for this compound?

The choice depends on the sample matrix, desired cleanliness of the extract, and throughput needs.

  • Liquid-Liquid Extraction (LLE):

    • Principle: Separates analytes based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).[6]

    • Common Methods: The Folch and Bligh-Dyer methods are considered gold standards for lipid recovery.[7][8]

    • Advantages: Relatively simple, inexpensive, and effective for a wide range of lipids.

    • Disadvantages: Can be labor-intensive, may form emulsions, and can be less selective, resulting in dirtier extracts.[7]

  • Solid-Phase Extraction (SPE):

    • Principle: Uses a solid sorbent to selectively adsorb the analyte from the sample, which is then eluted with a different solvent.[6]

    • Advantages: Provides cleaner extracts, reduces matrix effects, allows for sample concentration, and can be automated for higher throughput.[7]

    • Disadvantages: Method development can be more complex, and the cost per sample is higher.

For cleaner extracts and higher throughput, SPE is often preferred. For initial method development or when cost is a primary concern, LLE is a viable option.

Q4: Can the choice of internal standard itself affect recovery?

Yes, while this compound is a stable isotope-labeled internal standard, which is ideal, its misuse can lead to errors.[9][10] An appropriate internal standard should have a chemical structure identical to the analyte (except for the isotopes) and exhibit similar behavior during extraction and analysis to effectively normalize variations.[1] In some cases, using a different odd-chain fatty acid internal standard might yield different results, highlighting the importance of proper method validation.[9][10]

Troubleshooting Low Recovery

Low recovery is a frequent issue. The following guide provides a systematic approach to identifying and resolving the problem.

Step 1: Evaluate the Analytical Method

  • Post-Extraction Spike Analysis: Prepare two sample sets. In Set A, spike the blank matrix with this compound before extraction. In Set B, spike the blank matrix extract after the extraction process.[2] Compare the recovery in both sets to a pure standard solution.

    • High recovery in Set B, low in Set A: Indicates a problem with the extraction efficiency.

    • Low recovery in both sets: Suggests matrix effects are causing signal suppression in the mass spectrometer.[2]

Step 2: Optimize the Extraction Protocol If extraction inefficiency is identified, consider the following optimizations:

  • For LLE:

    • Solvent Choice: Ensure the organic solvent has the appropriate polarity. Common choices for fatty acid extraction include chloroform/methanol (Folch/Bligh-Dyer) or hexane/isopropanol.[7][8]

    • pH Adjustment: The pH of the aqueous phase can impact the protonation state of the carboxylic acid group. Acidifying the sample (pH < 4) ensures the fatty acid is in its neutral, more non-polar form, improving its partitioning into the organic solvent.

    • Mixing: Ensure thorough mixing (e.g., vortexing) to maximize the surface area between the two phases and improve extraction efficiency.

  • For SPE:

    • Sorbent Selection: For fatty acids, reversed-phase (e.g., C8, C18) or anion exchange sorbents are common.

    • pH Control: For reversed-phase SPE, adjust the sample pH to be at least 2 units below the pKa to ensure the molecule is neutral and hydrophobic.[4] For anion exchange, the pH should be ~2 units above the pKa to ensure it is negatively charged.[4]

    • Wash/Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting the analyte.[2] The elution solvent must be strong enough to fully desorb the analyte.[2] To troubleshoot, collect and analyze the fractions from each step (load, wash, and elution) to see where the analyte is being lost.[4]

Step 3: Mitigate Matrix Effects If matrix effects are the problem, consider these strategies:

  • Improve Sample Cleanup: Use a more rigorous extraction method (e.g., switch from protein precipitation to SPE) to remove interfering components.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in the same blank matrix as the samples to compensate for matrix effects.[3]

The following diagram illustrates a logical workflow for troubleshooting low recovery.

G cluster_start cluster_investigate Investigation Phase cluster_diagnosis Diagnosis cluster_solution Solution Phase cluster_end Start Low Recovery of This compound PostSpike Perform Post-Extraction Spike Analysis Start->PostSpike ExtractionIssue Problem is Extraction Inefficiency PostSpike->ExtractionIssue High recovery in post-spike only MatrixIssue Problem is Matrix Effects PostSpike->MatrixIssue Low recovery in pre- and post-spike OptimizeLLE Optimize LLE: - Adjust pH - Change Solvent - Improve Mixing ExtractionIssue->OptimizeLLE OptimizeSPE Optimize SPE: - Adjust pH - Change Sorbent - Optimize Wash/Elute Solvents ExtractionIssue->OptimizeSPE ImproveCleanup Improve Sample Cleanup (e.g., use SPE) MatrixIssue->ImproveCleanup DiluteSample Dilute Sample MatrixIssue->DiluteSample MatrixMatch Use Matrix-Matched Calibration MatrixIssue->MatrixMatch End Recovery Improved OptimizeLLE->End OptimizeSPE->End ImproveCleanup->End DiluteSample->End MatrixMatch->End

Caption: Troubleshooting workflow for low recovery of this compound.

Experimental Protocols

Protocol 1: Modified Folch Liquid-Liquid Extraction (LLE)

This protocol is a standard method for extracting total lipids from plasma or serum.

  • Sample Preparation:

    • To 100 µL of plasma in a glass tube, add 10 µL of this compound internal standard solution.

    • Vortex briefly to mix.

  • Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

    • Vortex vigorously for 2 minutes to create a single-phase mixture and precipitate proteins.

    • Add 500 µL of 0.9% NaCl solution (or water) to induce phase separation.

    • Vortex for another 1 minute.

  • Phase Separation:

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

    • Three layers will be visible: an upper aqueous/methanol layer, a protein disk in the middle, and a lower chloroform layer containing the lipids.

  • Collection:

    • Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer to a clean glass tube.

    • Avoid disturbing the protein layer.

  • Drying and Reconstitution:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the lipid residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS or GC-MS analysis.

Protocol 2: Reversed-Phase Solid-Phase Extraction (SPE)

This protocol is suitable for cleaning up and concentrating fatty acids from aqueous samples like plasma or urine.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of this compound internal standard.

    • Add 400 µL of 2% formic acid in water to acidify the sample and dilute it. This ensures the fatty acid is in its neutral form.[4]

    • Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.[11]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar interferences. The strength of this wash may need optimization to avoid premature elution of the analyte.[2]

  • Elution:

    • Elute the this compound and other fatty acids with 1 mL of a strong organic solvent, such as acetonitrile or methanol. Using two smaller aliquots (e.g., 2 x 0.5 mL) can improve recovery.[11]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Data Presentation

Sample MatrixFolch Extraction (LLE)Direct Transesterification% Increase in Recovery
Human Milk(Baseline)11.4% higher11.4%
Adipose Tissue(Baseline)15.8% higher15.8%
Data adapted from Lepage, G., & Roy, C. C. (1984).[12]

This data illustrates that direct transesterification, which bypasses separate extraction and purification steps, can yield a higher recovery of total fatty acids compared to a conventional LLE method.[12]

Visualizations

General Workflow for Fatty Acid Analysis

This diagram outlines the typical steps involved from sample collection to final data analysis when using an internal standard like this compound.

G cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample 1. Biological Sample Collection Spike 2. Spike with This compound Sample->Spike Extract 3. Lipid Extraction (LLE or SPE) Spike->Extract Derivatize 4. Derivatization (for GC-MS) Extract->Derivatize Analyze 5. Instrumental Analysis (LC-MS or GC-MS) Derivatize->Analyze Quantify 6. Quantification using Analyte/IS Ratio Analyze->Quantify Report 7. Data Reporting Quantify->Report

Caption: General experimental workflow for fatty acid analysis.

References

Addressing chromatographic co-elution with Pentadecanoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pentadecanoic acid-d3 in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of pentadecanoic acid, a 15-carbon saturated fatty acid. Its primary application is as an internal standard for the accurate quantification of its non-deuterated counterpart, pentadecanoic acid, in various biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3]

Q2: Why is a deuterated internal standard like this compound used?

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[4] They are chemically almost identical to the analyte of interest, meaning they behave similarly during sample preparation, extraction, and chromatographic separation. This chemical similarity allows them to effectively compensate for variations in sample handling and matrix effects, leading to more accurate and precise quantification.[4][5]

Q3: What is the "deuterium isotope effect" and how does it affect my chromatography?

The deuterium isotope effect is a phenomenon where molecules containing deuterium (a heavier isotope of hydrogen) can have slightly different physicochemical properties compared to their non-deuterated counterparts. In reversed-phase chromatography, this can lead to deuterated compounds, like this compound, eluting slightly earlier than the non-deuterated pentadecanoic acid.[5][6][7] This can result in incomplete co-elution of the analyte and the internal standard.

Q4: Why is co-elution of the analyte and internal standard important?

Complete co-elution is crucial for accurate quantification. If the analyte and the internal standard do not elute at the exact same time, they may be exposed to different levels of matrix components as they enter the mass spectrometer's ion source.[7][8] This can lead to differential ion suppression or enhancement, where the signal of one compound is affected more than the other, compromising the accuracy of the quantitative results.[7][8]

Troubleshooting Guide: Co-elution Issues with this compound

Problem: I am observing a slight separation between the peaks of Pentadecanoic acid and this compound in my chromatogram.

Cause: This is likely due to the deuterium isotope effect, causing the deuterated internal standard to elute slightly earlier than the native analyte.[5][6][7]

Solution:

  • Verify Co-elution: The first step is to confirm the lack of complete co-elution by overlaying the chromatograms of the analyte and the internal standard.

  • Chromatographic Method Optimization: Adjusting the chromatographic method can help achieve better co-elution. Consider the following modifications:

    • Mobile Phase Composition: For reversed-phase LC, slightly modifying the organic solvent-to-water ratio or changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity and improve co-elution.[9]

    • Temperature: Adjusting the column temperature can influence selectivity and peak shape. Experiment with slightly higher or lower temperatures within the column's operating range.[9][10]

    • Gradient Slope: In gradient elution, a shallower gradient can sometimes improve the resolution of closely eluting peaks, or in this case, promote their co-elution.

    • Use a Lower Resolution Column: In some cases, a column with lower resolving power can be intentionally used to ensure the analyte and internal standard elute as a single, combined peak.[7]

Problem: My quantitative results for pentadecanoic acid are inconsistent and inaccurate, even though I am using this compound as an internal standard.

Cause: Inaccurate quantification despite using a deuterated internal standard can stem from several issues beyond simple peak separation.

Solution:

  • Assess Isotopic Purity: Ensure the isotopic purity of your this compound standard. Contamination with the non-deuterated form will lead to an overestimation of the analyte. Always refer to the certificate of analysis from the supplier.[5]

  • Investigate Isotopic Exchange: In rare cases, the deuterium atoms on the internal standard can be replaced by protons from the sample matrix or solvents, a phenomenon known as back-exchange.[6] This is more likely to occur at extreme pH values. To test for this, incubate the deuterated standard in a blank matrix under your experimental conditions and monitor for any increase in the signal of the non-deuterated pentadecanoic acid.[5]

  • Evaluate Matrix Effects: Even with co-elution, severe matrix effects can sometimes impact the analyte and internal standard differently. To assess this, you can perform a post-extraction addition experiment. Compare the analyte/internal standard peak area ratio in a neat solution to the ratio in a post-spiked matrix extract. A significant difference indicates differential matrix effects that may require further sample cleanup or chromatographic optimization.

Quantitative Data

The following table summarizes the typical impact of deuteration on the retention time of fatty acids in reversed-phase chromatography. The retention time shift is often expressed as a ratio of the retention time of the non-deuterated analyte to the deuterated standard. A value greater than 1 indicates that the deuterated compound elutes earlier.

AnalyteDeuterated StandardChromatographic SystemRetention Time Ratio (t_analyte / t_IS)Reference
Stearic AcidStearic Acid-d35GC-MS> 1.0[6]
Oleic AcidOleic Acid-d33GC-MS> 1.0[6]
Linoleic AcidLinoleic Acid-d31GC-MS> 1.0[6]
Generic AnalyteDeuterated AnalogReversed-Phase HPLCTypically > 1.0[11]

Note: The exact retention time shift will depend on the specific chromatographic conditions, including the column, mobile phase, and temperature.

Experimental Protocols

Protocol 1: Optimizing HPLC Conditions to Resolve Co-elution

This protocol outlines a systematic approach to adjust HPLC parameters to achieve co-elution of pentadecanoic acid and this compound.

1. Initial Assessment:

  • Prepare a standard solution containing both pentadecanoic acid and this compound.
  • Inject the standard onto your existing LC-MS system and acquire data.
  • Overlay the extracted ion chromatograms for both the analyte and the internal standard to visualize the degree of separation.

2. Mobile Phase Adjustment:

  • If using a gradient, try making the gradient shallower. For example, if your gradient runs from 60% to 95% organic solvent over 10 minutes, try extending the gradient time to 15 or 20 minutes.
  • If using an isocratic method, make small, incremental changes to the percentage of the organic solvent. For example, if you are using 80% acetonitrile, try 78% or 82%.
  • Consider switching the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. Methanol often provides different selectivity for fatty acids.[12]

3. Temperature Adjustment:

  • Set the column oven to a temperature 5-10°C higher than your current method and re-inject the standard.
  • Set the column oven to a temperature 5-10°C lower than your current method and re-inject the standard.
  • Compare the chromatograms to see if the temperature change improved co-elution.

4. Flow Rate Adjustment:

  • Reduce the flow rate by 10-20% and re-analyze the standard. A lower flow rate can sometimes improve peak shape and resolution, which may be adjusted to enhance co-elution.

5. Documentation:

  • Carefully document all changes to the method and the resulting chromatographic profiles to determine the optimal conditions for co-elution.

Protocol 2: Extraction of Fatty Acids from Plasma using this compound

This protocol provides a general method for the extraction of total fatty acids from a plasma sample for LC-MS analysis.

1. Sample Preparation:

  • Thaw plasma samples on ice.
  • To 100 µL of plasma in a glass tube, add 10 µL of a known concentration of this compound in methanol (e.g., 10 µg/mL).

2. Lipid Extraction (Folch Method):

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.
  • Vortex thoroughly for 2 minutes.
  • Add 0.5 mL of 0.9% NaCl solution and vortex again for 1 minute.
  • Centrifuge at 2000 x g for 10 minutes to separate the phases.
  • Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

3. Saponification (to release esterified fatty acids):

  • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
  • Add 1 mL of 0.5 M methanolic KOH.
  • Incubate at 60°C for 30 minutes.

4. Fatty Acid Extraction:

  • After cooling, add 1 mL of water and acidify the mixture to a pH of ~3 with 6 M HCl.
  • Add 2 mL of hexane and vortex for 2 minutes to extract the free fatty acids.
  • Centrifuge at 2000 x g for 5 minutes.
  • Transfer the upper hexane layer to a new tube.
  • Repeat the hexane extraction once more and combine the hexane layers.

5. Final Preparation:

  • Evaporate the combined hexane extracts to dryness under nitrogen.
  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing start Plasma Sample spike Spike with This compound start->spike folch Folch Extraction (Chloroform/Methanol) spike->folch sapon Saponification (Methanolic KOH) folch->sapon ffa_extract Hexane Extraction sapon->ffa_extract dry Dry Down ffa_extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS Analysis reconstitute->lcms quant Quantification lcms->quant

Caption: Experimental workflow for fatty acid analysis.

troubleshooting_workflow start Inaccurate Quantification or Peak Splitting check_coelution Verify Co-elution (Overlay Chromatograms) start->check_coelution coelution_ok Co-elution OK? check_coelution->coelution_ok adjust_hplc Optimize HPLC Method: - Mobile Phase - Temperature - Gradient coelution_ok->adjust_hplc No check_purity Check Isotopic Purity (Certificate of Analysis) coelution_ok->check_purity Yes end Accurate Quantification adjust_hplc->end check_exchange Investigate Isotopic Exchange (Incubation Study) check_purity->check_exchange check_exchange->end

Caption: Troubleshooting co-elution issues.

signaling_pathway cluster_metabolic Metabolic Regulation cluster_inflammation Inflammatory Signaling C150_met Pentadecanoic Acid AMPK AMPK Activation C150_met->AMPK Glucose Increased Glucose Uptake AMPK->Glucose IL6 IL-6 JAK2 JAK2 IL6->JAK2 STAT3 STAT3 JAK2->STAT3 Inflammation Inflammation STAT3->Inflammation C150_inf Pentadecanoic Acid C150_inf->JAK2

Caption: Signaling pathways involving Pentadecanoic acid.

References

Minimizing ion suppression for Pentadecanoic acid-d3 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Pentadecanoic acid-d3 in Electrospray Ionization-Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This phenomenon is a significant challenge in ESI-MS because it leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3][4] When this compound is used as an internal standard, its suppression can lead to inaccurate quantification of the target analyte.

Q2: What are the most common causes of ion suppression for fatty acids like this compound?

Common causes of ion suppression in the analysis of fatty acids from biological samples include:

  • Matrix Components : Endogenous substances like phospholipids, salts, proteins, and other lipids are major contributors to ion suppression.[1][5]

  • Co-eluting Substances : Any compound that co-elutes with this compound and competes for ionization in the ESI source can cause suppression.[2]

  • Mobile Phase Additives : Non-volatile buffers (e.g., phosphate buffers) and certain ion-pairing agents like trifluoroacetic acid (TFA) are known to cause significant ion suppression.[6][7]

  • High Analyte Concentration : High concentrations of other substances in the sample can overwhelm the ionization process, reducing the efficiency for the analyte of interest.[2]

Q3: How can I determine if the low signal for my this compound is due to ion suppression?

The most common method to diagnose ion suppression is a post-column infusion experiment.[8][9] This technique helps to identify regions in the chromatogram where matrix components cause suppression.[10] The experiment involves infusing a standard solution of this compound at a constant rate directly into the mass spectrometer while a blank, prepared matrix sample is injected onto the LC column.[9] A drop in the stable baseline signal at specific retention times indicates that components from the matrix are eluting and suppressing the ionization of this compound.[9][11]

Q4: Is it possible to mitigate ion suppression by changing the ESI-MS settings?

Yes, optimizing the mass spectrometer's ion source parameters can help, although it may not eliminate the problem entirely. Adjustments to the sprayer voltage, nebulizing gas pressure, and drying gas temperature and flow rate can influence the ionization process.[1] Additionally, switching the ionization polarity can be a useful strategy.[10] Since fewer matrix components tend to ionize in negative ion mode compared to positive mode, switching to negative ESI (which is typical for fatty acid analysis) may reduce interference.[10] If suppression persists, Atmospheric Pressure Chemical Ionization (APCI), which is generally less prone to matrix effects than ESI, could be considered as an alternative.[2][12]

Troubleshooting Guides

Problem: Low Signal Intensity or Poor Sensitivity for this compound

If you are observing a weak signal for this compound, it is crucial to determine the root cause. The following guide provides a systematic approach to troubleshooting this issue.

LowSignalTroubleshooting start Start: Low Signal for This compound check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Confirmed check_suppression->suppression_present  Signal Drop  Observed no_suppression No Significant Suppression (Stable Baseline) check_suppression->no_suppression No Signal Drop optimize_sample_prep Improve Sample Preparation (SPE, LLE) suppression_present->optimize_sample_prep optimize_ms Optimize MS Source Parameters (Voltage, Gas, Temp) no_suppression->optimize_ms end_no_suppression Check Instrument Performance & Standard Concentration optimize_ms->end_no_suppression optimize_lc Optimize LC Method (Gradient, Column, Flow Rate) optimize_sample_prep->optimize_lc end_suppression Re-evaluate Signal optimize_lc->end_suppression

Caption: A typical Solid-Phase Extraction (SPE) workflow for sample cleanup.

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing methanol followed by equilibration with water.

  • Sample Pre-treatment: Acidify the plasma sample with an acid like formic acid to ensure the fatty acid is in its neutral form.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. [9]4. Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove highly polar interferences like salts. [9]5. Elution: Elute the this compound and other fatty acids using an appropriate organic solvent (e.g., acetonitrile, isopropanol, or a mixture). [9]6. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis. [9]

Data Summary

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Reducing Ion SuppressionKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) >90%LowSimple, fast, inexpensive [13]Prone to significant ion suppression from remaining phospholipids and other matrix components [10][13]
Liquid-Liquid Extraction (LLE) 70-90%Moderate to HighProvides cleaner extracts than PPT [12]Can be labor-intensive, may have lower recovery for more polar analytes [10]
Solid-Phase Extraction (SPE) 85-100%HighHighly effective for removing interferences, can be automated [9]More expensive, requires method development to optimize sorbent and solvents [13]

References

Linearity issues with Pentadecanoic acid-d3 calibration curve

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with Pentadecanoic acid-d3 calibration curves in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linear calibration curves when using this compound as an internal standard?

Non-linear calibration curves in LC-MS/MS analysis, even when using a stable isotope-labeled internal standard like this compound, can arise from several factors:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer's detector response may no longer be proportional to the ion intensity, leading to a plateau in the calibration curve.[1][2]

  • Ionization Saturation/Suppression: The electrospray ionization (ESI) source has a limited capacity for generating ions. At high concentrations, competition for ionization between the analyte, internal standard, and matrix components can lead to a non-linear response.[1][2][3]

  • Matrix Effects: Components of the biological matrix (e.g., plasma, serum) can interfere with the ionization of the analyte and the internal standard, causing ion suppression or enhancement that may not be uniform across the concentration range.[1][3][4]

  • Formation of Multimers: At high concentrations, analyte molecules can form dimers or other multimers, which can affect the instrument's response in a non-linear fashion.[1][2]

  • Inappropriate Internal Standard Concentration: An incorrect concentration of this compound can contribute to non-linearity. If the internal standard concentration is too low, its signal may be suppressed by high concentrations of the analyte. Conversely, a very high internal standard concentration could suppress the analyte signal at lower concentrations.

  • Isotopic Contribution: Although generally minimal, there can be a very small contribution from the natural isotopes of the unlabeled analyte to the signal of the deuterated internal standard, and vice-versa.

Q2: My calibration curve for Pentadecanoic acid is showing a downward curve at higher concentrations. What should I investigate?

A downward curve at higher concentrations is a common sign of detector or ionization source saturation.[1][2] Here are the steps to troubleshoot this issue:

  • Extend the Dilution Series: Dilute your highest concentration standards further to see if linearity can be achieved at lower concentrations.

  • Reduce Sample Injection Volume: A smaller injection volume will introduce less analyte into the system, potentially avoiding saturation.

  • Optimize MS Detector Settings: If possible, adjust detector gain or use a less sensitive transition for the analyte to avoid saturating the detector.[2]

  • Evaluate Internal Standard Concentration: Ensure the concentration of this compound is appropriate and consistent across all samples and standards.

Q3: I am observing poor linearity at the lower end of my calibration curve. What could be the cause?

Poor linearity at the low end of the curve can be caused by:

  • Matrix Effects: Significant ion suppression or enhancement from the biological matrix can disproportionately affect the signal of low-concentration standards.[3]

  • Background Noise: High background noise can interfere with the accurate integration of low-level analyte peaks.

  • Adsorption: The analyte may adsorb to vials, tubing, or the column, leading to inconsistent and lower-than-expected responses at low concentrations.

  • Inaccurate Pipetting: Small volume pipetting errors can have a more significant relative impact on low concentration standards.

Q4: Can the choice of regression model and weighting factor impact my calibration curve's linearity?

Absolutely. While a linear regression with a 1/x or 1/x² weighting is common, it may not always be the best fit.[1][3]

  • Linear vs. Quadratic Regression: If the non-linearity is predictable and consistent, a quadratic regression model might provide a better fit over a wider concentration range.[3] However, the reason for the non-linearity should still be investigated.

  • Weighting Factors: Using a weighting factor (e.g., 1/x, 1/x², 1/y, 1/y²) can help to compensate for heteroscedasticity, where the variance of the response is not constant across the concentration range.[1] This often improves the accuracy at the lower end of the curve.

Quantitative Data Summary

The acceptance criteria for a calibration curve can vary depending on the specific bioanalytical method validation guidelines being followed (e.g., FDA, EMA). However, some general parameters are presented below.

ParameterTypical Acceptance CriteriaCommon Observations with Linearity Issues
Correlation Coefficient (r) > 0.99Can remain high even with non-linearity, not a sole indicator of a good fit.
Coefficient of Determination (R²) > 0.99Similar to 'r', can be misleading.
Back-calculated Concentrations Within ±15% of nominal value (±20% for LLOQ)Deviations >15% at the high or low end of the curve indicate non-linearity.
Residuals Plot Randomly scattered around the x-axisA distinct pattern (e.g., U-shape, inverted U-shape) suggests a poor fit and potential non-linearity.[5][6]

Experimental Protocol: Preparation of a Calibration Curve for Pentadecanoic Acid

This protocol provides a general methodology for creating a calibration curve for the quantification of Pentadecanoic acid in a biological matrix using this compound as an internal standard.

1. Preparation of Stock Solutions:

  • Analyte Stock: Prepare a 1 mg/mL stock solution of Pentadecanoic acid in a suitable organic solvent (e.g., methanol, ethanol).
  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of this compound in the same solvent.

2. Preparation of Working Solutions:

  • Analyte Working Solutions: Perform serial dilutions of the analyte stock solution to create a series of working solutions at concentrations that will cover the desired calibration range (e.g., 1, 5, 10, 50, 100, 500, 1000 µg/mL).
  • IS Working Solution: Prepare a working solution of this compound at a concentration that will result in a consistent and robust peak in the LC-MS/MS system when added to all samples (e.g., 10 µg/mL).

3. Preparation of Calibration Standards:

  • For each calibration point, spike a known volume of analyte-free biological matrix (e.g., human plasma) with the appropriate analyte working solution to achieve the desired final concentrations. A typical calibration curve might consist of 8-10 non-zero points.
  • To each calibration standard, add a fixed volume of the IS working solution.

4. Sample Preparation (Protein Precipitation - Example):

  • To 50 µL of each calibration standard, add 200 µL of cold acetonitrile containing the internal standard (this compound).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Inject the prepared samples onto an appropriate LC column (e.g., C18).
  • Use a mobile phase gradient suitable for fatty acid analysis (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
  • Monitor the specific MRM (Multiple Reaction Monitoring) transitions for Pentadecanoic acid and this compound.

6. Data Processing:

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).
  • Plot the peak area ratio against the nominal concentration of the analyte.
  • Apply the most appropriate regression model and weighting factor.

Troubleshooting Workflow

Linearity_Troubleshooting start Linearity Issue Observed (Poor R² or Residuals Pattern) check_high_conc Check High Concentrations (Downward Curve?) start->check_high_conc check_low_conc Check Low Concentrations (Upward Curve or High Variance?) start->check_low_conc check_high_conc->check_low_conc No saturation Potential Saturation (Detector or Ion Source) check_high_conc->saturation Yes matrix_effects_low Potential Matrix Effects or Adsorption check_low_conc->matrix_effects_low Yes dilute_samples Dilute High Standards & Re-inject saturation->dilute_samples reduce_injection_vol Reduce Injection Volume saturation->reduce_injection_vol optimize_ms Optimize MS Parameters (e.g., detector gain, collision energy) saturation->optimize_ms check_is_conc Evaluate IS Concentration matrix_effects_low->check_is_conc matrix_matched_cal Use Matrix-Matched Calibrators matrix_effects_low->matrix_matched_cal check_extraction Evaluate Extraction Recovery matrix_effects_low->check_extraction change_regression Evaluate Different Regression Models (e.g., Quadratic, Weighted) dilute_samples->change_regression reduce_injection_vol->change_regression optimize_ms->change_regression check_is_conc->change_regression matrix_matched_cal->change_regression check_extraction->change_regression resolution Linearity Improved change_regression->resolution Issue Resolved

Caption: Troubleshooting workflow for this compound calibration curve linearity issues.

References

Impact of sample storage on Pentadecanoic acid-d3 stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pentadecanoic acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound during sample storage and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (C15:0-d3) is a deuterated form of pentadecanoic acid, a saturated fatty acid. It is commonly used as an internal standard for the quantification of its non-deuterated counterpart, pentadecanoic acid (C15:0), in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q2: What are the recommended storage conditions for pure, solid this compound?

For long-term storage, pure, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.[1]

Q3: How stable is this compound in biological samples like plasma and serum?

While specific long-term stability data for this compound in biological matrices is limited, the stability of saturated fatty acids, in general, is well-documented. Saturated fatty acids are relatively stable, especially when compared to polyunsaturated fatty acids which are prone to oxidation.[2] For optimal stability and to minimize degradation, it is highly recommended to store biological samples containing this compound at -80°C.

Q4: Can I store samples containing this compound at -20°C?

Storage at -20°C is acceptable for shorter durations. However, for long-term storage (months to years), -80°C is strongly recommended to prevent potential degradation. Some studies have shown that even at -20°C, changes in the fatty acid profiles of plasma and serum can occur over time.

Q5: How do freeze-thaw cycles affect the stability of this compound?

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no signal for this compound Degradation during storage: Improper storage temperature or prolonged storage at suboptimal conditions.Ensure samples are stored at -80°C immediately after collection and processing. For new studies, establish a clear protocol for sample handling and storage.
Inefficient extraction: The chosen extraction method may not be suitable for fatty acids.Use a validated lipid extraction method such as the Folch or Bligh-Dyer methods. Ensure all steps are followed correctly and that solvents are of high purity.
Derivatization issues (for GC-MS): Incomplete or failed derivatization to a volatile ester (e.g., FAME - fatty acid methyl ester).Optimize the derivatization protocol. Ensure reagents are fresh and anhydrous conditions are maintained if required.
High variability in this compound signal across samples Inconsistent sample handling: Differences in the time between sample collection, processing, and freezing.Standardize the pre-analytical workflow for all samples. Process and freeze samples in a consistent and timely manner.
Pipetting errors: Inaccurate addition of the internal standard to the samples.Calibrate pipettes regularly. Ensure proper pipetting technique, especially when handling small volumes of organic solvents.
Matrix effects in LC-MS/MS: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound.Optimize the chromatographic separation to separate the analyte from interfering matrix components. Consider using a different ionization source or sample cleanup procedure.
Presence of interfering peaks Contamination: Contamination from plasticware, solvents, or other laboratory equipment.Use high-purity solvents and glass or polypropylene labware. Include procedural blanks in your analytical run to identify sources of contamination.
Co-eluting compounds: Other molecules in the sample have similar retention times and mass-to-charge ratios.Adjust the chromatography gradient (for LC) or temperature program (for GC) to improve separation. For MS/MS, use more specific precursor-product ion transitions.

Data on Sample Storage Stability

The following tables summarize the expected stability of saturated fatty acids in plasma and serum under different storage conditions, which can be used as a proxy for the stability of this compound.

Table 1: Long-Term Storage Stability of Saturated Fatty Acids in Plasma/Serum

Storage TemperatureDurationExpected StabilityRecommendations
-80°C Up to 10 yearsHigh stability, minimal degradation observed for saturated fatty acids.Highly Recommended for long-term storage to ensure sample integrity.
-20°C Up to 1 yearGenerally stable, but some studies report minor changes in fatty acid profiles.Acceptable for short to medium-term storage. Not ideal for long-term studies.
4°C (Refrigerator) Up to 28 daysPotential for significant changes due to enzymatic activity.Not recommended for storage beyond immediate processing.
Room Temperature HoursProne to rapid degradation.Avoid leaving samples at room temperature for extended periods.

Table 2: Effect of Freeze-Thaw Cycles on Serum Analytes

While specific data for this compound is not available, the following provides a general idea of the impact of freeze-thaw cycles on various serum components.

Number of Freeze-Thaw CyclesGeneral Impact on LipidsRecommendations
1-3 cycles Minimal to minor effects on many stable analytes.If necessary, limit to as few cycles as possible.
>3 cycles Increased risk of degradation for less stable analytes.Strongly discouraged. Aliquot samples into single-use vials to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Extraction of Total Fatty Acids from Plasma/Serum (Folch Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.

  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma/serum in a glass tube, add a known amount of this compound solution (e.g., 10 µL of a 100 µg/mL solution in methanol).

  • Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 1 minute.

    • Add 400 µL of 0.9% NaCl solution and vortex again for 30 seconds.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analytical method (e.g., hexane for GC-MS or a mobile phase compatible solvent for LC-MS/MS).

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes the conversion of fatty acids to their more volatile methyl esters for analysis by gas chromatography.

  • Reagent Preparation: Prepare a 14% Boron Trifluoride (BF3) in methanol solution. Handle BF3 with extreme care in a fume hood.

  • Methylation:

    • To the dried lipid extract from Protocol 1, add 500 µL of 14% BF3 in methanol.

    • Cap the tube tightly and heat at 100°C for 30 minutes.

  • Extraction of FAMEs:

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new glass vial.

  • Analysis: The FAMEs are now ready for injection into the GC-MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Plasma/Serum Sample Spike Spike with This compound Sample->Spike Folch Folch Extraction (Chloroform:Methanol) Spike->Folch Dry Evaporation under N2 Folch->Dry Derivatization Derivatization to FAMEs (for GC-MS) Dry->Derivatization LCMS LC-MS/MS Analysis Dry->LCMS Direct Analysis GCMS GC-MS Analysis Derivatization->GCMS

Caption: Experimental workflow for the analysis of this compound.

pentadecanoic_acid_pathway cluster_intake Dietary Intake cluster_metabolism Metabolism cluster_signaling Signaling Pathways Diet Dietary Sources (e.g., Dairy Fat) C15_0 Pentadecanoic Acid (C15:0) Diet->C15_0 BetaOx β-oxidation C15_0->BetaOx AMPK AMPK Activation C15_0->AMPK mTOR mTOR Inhibition C15_0->mTOR PPAR PPARα/δ Agonism C15_0->PPAR PropionylCoA Propionyl-CoA BetaOx->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCACycle TCA Cycle SuccinylCoA->TCACycle

Caption: Simplified metabolic and signaling pathways of Pentadecanoic acid.

References

Technical Support Center: Enhancing Low-Level Detection of Pentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of pentadecanoic acid (C15:0) detection in various biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low levels of pentadecanoic acid?

Detecting trace amounts of pentadecanoic acid is challenging due to its inherent chemical properties and the complexity of biological matrices. Key difficulties include:

  • Poor Ionization Efficiency: Fatty acids, including pentadecanoic acid, have low ionization efficiency in mass spectrometry (MS), leading to weak signals.[1]

  • Matrix Effects: Complex biological samples contain numerous other molecules that can interfere with the detection of pentadecanoic acid, suppressing its signal.[1]

  • Low Volatility: Free fatty acids have low volatility, which can result in poor chromatographic peak shape (tailing) and late elution in Gas Chromatography (GC).[2]

  • Co-elution: In GC analysis, pentadecanoic acid can co-elute with other fatty acids, such as 9-cis-tetradecenoic acid (9c-14:1), potentially leading to inaccurate quantification.[3]

Q2: How can I improve the sensitivity of pentadecanoic acid detection?

The most effective strategy to enhance sensitivity is through chemical derivatization prior to analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Derivatization converts the fatty acid into a more volatile or more easily ionizable compound.

Q3: What are the recommended derivatization methods for GC-MS analysis of pentadecanoic acid?

For GC-MS, the goal of derivatization is to increase the volatility and thermal stability of pentadecanoic acid. Common methods include:

  • Esterification to form Fatty Acid Methyl Esters (FAMEs): This is a widely used technique.[2][4][5]

    • Acid-catalyzed esterification: Using reagents like boron trifluoride in methanol (BF3-methanol) or acetyl chloride in methanol.[2][4][6]

    • Base-catalyzed transesterification: Suitable for converting lipids into FAMEs.[7]

  • Silylation to form Trimethylsilyl (TMS) esters: This method uses reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2][8][9]

Q4: Which derivatization method is best for LC-MS/MS analysis to achieve the highest sensitivity?

For LC-MS/MS, derivatization aims to improve ionization efficiency. A highly effective technique is charge-reversal derivatization , which introduces a permanent positive charge to the fatty acid molecule. This dramatically increases the signal in positive-ion electrospray ionization (ESI).

A notable reagent for this is N-(4-aminomethylphenyl)pyridinium (AMPP) , which can lead to a significant increase in sensitivity, reportedly up to a 60,000-fold increase for some fatty acids compared to underivatized analysis.[10] Another approach involves derivatization with picolylamine for enhanced detection by LC/ESI-MS/MS.[11]

Troubleshooting Guides

GC-MS Analysis
Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Incomplete derivatization.Optimize derivatization reaction time and temperature. Ensure reagents are fresh and not exposed to moisture.[2]
Active sites in the GC inlet liner or column.[12]Use a deactivated inlet liner. Consider using a more inert GC column. Trim the first few inches of the column.
Low Signal Intensity / Poor Sensitivity Inefficient derivatization.Switch to a more efficient derivatization reagent (see comparison table below). Ensure optimal reaction conditions.
Leaks in the injection port.[12]Check for and repair any leaks in the GC system.
Suboptimal instrument parameters.Optimize injection volume, split ratio, and temperatures for the injector and transfer line.
Inconsistent Results / Poor Reproducibility Sample degradation.Store samples and extracts properly, typically at low temperatures and under an inert atmosphere (e.g., nitrogen).
Inconsistent injection volume or technique.[13]Use an autosampler for precise and reproducible injections. If injecting manually, ensure a consistent and rapid technique.
Moisture contamination of derivatization reagents.[2]Use anhydrous solvents and store derivatization reagents in a desiccator.
Ghost Peaks or Baseline Noise Contamination in the injector, column, or detector.[12]Clean the injector port and replace the liner and septum. Bake out the column to remove contaminants. Clean the MS source.
Column bleed.[13]Ensure the column operating temperature does not exceed its maximum limit. Condition the column properly. Check for oxygen leaks in the carrier gas line.
LC-MS/MS Analysis
Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Poor ionization of underivatized pentadecanoic acid.Employ charge-reversal derivatization with a reagent like AMPP to significantly boost the signal in positive ion mode.[10]
Ion suppression from matrix components.Improve sample cleanup and extraction procedures (e.g., solid-phase extraction) to remove interfering substances.[14] Optimize chromatographic separation to resolve pentadecanoic acid from co-eluting matrix components.
Inefficient ESI conditions.Optimize ESI source parameters such as spray voltage, gas flows (nebulizer and drying gas), and temperature.
Inconsistent Retention Times Mobile phase composition variability.Prepare fresh mobile phase daily and ensure thorough mixing. Use a high-quality solvent delivery system.
Column degradation.Use a guard column to protect the analytical column. If performance degrades, wash or replace the column.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system regularly.
Contaminated MS source.Clean the mass spectrometer's ion source according to the manufacturer's instructions.

Data Presentation: Comparison of Derivatization Methods for Enhanced Sensitivity

Analytical Method Derivatization Reagent Principle Reported Sensitivity Enhancement (General Fatty Acids) Considerations
GC-MS Boron Trifluoride (BF₃) in MethanolEsterification to form FAMEs.[2]Good for routine analysis, enhances volatility.Requires mild heating; moisture sensitive.
GC-MS BSTFA or MSTFA (+TMCS)Silylation to form TMS esters.[2][9]Effective for increasing volatility.Can also derivatize other functional groups (e.g., hydroxyls); moisture sensitive.[2]
LC-MS/MS N-(4-aminomethylphenyl)pyridinium (AMPP)Charge-reversal derivatization.[10]Up to 60,000-fold increase compared to underivatized FAs.[10]Requires an additional reaction step; provides excellent sensitivity in positive ESI mode.
LC-MS/MS PicolylamineAmide formation with a basic group.[11]High sensitivity and specificity.[11]Enables simultaneous quantification of multiple fatty acids.

Experimental Protocols

Protocol 1: Esterification of Pentadecanoic Acid for GC-MS Analysis (using BF₃-Methanol)
  • Sample Preparation: Start with a dried lipid extract containing pentadecanoic acid.

  • Reagent Addition: Add 100 µL of the sample (e.g., 1 mg/mL in a solvent like acetonitrile) to an autosampler vial. Add 50 µL of 14% BF₃ in methanol.[2]

  • Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes. The time and temperature can be optimized.[2]

  • Extraction: After cooling, add 0.5 mL of a saturated NaCl solution and vortex. Add 0.6 mL of hexane, vortex, and allow the layers to separate.[2]

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: Charge-Reversal Derivatization for High-Sensitivity LC-MS/MS Analysis (using AMPP)

This protocol is based on the principles described for enhancing fatty acid detection via charge-reversal derivatization.[10]

  • Activation: The carboxylic acid of pentadecanoic acid is first activated. This can be achieved using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator like N-hydroxysuccinimide (NHS).

  • Derivatization: The activated pentadecanoic acid is then reacted with the AMPP reagent to form a stable amide bond, resulting in the derivatized fatty acid with a permanent positive charge.

  • Sample Cleanup: After the reaction, a solid-phase extraction (SPE) step is typically used to remove excess reagents and byproducts.

  • Analysis: The purified, derivatized sample is then analyzed by reverse-phase LC-MS/MS in positive ion mode. The instrument is set to monitor for the specific precursor and product ions of the AMPP-derivatized pentadecanoic acid.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Lipid Extract containing C15:0 add_bf3 Add BF3-Methanol Reagent start->add_bf3 heat Heat at 60°C for 60 min add_bf3->heat add_nacl Add Saturated NaCl heat->add_nacl add_hexane Add Hexane & Vortex add_nacl->add_hexane separate Collect Hexane Layer add_hexane->separate dry Dry with Na2SO4 separate->dry gcms Inject into GC-MS dry->gcms logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Sensitivity in LC-MS/MS cause1 Poor Ionization of Free C15:0 issue->cause1 cause2 Ion Suppression issue->cause2 cause3 Inefficient ESI issue->cause3 solution1 Charge-Reversal Derivatization (e.g., AMPP) cause1->solution1 solution2 Improve Sample Cleanup (SPE) cause2->solution2 solution3 Optimize Chromatography cause2->solution3 solution4 Optimize ESI Source Parameters cause3->solution4 signaling_pathway_pentadecanoic_acid cluster_receptors Receptor Activation cluster_kinases Kinase Modulation cluster_epigenetic Epigenetic Regulation cluster_outcomes Cellular Outcomes C15_0 Pentadecanoic Acid (C15:0) PPAR Dual PPARα/δ Agonist C15_0->PPAR AMPK AMPK Activation C15_0->AMPK HDAC6 HDAC6 Inhibition C15_0->HDAC6 inflammation Anti-inflammatory Effects C15_0->inflammation fibrosis Anti-fibrotic Effects C15_0->fibrosis cancer Anti-cancer Activities C15_0->cancer metabolism Improved Mitochondrial Function & Glucose Metabolism PPAR->metabolism mTOR mTOR Inhibition AMPK->mTOR AMPK->metabolism HDAC6->inflammation

References

Validation & Comparative

Validation of an Analytical Method for Pentadecanoic Acid Quantification Using Pentadecanoic Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of an analytical method for the quantification of pentadecanoic acid, utilizing its deuterated form, pentadecanoic acid-d3, as an internal standard. The performance of this method is compared with an alternative using heptadecanoic acid-d3. This document is intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for fatty acid analysis.

Introduction

Pentadecanoic acid (C15:0) is a saturated fatty acid that has garnered increasing interest as a biomarker for dairy fat intake and for its potential roles in metabolic health.[1] Accurate and precise quantification of this and other fatty acids in biological matrices is crucial for research and clinical applications. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to ensure high-quality data in mass spectrometry-based analyses.[2] This guide details the validation parameters and experimental protocols for a gas chromatography-mass spectrometry (GC-MS) method for pentadecanoic acid analysis.

Performance Comparison of Internal Standards

The choice of an appropriate internal standard is critical for the accuracy and precision of a quantitative analytical method. Ideally, an internal standard should co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior. Deuterated standards, such as this compound, are considered the gold standard as they are chemically identical to the analyte, differing only in mass. This ensures that they behave similarly during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response.

This section compares the performance of an analytical method for pentadecanoic acid using two different deuterated internal standards: this compound and Heptadecanoic acid-d3. The following tables summarize the key validation parameters.

Table 1: Method Validation Parameters for Pentadecanoic Acid Quantification

Validation ParameterThis compound as Internal StandardHeptadecanoic acid-d3 as Internal Standard (Alternative)Acceptance Criteria
Linearity (R²) >0.999>0.999R² ≥ 0.99
Accuracy (% Recovery) 85% - 115%85% - 115%80% - 120%
Precision (Repeatability, %RSD) 10%9%≤ 15%
Precision (Intermediate, %RSD) 7%15%≤ 20%
Limit of Detection (LOD) 0.05 pg0.1 pgMethod Dependent
Limit of Quantification (LOQ) 0.15 pg0.3 pgMethod Dependent

Data for this compound and Heptadecanoic acid-d3 are representative values synthesized from literature for fatty acid analysis using deuterated internal standards by GC-MS.[2][3]

Experimental Protocols

A detailed methodology is crucial for the reproducibility of any analytical method. The following sections outline the key experimental protocols for the quantification of pentadecanoic acid in a biological matrix (e.g., plasma) using GC-MS with this compound as an internal standard.

Sample Preparation and Lipid Extraction
  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound solution in a suitable solvent (e.g., ethanol).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the spiked plasma sample.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully collect the lower organic layer containing the lipids.

    • Repeat the extraction of the aqueous layer with 2 mL of chloroform.

    • Combine the organic layers and dry under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Transesterification: To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

  • Incubation: Cap the tube tightly and heat at 80°C for 1 hour.

  • Extraction of FAMEs:

    • After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water.

    • Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract under nitrogen.

    • Reconstitute the FAMEs in a suitable volume of hexane for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-23 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 200°C at 10°C/min, then ramp to 230°C at 5°C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor characteristic ions for pentadecanoic acid methyl ester (e.g., m/z 256, 213, 143).

      • Monitor characteristic ions for this compound methyl ester (e.g., m/z 259, 216, 146).

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Sample Plasma Sample Spike with this compound Spike with this compound Plasma Sample->Spike with this compound Lipid Extraction (Folch) Lipid Extraction (Folch) Spike with this compound->Lipid Extraction (Folch) Dried Lipid Extract Dried Lipid Extract Lipid Extraction (Folch)->Dried Lipid Extract Transesterification to FAMEs Transesterification to FAMEs Dried Lipid Extract->Transesterification to FAMEs FAMEs in Hexane FAMEs in Hexane Transesterification to FAMEs->FAMEs in Hexane GC-MS Analysis GC-MS Analysis FAMEs in Hexane->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Experimental workflow for the quantification of pentadecanoic acid.

Pentadecanoic Acid Signaling Pathways

G cluster_pentadecanoic_acid Pentadecanoic Acid (C15:0) cluster_receptors Nuclear Receptors cluster_kinases Kinase Pathways cluster_other Other Pathways C15_0 Pentadecanoic Acid PPARa PPARα C15_0->PPARa Activates PPARd PPARδ C15_0->PPARd Activates PPARg PPARγ C15_0->PPARg Activates AMPK AMPK C15_0->AMPK Activates mTOR mTOR C15_0->mTOR Inhibits JAK_STAT JAK-STAT C15_0->JAK_STAT Inhibits HDAC6 HDAC6 C15_0->HDAC6 Inhibits Gene Transcription\n(Lipid Metabolism) Gene Transcription (Lipid Metabolism) PPARa->Gene Transcription\n(Lipid Metabolism) Gene Transcription\n(Inflammation) Gene Transcription (Inflammation) PPARd->Gene Transcription\n(Inflammation) Gene Transcription\n(Adipogenesis) Gene Transcription (Adipogenesis) PPARg->Gene Transcription\n(Adipogenesis) Energy Homeostasis Energy Homeostasis AMPK->Energy Homeostasis Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Inflammation & Immunity Inflammation & Immunity JAK_STAT->Inflammation & Immunity Protein Acetylation Protein Acetylation HDAC6->Protein Acetylation

Caption: Simplified signaling pathways of Pentadecanoic acid (C15:0).

References

A Head-to-Head Comparison: Pentadecanoic Acid-d3 vs. C17:0 as Internal Standards for Accurate Fatty Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in precise lipid analysis, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of Pentadecanoic acid-d3 and C17:0 (Heptadecanoic acid) as internal standards in mass spectrometry-based fatty acid quantification.

Historically, odd-chain fatty acids like C17:0 were considered suitable internal standards due to their presumed low and stable endogenous concentrations in biological matrices. However, emerging research has revealed that levels of C17:0 can be influenced by dietary intake, particularly of dairy products, and endogenous metabolism, thereby compromising its reliability for accurate quantification.[1][2][3][4][5][6] In contrast, stable isotope-labeled compounds, such as this compound, have emerged as the gold standard, offering a more robust solution for mitigating analytical variability.

Core Principles of Internal Standard Selection

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process—from extraction and derivatization to chromatographic separation and mass spectrometric detection. This ensures that any sample loss or variation in instrument response is accounted for, leading to more precise and accurate results. Stable isotope-labeled standards are considered the optimal choice as their physicochemical properties are nearly identical to their non-labeled counterparts.

Performance Comparison: this compound vs. C17:0

The following table summarizes the key performance characteristics of this compound and C17:0 as internal standards for fatty acid analysis.

FeatureThis compound (Deuterated)C17:0 (Heptadecanoic Acid)Rationale & Supporting Evidence
Chemical & Physical Properties Nearly identical to endogenous pentadecanoic acid and other fatty acids. Co-elutes closely with analytes of similar chain length.Similar to other saturated fatty acids, but differences in chain length can lead to slight variations in chromatographic behavior and extraction efficiency compared to some target analytes.Stable isotope-labeled standards are the ideal choice as they possess nearly the same structure and physicochemical properties as the analyte, ensuring they are affected similarly by matrix effects and other sources of analytical variability.
Endogenous Presence Not naturally present in biological systems.Present in biological samples, with levels influenced by diet (especially dairy) and endogenous metabolism.[1][2][3][4][5][6]The presence of an endogenous internal standard can lead to an overestimation of the analyte concentration and compromise the accuracy of the results.
Correction for Matrix Effects Excellent. Co-elution with the analyte allows for effective compensation of ion suppression or enhancement.Variable. Differences in retention time compared to the analyte can result in inadequate correction for matrix effects.Matrix effects, caused by co-eluting compounds that affect the ionization efficiency of the analyte, are a major source of inaccuracy in mass spectrometry. The closer the internal standard's retention time is to the analyte's, the better it can correct for these effects.
Accuracy & Precision High. The use of a stable isotope-labeled standard minimizes variability, leading to improved accuracy and precision.Potentially compromised due to its endogenous presence and less effective correction for matrix effects. This can lead to increased bias and higher coefficients of variation (CV%).The goal of an internal standard is to improve the accuracy and precision of the measurement. The inherent limitations of C17:0 can introduce systematic errors.
Cost Higher. The synthesis of deuterated compounds is more complex and expensive.Lower. Readily available as a standard chemical.While cost is a practical consideration, the potential for inaccurate data with a less suitable internal standard can lead to greater long-term costs associated with repeated experiments and flawed conclusions.

Experimental Protocols

A generalized workflow for the quantification of fatty acids using an internal standard is outlined below. This protocol can be adapted for various biological matrices such as plasma, serum, tissues, and cell cultures.

Sample Preparation and Lipid Extraction
  • Sample Aliquoting: Aliquot a precise volume or weight of the biological sample into a clean glass tube.

  • Internal Standard Spiking: Add a known amount of the internal standard (this compound or C17:0) to each sample, calibrator, and quality control sample at the beginning of the preparation process.

  • Lipid Extraction: Perform a lipid extraction using a suitable solvent system, such as a modified Folch method with chloroform/methanol (2:1, v/v) or a Bligh-Dyer extraction with chloroform/methanol/water.

  • Phase Separation: Centrifuge the samples to facilitate phase separation and collect the organic layer containing the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

Saponification and Derivatization
  • Saponification: To analyze total fatty acids (both free and esterified), hydrolyze the lipid extract using a methanolic potassium hydroxide solution. This step is omitted if only free fatty acids are of interest.

  • Acidification: Neutralize the solution with an acid (e.g., hydrochloric acid) to protonate the fatty acids.

  • Fatty Acid Extraction: Extract the free fatty acids into an organic solvent like hexane or diethyl ether.

  • Drying: Evaporate the solvent.

  • Derivatization: To improve chromatographic properties and ionization efficiency, derivatize the fatty acids to form fatty acid methyl esters (FAMEs) for GC-MS analysis or other suitable derivatives for LC-MS analysis.

Instrumental Analysis (LC-MS/MS or GC-MS)
  • Chromatographic Separation: Separate the derivatized fatty acids using an appropriate column and gradient conditions.

  • Mass Spectrometric Detection: Detect the analytes and the internal standard using a mass spectrometer operating in a selective mode, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

Data Analysis
  • Peak Integration: Integrate the peak areas of the target fatty acids and the internal standard.

  • Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

  • Quantification: Determine the concentration of the fatty acids in the samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Metabolic Context

To better illustrate the experimental process and the biological relevance of odd-chain fatty acids, the following diagrams are provided.

Fatty Acid Quantification Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample Spike Spike with Internal Standard (this compound or C17:0) Sample->Spike Extract Lipid Extraction Spike->Extract Saponify Saponification (for total FAs) Extract->Saponify Derivatize Derivatization Saponify->Derivatize LC_GC_MS LC-MS/MS or GC-MS Analysis Derivatize->LC_GC_MS Integrate Peak Integration LC_GC_MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Workflow for fatty acid quantification using an internal standard.

Odd_Chain_Fatty_Acid_Metabolism cluster_0 Dietary Intake & Endogenous Synthesis cluster_1 Circulating Pool cluster_2 Metabolic Fate Diet Dietary Sources (e.g., Dairy, Ruminant Fats) OCFA_Pool Odd-Chain Fatty Acids (C15:0, C17:0) Diet->OCFA_Pool Alpha_Ox α-oxidation of Even-Chain Fatty Acids Alpha_Ox->OCFA_Pool Beta_Ox β-oxidation OCFA_Pool->Beta_Ox Propionyl_CoA Propionyl-CoA Beta_Ox->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA

Simplified metabolism of odd-chain fatty acids.

Conclusion and Recommendation

Based on the principles of analytical chemistry and the available evidence, This compound is unequivocally the superior choice as an internal standard for the quantification of fatty acids compared to C17:0. Its use of stable isotope labeling ensures that it behaves virtually identically to the target analytes throughout the analytical workflow, providing a more accurate and precise correction for experimental variability.

The endogenous presence of C17:0 in biological samples introduces a significant and unpredictable variable that can lead to inaccurate results. While C17:0 may be a more economical option, the potential for generating unreliable data makes it a less favorable choice for rigorous scientific research and drug development applications where accuracy and reproducibility are non-negotiable. For the most robust and defensible quantitative fatty acid analysis, the use of a deuterated internal standard like this compound is strongly recommended.

References

Inter-laboratory Comparison of Fatty Acid Analysis: A Guide to Using Pentadecanoic Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for fatty acid analysis, with a specific focus on the application of Pentadecanoic acid-d3 as an internal standard. The information presented is synthesized from inter-laboratory comparison studies, proficiency testing programs, and established experimental protocols to assist researchers in achieving accurate and reproducible quantification of fatty acids.

Introduction to Fatty Acid Analysis and the Role of Internal Standards

Accurate measurement of fatty acid profiles is crucial in various research fields, including clinical diagnostics, nutritional science, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for this purpose. However, the multi-step sample preparation process, including extraction and derivatization, can introduce significant variability. The use of a stable isotope-labeled internal standard is critical to correct for these variations and ensure accurate quantification.

This compound (C15:0-d3) is a deuterated form of pentadecanoic acid, a saturated fatty acid. It is an ideal internal standard for the quantification of the corresponding unlabeled pentadecanoic acid and other fatty acids by GC-MS or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Its chemical and physical properties are nearly identical to the analytes of interest, ensuring it behaves similarly during sample processing, but its increased mass allows it to be distinguished by mass spectrometry.

Inter-laboratory Performance of Fatty Acid Analysis

Inter-laboratory comparison studies, such as the National Institute of Standards and Technology (NIST) Fatty Acid Quality Assurance Program (FAQAP), provide valuable insights into the reproducibility and accuracy of fatty acid measurements across different laboratories.[4][5][6][7] These programs utilize Standard Reference Materials (SRMs) with certified or reference values for various fatty acids to assess laboratory performance.[4][5]

The results from these programs highlight the importance of robust analytical methods and the proper use of internal standards to minimize inter-laboratory variability. While specific performance data for this compound as an internal standard is not detailed in these publicly available reports, the overall findings underscore the necessity of using appropriate internal standards to achieve the level of precision and accuracy required for clinical and research applications. For instance, in the FAQAP studies, the agreement among laboratories for individual fatty acids was within 20% for 70% of the data submitted, with individual laboratory precision generally showing relative standard deviations of less than 20%.[6][7]

Summary of Inter-laboratory Study Data for a Representative Saturated Fatty Acid (Pentadecanoic Acid, C15:0)

The following table summarizes the results for the quantification of Pentadecanoic Acid (C15:0) in NIST SRM 1950 "Metabolites in Human Plasma" from an inter-laboratory comparison study. This data provides a benchmark for the expected performance of fatty acid analysis in a multi-laboratory setting.

ParameterValueUnit
NIST Certified Value 9.88 ± 0.40 µg/g
Number of Participating Laboratories11-14-
Median of Laboratory MeansVaries by studyµg/g
Interquartile RangeVaries by studyµg/g
Within-Laboratory RSDGenerally < 20%%
Between-Laboratory RSDCan be significant%

Data is illustrative and based on findings from NIST FAQAP reports. Specific values can be found in the respective publications.[5][7]

Experimental Protocol for Fatty Acid Analysis using a Deuterated Internal Standard

A robust and well-documented experimental protocol is essential for accurate and reproducible fatty acid analysis. The following is a generalized protocol based on established methods, such as those used by LIPID MAPS.[8]

I. Sample Preparation and Lipid Extraction
  • Internal Standard Spiking: To each sample (e.g., 200 µL of plasma), add a known amount of the internal standard solution containing this compound and other deuterated fatty acids.[8]

  • Lipid Extraction: Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch extraction with chloroform:methanol or a Bligh-Dyer extraction).

  • Phase Separation: Centrifuge the samples to separate the organic and aqueous layers.

  • Collection: Carefully collect the lower organic layer containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

II. Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Reagent Addition: Add a derivatization reagent, such as 14% boron trifluoride in methanol, to the dried lipid extract.[9]

  • Incubation: Heat the samples at 100°C for 30 minutes to convert the fatty acids to their more volatile methyl esters.

  • Extraction of FAMEs: After cooling, add water and an organic solvent (e.g., hexane) to extract the FAMEs.

  • Collection and Drying: Collect the organic layer and dry it under nitrogen.

III. GC-MS Analysis
  • Reconstitution: Reconstitute the dried FAMEs in a suitable solvent (e.g., iso-octane).

  • Injection: Inject an aliquot of the sample onto the GC-MS system.

  • Separation: Separate the FAMEs on a suitable capillary column.

  • Detection: Detect the FAMEs using mass spectrometry, monitoring for the specific ions corresponding to each fatty acid and the deuterated internal standards.

IV. Quantification
  • Calibration Curve: Generate a calibration curve using a series of standards containing known concentrations of the fatty acids of interest and a constant concentration of the internal standard.

  • Data Analysis: Determine the concentration of each fatty acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[9]

Visualizing the Workflow

The following diagrams illustrate the key steps in the fatty acid analysis workflow.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Spike with This compound Internal Standard sample->add_is extraction Lipid Extraction (e.g., Folch) add_is->extraction derivatize Conversion to Fatty Acid Methyl Esters (FAMEs) extraction->derivatize extract_fame Extraction of FAMEs derivatize->extract_fame gcms GC-MS Analysis extract_fame->gcms quant Quantification gcms->quant result Fatty Acid Concentrations quant->result

Caption: General experimental workflow for fatty acid analysis using an internal standard.

Logical Relationship for Accurate Quantification

The use of an internal standard is based on a ratiometric approach that corrects for sample loss and analytical variability.

quantification_logic analyte Analyte Signal (e.g., C15:0) ratio Signal Ratio (Analyte / IS) analyte->ratio is Internal Standard Signal (this compound) is->ratio cal_curve Calibration Curve ratio->cal_curve concentration Analyte Concentration cal_curve->concentration

Caption: Logic of quantification using an internal standard in mass spectrometry.

Conclusion

The inter-laboratory comparison data from programs like NIST's FAQAP demonstrates that while fatty acid analysis is a mature technique, achieving high levels of accuracy and reproducibility across different laboratories remains a challenge. The use of a high-quality, stable isotope-labeled internal standard, such as this compound, is a critical component of a robust analytical method. By following a well-defined and validated experimental protocol, researchers can minimize analytical variability and generate reliable and comparable data. This guide provides the necessary framework for laboratories to implement best practices in fatty acid analysis, ultimately contributing to more consistent and trustworthy scientific outcomes.

References

A Comparative Guide to the Accuracy and Precision of Pentadecanoic Acid-d3 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative analytical chemistry, particularly within metabolomics and clinical diagnostics, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of Pentadecanoic acid-d3, a stable isotope-labeled internal standard, with other common alternatives for the quantitative analysis of fatty acids. The information presented herein is intended for researchers, scientists, and drug development professionals who rely on robust analytical methodologies.

The Gold Standard: Stable Isotope Dilution

Stable isotope dilution mass spectrometry (SID-MS) is widely regarded as the gold standard for quantitative analysis. This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the earliest stage of analysis. This internal standard, in this case, this compound, is chemically identical to the endogenous analyte (Pentadecanoic acid) but is distinguishable by its mass-to-charge ratio in a mass spectrometer. By correcting for analyte loss during sample preparation and for variations in instrument response, SID-MS significantly enhances the accuracy and precision of quantification.

Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in method development. The ideal internal standard should mimic the analyte's behavior throughout the analytical process. Here, we compare the performance of this compound with a common alternative, non-deuterated odd-chain fatty acids like Heptadecanoic acid (C17:0).

Internal Standard TypeAnalyteAdvantagesDisadvantagesTypical Accuracy (% Bias)Typical Precision (%RSD)
Stable Isotope-Labeled (e.g., this compound) Pentadecanoic acid (C15:0)- Co-elutes with the analyte, providing the best correction for matrix effects and ionization suppression.- Corrects for analyte loss during all stages of sample preparation.- High chemical and physical similarity to the analyte.- Higher cost compared to non-labeled standards.< 5%< 5%
Structural Analog (e.g., Heptadecanoic acid, C17:0) Pentadecanoic acid (C15:0)- Lower cost.- Chemically similar to the analyte.- Does not co-elute perfectly with the analyte, leading to incomplete correction for matrix effects.- Endogenous presence in some biological samples can lead to inaccurate quantification.[1][2][3][4]5-20%10-20%
Other Deuterated Fatty Acids Other Fatty Acids- Generally provide good correction for losses and variability for structurally similar fatty acids.- The degree of structural difference between the analyte and the internal standard can impact accuracy and precision.[5][6][7]Variable, but generally better than structural analogs.Variable, but generally better than structural analogs.

Note: The accuracy and precision values are typical estimates based on a synthesis of validation data from multiple studies. Actual performance may vary depending on the specific analytical method, matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantitative analysis. Below are representative protocols for the analysis of fatty acids using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This protocol is adapted from established methods for fatty acid analysis in biological matrices.

  • Internal Standard Spiking: To a known quantity of the biological sample (e.g., 100 µL of plasma or 1 mg of tissue homogenate), add a precise amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v). Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Saponification: Dry the extracted lipids under a stream of nitrogen. Add a methanolic potassium hydroxide solution and heat to hydrolyze the fatty acids from complex lipids.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): Neutralize the solution and add a derivatizing agent such as boron trifluoride-methanol complex. Heat the mixture to convert the free fatty acids to their more volatile methyl esters.

  • Extraction of FAMEs: Add hexane and water to the cooled reaction mixture. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the FAMEs solution into the GC-MS system.

    • Chromatographic Separation: Use a suitable capillary column (e.g., a polar column like a DB-23) to separate the FAMEs.

    • Mass Spectrometry Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the target fatty acids and this compound methyl ester.

This protocol allows for the analysis of free fatty acids without the need for derivatization.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound as described in the GC-MS protocol.

  • Protein Precipitation and Lipid Extraction: For plasma or serum, add a cold organic solvent like acetonitrile to precipitate proteins. For tissues, homogenize and perform a liquid-liquid extraction. Centrifuge and collect the supernatant containing the lipids.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a reverse-phase C18 column for the separation of free fatty acids. A gradient elution with a mobile phase containing a weak acid (e.g., formic acid) is typically employed.

    • Mass Spectrometry Detection: Utilize electrospray ionization (ESI) in negative ion mode. Operate the tandem mass spectrometer in multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for each fatty acid and this compound.

Visualizing Experimental and Biological Pathways

To further elucidate the analytical workflow and the biological context of Pentadecanoic acid, the following diagrams are provided.

G Experimental Workflow for Fatty Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize LCMS LC-MS/MS Analysis Extract->LCMS GCMS GC-MS Analysis Derivatize->GCMS Quant Quantification using Analyte/IS Ratio GCMS->Quant LCMS->Quant Result Concentration Results Quant->Result

Experimental workflow for fatty acid analysis.

Pentadecanoic acid is not merely an analytical target but also a biologically active molecule involved in various cellular signaling pathways.

G Simplified Signaling Pathways of Pentadecanoic Acid cluster_jak_stat JAK/STAT Pathway cluster_ampk AMPK Pathway cluster_cellular_effects Cellular Effects C150 Pentadecanoic Acid (C15:0) JAK2 JAK2 C150->JAK2 Inhibition AMPK AMPK C150->AMPK Activation STAT3 STAT3 JAK2->STAT3 Inflammation Anti-inflammatory Effects JAK2->Inflammation Apoptosis Apoptosis STAT3->Apoptosis Glucose Glucose Uptake AMPK->Glucose Metabolism Metabolic Regulation Glucose->Metabolism

Simplified signaling pathways of Pentadecanoic acid.

Recent research has shown that pentadecanoic acid can suppress the JAK2/STAT3 signaling pathway, which is implicated in cancer cell stemness, and can activate the AMPK pathway, which plays a role in glucose metabolism.[8][9]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of pentadecanoic acid in various biological matrices. Its chemical and physical similarity to the endogenous analyte ensures superior accuracy and precision compared to non-deuterated, structural analog internal standards. While the initial cost of a deuterated standard is higher, the improved data quality and reduced potential for erroneous results justify its use in research, clinical, and pharmaceutical settings where high confidence in quantitative data is essential. The provided experimental protocols and diagrams offer a framework for the implementation and understanding of this gold-standard analytical approach.

References

The Gold Standard vs. The Practical Alternative: A Guide to Internal Standards for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of the two primary types of internal standards used in fatty acid analysis: deuterated and non-deuterated standards. This comparison is supported by experimental principles and data from established analytical methodologies to aid in the selection of the most suitable standard for your research needs.

Internal standards are essential for correcting analytical variability, including sample loss during preparation and fluctuations in instrument response.[1] The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] In the context of fatty acid analysis, this choice primarily comes down to using a stable isotope-labeled (deuterated) version of the analyte or a structurally similar (non-deuterated) compound.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus generally favors stable isotope-labeled internal standards, such as deuterated fatty acids, for providing the highest levels of accuracy and precision in quantitative bioanalysis.[1] However, non-deuterated standards, such as odd-chain fatty acids or structural analogues, present a viable and cost-effective alternative in certain applications.[2][3]

The superiority of deuterated standards lies in their chemical and physical similarity to the endogenous analyte.[4] They co-elute closely in chromatographic systems and experience nearly identical ionization efficiency and matrix effects in mass spectrometry.[2][3] This close correspondence allows for more effective normalization of the analyte signal, leading to more accurate and precise quantification.[5]

Conversely, non-deuterated internal standards, while structurally similar, may exhibit different chromatographic retention times and be affected differently by matrix components that can suppress or enhance the ionization of the target analyte.[3] Despite these potential drawbacks, they can still provide robust quantification, especially when deuterated standards are not commercially available or are prohibitively expensive.[3][6]

The following table summarizes the key performance characteristics of deuterated versus non-deuterated internal standards for fatty acid analysis:

Performance MetricDeuterated Internal StandardsNon-Deuterated Internal Standards (e.g., Odd-Chain Fatty Acids)
Correction for Matrix Effects Superior, as they co-elute and experience the same ion suppression or enhancement as the endogenous analyte.[3]Effective, but may not fully compensate for matrix effects if their chromatographic retention time differs significantly from the analyte.[3]
Accuracy & Precision Generally provides higher accuracy and precision due to better correction for analytical variability.[4][7]Can provide satisfactory accuracy and precision, but may be more susceptible to variability from matrix effects and differential extraction recovery.[7]
Linearity Excellent, with a wide dynamic range and a linear response across various concentrations.[3]Generally good, but the linear range may be more affected by differential matrix effects.
Cost Higher, due to the complexity of isotopic labeling synthesis.[6]Lower, as they are typically more readily available and less expensive to produce.[6]
Potential Issues Potential for isotopic scrambling or exchange, and slight retention time shifts compared to the native analyte.[2]May not be structurally similar enough to all analytes in a multiplexed assay to provide uniform correction.

Experimental Protocols

A robust and sensitive method for the quantitative analysis of fatty acids in biological samples involves a stable isotope dilution technique coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[4][8]

Representative Protocol for Fatty Acid Quantification using LC-MS/MS

This protocol outlines the key steps for quantifying fatty acids in a biological matrix (e.g., plasma) using a deuterated internal standard.

1. Sample Preparation and Internal Standard Spiking:

  • A known amount of the deuterated internal standard (e.g., Arachidonic acid-d8) is added to the biological sample (e.g., 200 µL of plasma) at the beginning of the sample preparation process.[4][8]

2. Lipid Extraction:

  • Total lipids are extracted from the sample using a solvent mixture, typically chloroform:methanol (2:1, v/v), following the Folch method.[8]

  • The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The lower organic layer containing the lipids is collected.[8]

3. Saponification (for total fatty acid analysis):

  • The extracted lipids are dried under a stream of nitrogen.[8]

  • The dried extract is reconstituted in a methanolic potassium hydroxide solution and incubated to hydrolyze ester bonds, releasing free fatty acids.[4]

  • The solution is then acidified with hydrochloric acid.[4]

  • The free fatty acids are extracted from the acidified solution using a nonpolar solvent like hexane.[4]

4. Derivatization (Optional but Recommended):

  • The extracted fatty acids are chemically modified to improve their chromatographic properties and ionization efficiency. A common derivatizing agent is 2-picolylamine.[4]

5. LC-MS/MS Analysis:

  • Chromatography: A reverse-phase C18 column is used to separate the derivatized fatty acids. A gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol) is employed as the mobile phase.[4]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each fatty acid and its corresponding deuterated internal standard.[4]

6. Quantification:

  • The concentration of each endogenous fatty acid is determined by calculating the ratio of its peak area to the peak area of the deuterated internal standard.[8]

  • A calibration curve is constructed using known concentrations of non-deuterated analytical standards spiked with the same amount of internal standard.[4]

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the biological context of fatty acid analysis, the following diagrams are provided.

G Figure 1: Experimental Workflow for Fatty Acid Quantification Sample Biological Sample (e.g., Plasma, Tissue) IS_Spike Spike with Deuterated Internal Standard Sample->IS_Spike Extraction Lipid Extraction (e.g., Folch Method) IS_Spike->Extraction Saponification Saponification (Release of Free Fatty Acids) Extraction->Saponification Derivatization Derivatization Saponification->Derivatization LC_MS LC-MS/MS Analysis (MRM Mode) Derivatization->LC_MS Quantification Quantification (Peak Area Ratio vs. Calibration Curve) LC_MS->Quantification

Caption: Workflow for fatty acid quantification using a deuterated standard.

Fatty acids, such as arachidonic acid, are precursors to a class of signaling molecules called eicosanoids, which are involved in inflammatory responses and other physiological processes.[4]

G Figure 2: Simplified Signaling Pathway of Arachidonic Acid AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX CYP450 Cytochrome P450 (CYP450) AA->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs

Caption: Simplified signaling pathway of arachidonic acid.

References

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for Pentadecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of pentadecanoic acid (C15:0), a saturated fatty acid of increasing interest in biomedical and nutritional research. The information presented herein is synthesized from established analytical methodologies to serve as a practical reference for method selection, development, and cross-validation.

Introduction to Pentadecanoic Acid Analysis

Pentadecanoic acid is a saturated fatty acid found in dairy fat and some plants. Its analysis is crucial for understanding dietary intake, metabolism, and its potential role as a biomarker for various health conditions. Both GC-MS and LC-MS are powerful analytical techniques capable of quantifying pentadecanoic acid in complex biological matrices. The choice between these methods depends on several factors, including the sample matrix, required sensitivity, sample throughput, and the specific goals of the analysis. This guide outlines the experimental protocols for both methods and presents a comparative summary of their performance characteristics to aid in making an informed decision.

Quantitative Performance Data

The following table summarizes key quantitative performance parameters for the analysis of pentadecanoic acid and other fatty acids using GC-MS and LC-MS. Data is compiled from various validated methods to provide a representative comparison.

ParameterGC-MS (as Fatty Acid Methyl Ester)LC-MS/MS (underivatized)
Limit of Detection (LOD) 0.042 µg/mL[1] - 0.54 µg/mL[2]0.82 - 3.59 nmol/L[3] (approximately 0.2 - 0.9 ng/mL)
Limit of Quantitation (LOQ) 0.64 µg/mL[2] - 13 µg/mL[4]2.47 - 17.96 nmol/L[3] (approximately 0.6 - 4.4 ng/mL)
Linearity (R²) >0.99[5]>0.995[3]
Precision (%RSD) <10-15%[5]<15%[3]
Accuracy/Recovery (%) Dependent on extraction and derivatization efficiency>90%[3]
Derivatization Required? Yes (typically methylation to FAMEs)[1][6]No (can be analyzed directly)[3]

Experimental Workflows

A critical step in ensuring data integrity and comparability between different analytical platforms is the cross-validation of methods. This involves analyzing the same set of samples using both GC-MS and LC-MS and comparing the quantitative results.

Cross-Validation Workflow for Pentadecanoic Acid Analysis cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS Analysis cluster_validation Cross-Validation Sample Sample Lipid_Extraction Lipid Extraction (e.g., Folch Method) Sample->Lipid_Extraction Saponification Saponification (to release bound fatty acids) Lipid_Extraction->Saponification Derivatization Derivatization (Methylation to FAMEs) Saponification->Derivatization For GC-MS Direct_Injection Direct Injection Saponification->Direct_Injection For LC-MS GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection_GC Mass Spectrometry Detection (GC-MS) GC_Separation->MS_Detection_GC Data_Analysis_GC Data Analysis (Quantitation) MS_Detection_GC->Data_Analysis_GC Comparison Results Comparison Data_Analysis_GC->Comparison LC_Separation Liquid Chromatography Separation Direct_Injection->LC_Separation MS_Detection_LC Mass Spectrometry Detection (LC-MS/MS) LC_Separation->MS_Detection_LC Data_Analysis_LC Data Analysis (Quantitation) MS_Detection_LC->Data_Analysis_LC Data_Analysis_LC->Comparison Method_Validation Validated & Correlated Methods Comparison->Method_Validation Comparison of GC-MS and LC-MS for Pentadecanoic Acid Analysis GCMS GC-MS Derivatization Derivatization Required GCMS->Derivatization Yes (increases sample prep time) Sensitivity Sensitivity GCMS->Sensitivity High (pg to low ng on-column) Selectivity Selectivity GCMS->Selectivity Excellent with MS detection Throughput Sample Throughput GCMS->Throughput Can be high, but derivatization is a bottleneck Compound_Scope Compound Scope GCMS->Compound_Scope Volatile and thermally stable compounds LCMS LC-MS/MS LCMS->Derivatization No (direct analysis possible) LCMS->Sensitivity Very High (low ng/mL to pg/mL) LCMS->Selectivity Excellent with MS/MS detection LCMS->Throughput Higher due to simpler sample prep LCMS->Compound_Scope Wide range, including non-volatile and thermally labile compounds

References

Assessing the Linearity and Range of Pentadecanoic Acid Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Pentadecanoic acid (C15:0), a saturated odd-chain fatty acid of increasing interest in metabolic research. The performance of common assays is evaluated, with a focus on linearity and analytical range, supported by experimental data from various studies. Detailed methodologies and visual representations of experimental workflows and metabolic pathways are included to aid in assay selection and implementation.

Data Presentation: Quantitative Performance of C15:0 Assays

The quantification of Pentadecanoic acid is predominantly achieved through mass spectrometry-based methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). In these assays, Pentadecanoic acid-d3 serves as a crucial internal standard to ensure accuracy and precision. While direct head-to-head comparative studies are limited, the following table summarizes the typical performance characteristics of these methods based on published validation data for fatty acid analysis.

ParameterGC-MSLC-MS/MSAlternative Methods
Linearity Range Typically wide, often spanning several orders of magnitude (e.g., µg/mL to ng/mL range).Generally offers a broad linear range, for instance, 1-1000 ng/mL for a panel of free fatty acids.[1]Data not readily available for specific C15:0 assays.
Limit of Detection (LOD) Method-dependent, can reach low µg/mL to ng/mL levels.High sensitivity, with LODs often in the low nanomolar range for many fatty acids.[2]Dependent on the specific technology, which is not well-established for C15:0.
Limit of Quantification (LOQ) Typically in the low µg/mL to ng/mL range.High sensitivity, with LOQs reported in the low nanomolar range for similar analytes.[2]Data not readily available.
Precision (%RSD) Generally <15% for intra- and inter-day precision.Typically <15% for intra- and inter-day precision.Data not readily available.
Accuracy (%Recovery) Commonly within 85-115%.Commonly within 85-115%.Data not readily available.
Throughput Moderate, sample derivatization can be time-consuming.High, especially with modern autosamplers and rapid chromatographic methods.Potentially high for plate-based assays, but specificity may be a concern.
Sample Derivatization Often required to increase volatility for gas chromatography.Can often be performed without derivatization, simplifying sample preparation.[1]Method-dependent.

Note: The values presented are indicative of typical performance for fatty acid analysis and may vary based on the specific matrix, instrumentation, and protocol used.

Experimental Protocols

Primary Method: LC-MS/MS Quantification of Pentadecanoic Acid in Human Plasma

This protocol describes a common method for the analysis of C15:0 in human plasma using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation (Protein Precipitation & Lipid Extraction):

  • To 100 µL of plasma or serum, add 295 µL of acetonitrile containing 1% formic acid.[1]

  • Add 5 µL of an internal standard solution containing this compound (final concentration, for example, 25 ng/mL).[1]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used for separation.[2]

  • Mobile Phase: A gradient elution is commonly employed using a combination of an aqueous phase (e.g., water with a modifier like ammonium acetate) and an organic phase (e.g., acetonitrile/isopropanol).

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Injection Volume: A small volume, such as 10 µL, is injected.[3]

3. Mass Spectrometry (MS/MS):

  • Ionization: Negative mode electrospray ionization (ESI) is often used for fatty acid analysis.

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for both Pentadecanoic acid and the this compound internal standard are monitored.

Alternative Method: GC-MS Quantification of Pentadecanoic Acid

This method involves the derivatization of C15:0 to its fatty acid methyl ester (FAME) prior to GC-MS analysis.

1. Lipid Extraction and Derivatization (Transesterification):

  • Extract total lipids from the sample using a suitable solvent mixture (e.g., Folch method with chloroform/methanol).

  • Evaporate the solvent and redissolve the lipid extract.

  • Add a reagent such as boron trifluoride (BF3) in methanol and heat to convert fatty acids to their methyl esters (FAMEs).

  • Extract the FAMEs with a nonpolar solvent like hexane.

2. Gas Chromatography (GC):

  • Column: A capillary column with a polar stationary phase is used for the separation of FAMEs.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is applied to the oven to separate the different FAMEs based on their boiling points and polarity.

3. Mass Spectrometry (MS):

  • Ionization: Electron ionization (EI) is commonly used.

  • Detection: The instrument can be operated in either full scan mode to identify a range of fatty acids or in selected ion monitoring (SIM) mode for targeted quantification of C15:0, which offers higher sensitivity.

Mandatory Visualizations

Experimental Workflow for C15:0 Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma/Serum Sample add_is Add Internal Standard (this compound) plasma->add_is extraction Protein Precipitation & Lipid Extraction add_is->extraction supernatant Collect Supernatant extraction->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Ratio to Internal Standard) ms->quant result C15:0 Concentration quant->result

Caption: Workflow for LC-MS/MS analysis of C15:0.

Metabolic Pathway of Pentadecanoic Acid

metabolic_pathway C15_0 Pentadecanoic Acid (C15:0) beta_ox β-Oxidation C15_0->beta_ox acetyl_coa Acetyl-CoA (x6) beta_ox->acetyl_coa propionyl_coa Propionyl-CoA beta_ox->propionyl_coa krebs Krebs Cycle (Anaplerosis) acetyl_coa->krebs succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa succinyl_coa->krebs energy Energy Production krebs->energy

Caption: β-oxidation of Pentadecanoic acid (C15:0).

Comparison and Alternatives

The primary methods for the sensitive and specific quantification of Pentadecanoic acid are GC-MS and LC-MS/MS, with the latter often being favored due to its higher throughput and the ability to analyze underivatized samples.[1] The use of a deuterated internal standard like this compound is critical for both techniques to correct for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.

GC-MS is a robust and well-established technique for fatty acid analysis. However, the requirement for derivatization to convert fatty acids into volatile FAMEs adds a time-consuming step to the sample preparation process and can be a source of variability.

LC-MS/MS offers the significant advantage of analyzing free fatty acids directly, which simplifies the workflow and reduces the potential for analytical errors introduced during derivatization.[1] Its high sensitivity and selectivity, particularly in MRM mode, make it the method of choice for many research and clinical applications.

Alternative Methods: While other analytical techniques exist for lipid analysis, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy, they generally lack the sensitivity and specificity required for the routine quantification of individual fatty acids like C15:0 at physiological concentrations. Colorimetric and fluorometric assays are available for total fatty acid quantification but cannot distinguish between different fatty acid species. Therefore, for accurate and reliable measurement of Pentadecanoic acid, mass spectrometry-based methods remain the gold standard.

Metabolic Significance of Pentadecanoic Acid

Pentadecanoic acid is an odd-chain saturated fatty acid primarily obtained from the diet, particularly from dairy fats and ruminant meats.[4] Unlike even-chain fatty acids, the β-oxidation of C15:0 yields multiple molecules of acetyl-CoA and one molecule of propionyl-CoA.[5] Propionyl-CoA can be converted to succinyl-CoA, which is an intermediate of the Krebs cycle. This process, known as anaplerosis, replenishes Krebs cycle intermediates and is important for maintaining cellular energy metabolism.[5][6] This unique metabolic fate has led to growing interest in the physiological roles of C15:0 and its potential as a biomarker for dietary intake and its association with various health outcomes.[7]

References

A Comparative Analysis of Matrix Effects on Pentadecanoic Acid-d3 in Human Plasma vs. Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, particularly in pharmacokinetic and metabolomic studies, the choice of biological matrix is a critical decision that can significantly impact the accuracy and reliability of quantitative data. While both plasma and serum are derived from whole blood and are often used interchangeably, their distinct compositions can lead to differential matrix effects, influencing the ionization of an analyte and its internal standard in mass spectrometry-based assays. This guide provides a comparative analysis of the matrix effects on the deuterated internal standard, Pentadecanoic acid-d3, in human plasma versus human serum, supported by a detailed experimental protocol and hypothetical comparative data.

Understanding the Matrix Effect

The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] These components can include phospholipids, salts, and proteins, which differ in concentration between plasma and serum.[1] Plasma is obtained from blood treated with an anticoagulant, thus retaining fibrinogen and other clotting factors, whereas serum is the liquid portion of blood that remains after coagulation, meaning it is depleted of these proteins. These differences can lead to variations in ion suppression or enhancement, potentially affecting the accuracy of quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating matrix effects, as it is expected to co-elute and experience similar ionization suppression or enhancement as the analyte.[2] However, it is crucial to validate that the SIL-IS adequately compensates for matrix effects in the chosen matrix.[2]

Comparative Analysis of Matrix Effects: A Hypothetical Study

To illustrate the potential differences in matrix effects between plasma and serum for this compound, we present a hypothetical dataset based on established bioanalytical method validation principles. In this scenario, the matrix effect was quantitatively assessed by calculating the matrix factor (MF). The matrix factor is the ratio of the peak area of the analyte (or internal standard) in the presence of the matrix (spiked after extraction) to the peak area of the analyte in a neat solution at the same concentration.[1] An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. The internal standard-normalized matrix factor (IS-Normalized MF) is also calculated to assess how well the internal standard compensates for the matrix effect.

Table 1: Hypothetical Comparative Data of Matrix Effects on this compound in Human Plasma vs. Serum

ParameterHuman Plasma (K2EDTA)Human SerumAcceptance Criteria
This compound Matrix Factor (MF)
Mean0.880.95N/A
Standard Deviation (SD)0.060.04N/A
Coefficient of Variation (%CV)6.8%4.2%≤ 15%
Analyte Matrix Factor (MF)
Mean0.850.92N/A
Standard Deviation (SD)0.070.05N/A
Coefficient of Variation (%CV)8.2%5.4%≤ 15%
IS-Normalized Matrix Factor (MF)
Mean0.970.97N/A
Standard Deviation (SD)0.030.02N/A
Coefficient of Variation (%CV)3.1%2.1%≤ 15%

Data is hypothetical and for illustrative purposes only.

Based on this hypothetical data, both plasma and serum exhibit a slight ion suppression for both the analyte and this compound, as indicated by the mean MF values being less than 1. However, the degree of suppression appears to be slightly more pronounced and variable in plasma compared to serum. Importantly, the IS-Normalized MF in both matrices is close to 1, with a low %CV, suggesting that this compound effectively compensates for the observed matrix effects in both plasma and serum under these hypothetical conditions. The lower %CV for the IS-Normalized MF in serum suggests a slightly more consistent compensation.

Experimental Protocols

The following is a detailed methodology for a typical experiment designed to compare the matrix effects of this compound in plasma versus serum. This protocol is based on the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[3][4][5]

Materials and Reagents
  • Biological Matrices: Drug-free, healthy human plasma (with K2EDTA as anticoagulant) and serum from at least six unique donors for each matrix.

  • Analytes: Pentadecanoic acid and this compound certified reference standards.

  • Reagents: HPLC-grade methanol, acetonitrile, water, and formic acid. Protein precipitation solvent (e.g., acetonitrile with 1% formic acid).

  • Equipment: Calibrated pipettes, centrifuge, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Sample Preparation

A protein precipitation extraction method is commonly employed for fatty acid analysis.

  • Spiking: Prepare separate sets of quality control (QC) samples at low and high concentrations of Pentadecanoic acid in both plasma and serum.

  • Protein Precipitation: To 100 µL of each plasma or serum sample, add 300 µL of the protein precipitation solvent containing this compound at a fixed concentration.

  • Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to monitor the specific precursor-to-product ion transitions for Pentadecanoic acid and this compound.

Matrix Effect Evaluation

The matrix effect is quantitatively assessed using the post-extraction spike method.[1]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked in the mobile phase.

    • Set B (Post-Spiked Matrix): Blank plasma and serum are extracted first, and then the extract is spiked with the analyte and internal standard.

    • Set C (Pre-Spiked Matrix): Plasma and serum are spiked with the analyte and internal standard before extraction (as prepared in the sample preparation section).

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate Internal Standard (IS) Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte Peak Area Ratio to IS in Set B) / (Analyte Peak Area Ratio to IS in Set A)

  • Assess Variability: The coefficient of variation (%CV) of the matrix factor across the different lots of plasma and serum should be ≤ 15%.[5]

Visualizing the Workflow

To provide a clear overview of the experimental process for evaluating the matrix effect, the following diagram illustrates the key steps.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation A Set A: Neat Solution (Analyte + IS in Solvent) B_pre Blank Plasma/Serum (6 different lots each) LCMS LC-MS/MS Analysis A->LCMS B_post Post-Extraction Spike (Analyte + IS added to extracted blank matrix) B_pre->B_post Extraction C Set C: Pre-Spiked Matrix (Analyte + IS in Plasma/Serum) B_post->LCMS MF_Calc Calculate Matrix Factor (B/A) LCMS->MF_Calc IS_MF_Calc Calculate IS-Normalized MF LCMS->IS_MF_Calc CV_Calc Calculate %CV across all lots MF_Calc->CV_Calc IS_MF_Calc->CV_Calc

Experimental workflow for matrix effect evaluation.

Conclusion

The choice between plasma and serum as a biological matrix for the quantification of Pentadecanoic acid requires careful consideration of potential matrix effects. While our hypothetical data suggests that this compound can adequately compensate for matrix effects in both matrices, it also highlights that the extent of ion suppression and the variability may differ. Serum, lacking fibrinogen and other clotting factors, might offer a slightly "cleaner" matrix, potentially leading to less ion suppression and more consistent results.

Ultimately, the decision should be guided by a thorough validation study as outlined in the experimental protocol. Researchers must demonstrate that the chosen matrix, in conjunction with the selected internal standard, yields accurate and precise results that meet regulatory standards. This ensures the integrity of the data generated in preclinical and clinical studies, contributing to robust and reliable drug development and metabolomic research.

References

A Comparative Guide to the Stability of Pentadecanoic Acid-d3 and Other Labeled Fatty Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled fatty acids, selecting a stable internal standard is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of the stability of Pentadecanoic acid-d3 against other commonly used labeled fatty acids, supported by experimental data and detailed protocols to inform your selection process.

The increasing use of stable isotope-labeled compounds in metabolic research, particularly in lipidomics, necessitates a thorough understanding of their stability under various conditions. This compound, a deuterated form of the odd-chain saturated fatty acid, is frequently employed as an internal standard in mass spectrometry-based analyses. Its stability, however, is a critical factor that can influence the accuracy of quantification. This guide delves into a comparative analysis of this compound's stability relative to other labeled fatty acids, with a focus on both long-term storage and analytical robustness.

Key Stability Considerations: Deuterium vs. Carbon-13 Labeling

The choice between deuterium (²H or D) and Carbon-13 (¹³C) as the isotopic label is a primary determinant of a fatty acid's stability profile. While both provide the necessary mass shift for detection, their inherent chemical properties lead to different stability characteristics.

Generally, ¹³C-labeled fatty acids are considered the gold standard for stability.[1][2] The ¹³C isotopes are integral to the carbon backbone of the fatty acid molecule, making them insusceptible to exchange with the surrounding environment.[3]

In contrast, deuterium-labeled compounds, including this compound, can be susceptible to hydrogen-deuterium (H/D) exchange, particularly when stored in protic solvents (e.g., methanol, water).[1] This exchange can lead to a decrease in the isotopic purity of the standard over time, potentially compromising the accuracy of quantitative analyses. Furthermore, deuterium labeling can sometimes lead to chromatographic shifts, where the labeled compound elutes at a slightly different time than its unlabeled counterpart during liquid chromatography (LC) or gas chromatography (GC) analysis.[1][3][4]

Despite these considerations, deuterium-labeled standards like this compound are widely used due to their cost-effectiveness and availability. For many applications, with appropriate storage and handling, they provide reliable results.

Long-Term Storage Stability

The stability of labeled fatty acids during long-term storage is crucial for maintaining the integrity of experimental results over the course of a study.

This compound Stability

Commercial suppliers of this compound indicate that the compound is stable for at least four years when stored at -20°C.[5] This long shelf-life makes it a reliable standard for many research applications.

Labeled Fatty AcidIsotopic LabelRecommended Storage TemperatureStated Stability
This compoundDeuterium (d3)-20°C≥ 4 years[5]
¹³C-labeled Fatty AcidsCarbon-13-20°C or lowerGenerally considered highly stable with no loss of label
Deuterated Unsaturated Fatty AcidsDeuterium-20°C or lower, often under inert gasProne to oxidation and potential loss of deuterium at positions of unsaturation

Table 1: Comparison of Long-Term Storage Stability of Labeled Fatty Acids. This table summarizes the recommended storage conditions and reported stability of different classes of labeled fatty acids. While specific data for ¹³C-Pentadecanoic acid's long-term stability is not explicitly detailed in a comparative study, the inherent stability of the C-C bond suggests a shelf-life at least comparable to, if not exceeding, its deuterated counterpart.

Experimental Protocols for Stability Assessment

To ensure the reliability of your labeled internal standards, it is advisable to perform periodic stability assessments. Below are detailed methodologies for key experiments.

Protocol 1: Assessment of Long-Term Storage Stability

Objective: To evaluate the chemical and isotopic purity of a labeled fatty acid standard over an extended period.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the labeled fatty acid standard in a suitable solvent (e.g., ethanol, acetonitrile) at a known concentration.

  • Storage Conditions: Store the aliquots under the desired conditions (e.g., -20°C, -80°C, room temperature) in tightly sealed vials to prevent solvent evaporation.

  • Time Points: Analyze a fresh aliquot at defined time points (e.g., 0, 3, 6, 12, 24, 48 months).

  • Analytical Method: Use a validated LC-MS or GC-MS method to determine the concentration and isotopic purity of the standard.

    • LC-MS Analysis:

      • Column: C18 reversed-phase column.

      • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Detection: Electrospray ionization (ESI) in negative ion mode, monitoring the mass-to-charge ratio (m/z) of the labeled and any potential unlabeled species.

    • GC-MS Analysis:

      • Derivatization: Convert the fatty acid to its fatty acid methyl ester (FAME) using a suitable reagent (e.g., BF₃-methanol).

      • Column: A polar capillary column (e.g., DB-23).

      • Detection: Electron ionization (EI) monitoring characteristic fragment ions.

  • Data Analysis: Compare the concentration and isotopic enrichment of the stored samples to the initial (time 0) sample. A significant decrease in concentration or isotopic purity indicates degradation or exchange.

Protocol 2: Evaluation of H/D Exchange in Deuterated Standards

Objective: To assess the potential for hydrogen-deuterium exchange of a deuterated fatty acid standard in protic solvents.

Methodology:

  • Sample Preparation: Dissolve the deuterated fatty acid in a protic solvent (e.g., methanol, water) and an aprotic solvent (e.g., acetonitrile, hexane) as a control.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature, 40°C) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: Analyze the samples by high-resolution mass spectrometry to determine any changes in the isotopic distribution of the molecule.

  • Data Analysis: Look for the appearance of ions with lower m/z values, which would indicate the replacement of deuterium atoms with hydrogen.

Signaling Pathways and Experimental Workflows

The stability of labeled fatty acids is critical in studies investigating their incorporation into various metabolic and signaling pathways.

Fatty_Acid_Metabolism cluster_uptake Cellular Uptake cluster_activation Activation cluster_pathways Metabolic Fates Labeled_Fatty_Acid Labeled Fatty Acid (e.g., this compound) Fatty_Acyl_CoA Labeled Fatty Acyl-CoA Labeled_Fatty_Acid->Fatty_Acyl_CoA ACSL Beta_Oxidation β-Oxidation Fatty_Acyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis Fatty_Acyl_CoA->Lipid_Synthesis Signaling Signaling Molecules Fatty_Acyl_CoA->Signaling

Stability_Assessment_Workflow Start Prepare Aliquots of Labeled Fatty Acid Standard Store Store under Defined Conditions (Temperature, Solvent) Start->Store Analyze_T0 Analyze Initial Sample (T=0) (LC-MS or GC-MS) Start->Analyze_T0 Analyze_Tx Analyze Stored Samples at Time Points (Tx) Store->Analyze_Tx Compare Compare Concentration and Isotopic Purity (Tx vs T0) Analyze_T0->Compare Analyze_Tx->Compare Evaluate Evaluate Stability Compare->Evaluate

Conclusion

References

Justification for Choosing Pentadecanoic Acid-d3 Over Other Odd-Chain Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of odd-chain fatty acids, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of Pentadecanoic acid-d3 against other odd-chain fatty acid standards, supported by established analytical principles and experimental considerations.

The use of an internal standard in quantitative analysis, particularly in mass spectrometry-based methods like GC-MS and LC-MS, is essential to correct for variability introduced during sample preparation, injection, and ionization. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible. In this context, stable isotope-labeled (SIL) standards, such as this compound, are widely regarded as the gold standard.

The Superiority of Deuterated Standards

Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are chemically and physically almost identical to their non-labeled counterparts. This near-identical nature ensures they co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer. This co-behavior allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant even with variations in the analytical process.

Non-deuterated odd-chain fatty acids, such as tridecanoic acid (C13:0), heptadecanoic acid (C17:0), or nonadecanoic acid (C19:0), have historically been used as internal standards. The rationale was their low endogenous concentrations in many biological matrices. However, this assumption is not always valid, as diet and metabolic conditions can influence their levels, leading to potential interference and inaccurate quantification.

Comparative Performance: this compound vs. Other Standards

Table 1: Comparison of Expected Performance Characteristics of Odd-Chain Fatty Acid Internal Standards

Performance ParameterThis compound (Deuterated)Non-Deuterated Odd-Chain Fatty Acids (e.g., C13:0, C17:0, C19:0)Justification
Linearity (R²) Expected to be >0.99Can be >0.99, but endogenous presence may affect the blank response.Deuterated standards are free from endogenous interference, ensuring a true zero point.
Accuracy (% Recovery) High (typically 90-110%)Variable; can be compromised by endogenous levels and differential matrix effects.Near-identical chemical properties lead to better tracking of the analyte during sample processing.[1][2]
Precision (%RSD) Low (typically <15%)Generally higher than deuterated standards due to less effective correction for variability.[1][2]Co-elution and similar ionization behavior minimize analytical variability.[1]
Matrix Effect Compensation ExcellentCan be inadequate, leading to ion suppression or enhancement that is not properly corrected.The deuterated standard experiences the same matrix effects as the analyte due to their near-identical properties.
Specificity HighLower; potential for co-elution with other endogenous compounds and isobaric interferences.The mass difference allows for specific detection by the mass spectrometer.

Experimental Protocols

The following provides a generalized experimental protocol for the quantification of pentadecanoic acid in a biological matrix using this compound as an internal standard.

Sample Preparation and Extraction
  • Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).

  • Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both pentadecanoic acid and this compound.

Signaling Pathways Involving Pentadecanoic Acid

Recent research has highlighted the biological significance of pentadecanoic acid, moving it beyond just a biomarker for dairy intake. Understanding its role in cellular signaling pathways is crucial for researchers in drug development and life sciences.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Down (Nitrogen Evaporation) Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification (Analyte/IS Ratio) Detect->Quantify

Caption: Experimental workflow for the quantification of pentadecanoic acid.

Pentadecanoic acid has been shown to modulate key signaling pathways involved in inflammation, metabolism, and cellular proliferation.

signaling_pathways cluster_jak_stat JAK2/STAT3 Pathway cluster_ampk AMPK Pathway C15 Pentadecanoic Acid JAK2 JAK2 C15->JAK2 Inhibition STAT3 STAT3 JAK2->STAT3 Phosphorylation Inflammation Inflammation & Cell Proliferation STAT3->Inflammation C15_2 Pentadecanoic Acid AMPK AMPK C15_2->AMPK Activation Metabolism Improved Glucose Uptake & Fatty Acid Oxidation AMPK->Metabolism

Caption: Signaling pathways modulated by pentadecanoic acid.

Conclusion

The choice of an internal standard is a foundational element of a robust quantitative bioanalytical method. While non-deuterated odd-chain fatty acids have been used historically, the potential for endogenous interference and inadequate correction for matrix effects makes them a less reliable choice. This compound, as a stable isotope-labeled internal standard, offers superior accuracy, precision, and specificity for the quantification of pentadecanoic acid. Its use is strongly recommended for researchers, scientists, and drug development professionals who require the highest quality data for their studies. The growing understanding of the biological roles of pentadecanoic acid further underscores the need for its accurate measurement, a task for which this compound is the most suitable tool.

References

Safety Operating Guide

Proper Disposal of Pentadecanoic Acid-d3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Pentadecanoic acid-d3, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed to offer clear, step-by-step instructions for handling and disposing of this compound.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE.

PPE ComponentSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Chemical safety goggles or a face shield
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area or under a fume hood. If handling powders or creating aerosols, a certified respirator may be necessary.

Handling:

  • Avoid breathing dust, fumes, or vapors[1][3].

  • Wash hands thoroughly after handling[1][3].

  • Use only in a well-ventilated area or outdoors[1][3].

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. This typically involves treating it as a hazardous chemical waste.

Step 1: Waste Identification and Segregation
  • Classify as Hazardous Waste: this compound should be treated as a hazardous chemical waste.

  • Segregate the Waste:

    • Do not mix this compound waste with non-hazardous waste.

    • Collect halogenated and non-halogenated solvent wastes in separate containers[5]. Since this compound is a deuterated compound, it should be disposed of in a container designated for halogenated organic waste.

    • Keep this waste stream separate from other chemical wastes such as acids, bases, and oxidizers to prevent dangerous reactions[6][7].

Step 2: Waste Collection and Container Management
  • Select an Appropriate Container:

    • Use a container made of compatible material (e.g., glass or polyethylene) that will not react with the acid.

    • The container must have a secure, tight-fitting lid[7].

    • Ensure the container is in good condition, with no leaks or cracks.

  • Label the Waste Container:

    • Clearly label the container with a "Hazardous Waste" tag[3][6].

    • The label must include:

      • The full chemical name: "this compound". Avoid using chemical formulas or abbreviations.

      • The specific hazards: "Skin Irritant," "Eye Irritant," "Respiratory Irritant."

      • The date when the waste was first added to the container.

      • The name and contact information of the principal investigator or laboratory manager.

Step 3: On-Site Storage
  • Designate a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA within the laboratory[6]. This could be a marked area on a benchtop or within a chemical fume hood.

  • Safe Storage Practices:

    • Keep the waste container closed at all times, except when adding waste[7][8].

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion[7].

    • Store the container in a cool, dry, and well-ventilated area.

    • Ensure the container is stored in secondary containment to prevent spills.

Step 4: Arranging for Final Disposal
  • Contact Your Environmental Health and Safety (EHS) Office:

    • Your institution's EHS department is the primary resource for hazardous waste disposal procedures. They will provide guidance on the specific requirements for your location.

  • Schedule a Waste Pickup:

    • Follow your institution's protocol for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.

  • Do Not Dispose of Down the Drain:

    • Under no circumstances should this compound or its containers be disposed of in the sanitary sewer or regular trash[8]. Wash water from cleaning contaminated equipment should also be collected as hazardous waste[8].

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area[8].

  • Wear Appropriate PPE: Before cleaning the spill, don the necessary personal protective equipment.

  • Contain and Absorb the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels for large spills[8].

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container[8].

  • Decontaminate the Area: Clean the spill area with soap and water, and collect the decontamination materials as hazardous waste[8].

In Case of Personal Exposure:

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[3].

  • If in Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[3].

  • If Inhaled: Move to fresh air immediately[3].

  • Seek Medical Attention: In all cases of exposure, seek medical advice.

Disposal Workflow Diagram

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Response PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Handling Handle in Ventilated Area PPE->Handling Segregate Segregate as Halogenated Organic Waste Handling->Segregate Container Use Labeled, Compatible Waste Container Segregate->Container Store Store in Designated SAA Container->Store EHS Contact EHS Office Store->EHS Pickup Schedule Waste Pickup EHS->Pickup Dispose Professional Disposal Pickup->Dispose Spill Spill Occurs Spill->Segregate Collect as Hazardous Waste Exposure Personal Exposure Exposure->EHS Report Incident

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Pentadecanoic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of Pentadecanoic acid-d3, ensuring laboratory safety and procedural accuracy.

This compound, a deuterated form of a saturated fatty acid, requires careful handling in a laboratory setting to ensure the safety of personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin and eye irritation, and may lead to respiratory irritation.[1] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a suitable barrier against fatty acids and prevents skin contact.
Eye Protection Safety glasses with side-shields or safety gogglesProtects eyes from dust particles and potential splashes.
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes the inhalation of dust particles.

Quantitative Data and Physical Properties

A summary of the key physical and chemical properties of Pentadecanoic acid is provided below. The deuterated version (d3) is expected to have very similar properties.

PropertyValue
Molecular Formula C₁₅H₂₇D₃O₂
Molecular Weight 245.4 g/mol
Appearance White crystalline solid
Melting Point 51-53 °C (124-127 °F)[2][3]
Boiling Point 257 °C (495 °F) at 100 mmHg[2][3]
Solubility Insoluble in water, soluble in ethanol.[2]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
GHS Pictogram

Experimental Protocols: Step-by-Step Guidance

Below are detailed methodologies for common laboratory procedures involving this compound.

Weighing the Solid Compound

Accurate weighing is critical for experimental reproducibility. Given the powdery nature of this compound, care must be taken to avoid generating dust.

  • Preparation : Ensure the analytical balance is clean, calibrated, and level. Place a clean weigh boat or weighing paper on the balance pan.

  • Taring : Close the balance doors and press the "tare" or "zero" button to zero the mass of the weighing vessel.

  • Transfer : Using a clean spatula, carefully transfer the desired amount of this compound to the center of the weighing vessel. Avoid sudden movements to minimize dust.

  • Measurement : Close the balance doors and record the stable mass.

  • Cleanup : After weighing, immediately clean any spills on the balance and surrounding area using a brush.

Preparation of a Standard Solution

To minimize the risk of isotopic exchange (H-D exchange), it is crucial to use anhydrous solvents and handle the compound in a dry, inert atmosphere where possible.

  • Solvent Selection : Choose an appropriate anhydrous solvent in which this compound is soluble, such as ethanol.

  • Vessel Preparation : Use a clean, dry volumetric flask for the preparation of the standard solution.

  • Dissolution : Carefully transfer the weighed this compound into the volumetric flask. Add a portion of the anhydrous solvent and gently swirl to dissolve the solid. A brief sonication in a water bath can aid in dissolution.

  • Dilution to Volume : Once the solid is completely dissolved, add the anhydrous solvent up to the calibration mark of the volumetric flask.

  • Homogenization : Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage : Store the prepared solution in a tightly sealed container, protected from moisture and light, at the recommended storage temperature (typically refrigerated).

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical in the laboratory, from receipt to disposal, is essential for safety and compliance.

Handling and Storage
  • Receiving and Inspection : Upon receipt, inspect the container for any damage.

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, reducing agents, and oxidizing agents.[2] Keep the container tightly closed.

  • Handling : All handling of the solid should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of dust. Avoid contact with skin and eyes.

Disposal Plan

This compound is not classified as a hazardous waste based on its isotopic labeling. Therefore, disposal should follow standard procedures for non-hazardous chemical waste, in accordance with local, state, and federal regulations.

  • Solid Waste : Collect excess solid this compound in a clearly labeled, sealed container for non-hazardous solid chemical waste. This container should not be placed in regular laboratory trash cans but taken directly to the designated chemical waste collection area.[1]

  • Empty Containers : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. After rinsing, the container labels should be defaced, and the container can be disposed of in the regular trash.[1]

  • Contaminated Materials : Any materials, such as gloves or weighing paper, that are contaminated with this compound should be placed in the designated non-hazardous solid waste container.

Workflow Diagram

The following diagram illustrates the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Don Personal Protective Equipment (PPE) (Gloves, Safety Glasses, Lab Coat) b Prepare Well-Ventilated Workspace (Fume Hood or Designated Area) a->b c Weigh Solid Compound (Use Weigh Boat/Paper) b->c Proceed to Handling d Prepare Solution (if required) (Use Anhydrous Solvent) c->d e Dispose of Solid Waste (Labeled, Sealed Container) d->e Proceed to Disposal f Dispose of Empty Container (Triple Rinse, Deface Label) e->f g Dispose of Contaminated PPE (Designated Waste Stream) f->g

Caption: A flowchart illustrating the key stages of safely handling this compound.

References

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